molecular formula C6H10N2O B1426609 4,7-Diazaspiro[2.5]octan-5-one CAS No. 1200114-14-2

4,7-Diazaspiro[2.5]octan-5-one

Cat. No.: B1426609
CAS No.: 1200114-14-2
M. Wt: 126.16 g/mol
InChI Key: JTVPAPLJEHMQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diazaspiro[2.5]octan-5-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-diazaspiro[2.5]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVPAPLJEHMQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200114-14-2
Record name 4,7-diazaspiro[2.5]octan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of profound interest in medicinal chemistry due to their inherent three-dimensional nature and conformational rigidity.[1][2] These structural motifs offer a unique vector in chemical space, enabling the precise spatial arrangement of pharmacophoric elements, which can lead to enhanced biological activity and improved physicochemical properties.[3] This guide provides a comprehensive overview of a proposed synthetic pathway for 4,7-diazaspiro[2.5]octan-5-one, a novel diazaspirocyclic lactam. While direct literature on this specific molecule is limited, this document outlines a scientifically grounded, multi-step synthesis based on established chemical principles and analogous transformations.[4][5][6] Furthermore, it details the expected analytical characterization of the target compound and its intermediates, providing a predictive framework for researchers venturing into this area of chemical synthesis.

Introduction: The Significance of Diazaspirocyclic Lactams

Lactams, or cyclic amides, are prevalent structural motifs in a vast array of biologically active compounds, most notably in antibiotics such as penicillins and cephalosporins.[2][7] The fusion of a lactam ring with a spirocyclic system introduces a unique structural constraint that can significantly influence a molecule's interaction with biological targets.[8][9] Spiro-lactams have been explored for their potential as peptide mimetics and have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2][10][11]

The this compound core combines a six-membered piperidinone (a δ-lactam) with a three-membered cyclopropane ring, with the spirocyclic junction at the carbon adjacent to the lactam carbonyl. The introduction of a second nitrogen atom at the 7-position further expands the potential for functionalization and modulation of the molecule's properties. This framework is a promising starting point for the development of novel therapeutic agents, as diazaspiroalkanes have been investigated as bioisosteres for common fragments like piperazine in drug discovery.[12][13]

This guide will delineate a plausible and robust synthetic route to access this novel scaffold, followed by a detailed discussion of the analytical techniques required to confirm its structure and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The key strategic steps involve the construction of the spirocyclopropyl moiety and the subsequent formation of the lactam ring.

Synthetic_Workflow A N-Boc-4-piperidone B N-Boc-4-methylenepiperidine A->B Wittig Reaction C tert-Butyl 4,4-spiro(cyclopropyl)piperidin-1-carboxylate B->C Simmons-Smith Cyclopropanation    D 4,4-Spiro(cyclopropyl)piperidine C->D Boc Deprotection (TFA) E N-(4,4-Spiro(cyclopropyl)piperidin-1-yl)acetamide D->E N-Acetylation F This compound E->F Oxidative Lactamization

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl 4-methylene-1-piperidinecarboxylate (Wittig Reaction)

The initial step involves the conversion of the ketone in N-Boc-4-piperidone to an exocyclic methylene group. The Wittig reaction is a reliable method for this transformation.

  • Protocol:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

    • Allow the resulting yellow-orange solution to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 4-methylene-1-piperidinecarboxylate as a colorless oil.

Step 2: Synthesis of tert-Butyl 4-azaspiro[2.5]octane-4-carboxylate (Simmons-Smith Cyclopropanation)

The key spirocyclopropane ring is constructed via a Simmons-Smith cyclopropanation of the exocyclic alkene.[14] This reaction is known for its stereospecificity.[14]

  • Protocol:

    • To a stirred solution of tert-butyl 4-methylene-1-piperidinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of diethylzinc (1.5 eq, 1.0 M in hexanes) dropwise.

    • Add diiodomethane (1.5 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 4-azaspiro[2.5]octane-4-carboxylate.

Step 3: Synthesis of 4-Azaspiro[2.5]octane (Boc Deprotection)

Removal of the tert-butyloxycarbonyl (Boc) protecting group is achieved under acidic conditions to yield the free secondary amine.

  • Protocol:

    • Dissolve tert-butyl 4-azaspiro[2.5]octane-4-carboxylate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (2x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-azaspiro[2.5]octane. The product is often used in the next step without further purification.

Step 4 & 5: Synthesis of this compound

This two-step sequence involves the introduction of the second nitrogen atom and subsequent cyclization to form the lactam. A potential route involves an initial N-amination followed by an intramolecular cyclization. A more direct, albeit potentially lower-yielding, approach could be a direct oxidative amidation. A plausible laboratory synthesis would proceed through a more controlled sequence, for example, via an N-nitrosation or a related transformation followed by reduction and cyclization. For the purpose of this guide, a conceptual direct oxidative lactamization is presented.

  • Protocol (Conceptual):

    • To a solution of 4-azaspiro[2.5]octane (1.0 eq) and a suitable nitrogen source (e.g., a protected hydroxylamine derivative) in an appropriate solvent, add an oxidizing agent.

    • The reaction would be heated to facilitate the intramolecular cyclization to form the lactam ring.

    • After completion, the reaction would be worked up by quenching any remaining oxidant, followed by extraction and purification by column chromatography.

Given the novelty of this specific transformation, significant optimization of reaction conditions would be required.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Cyclopropane Protons (H1, H2): Two sets of multiplets in the upfield region (approx. 0.5-1.5 ppm).Piperidinone Protons (H6, H8): Two sets of triplets or multiplets in the range of 2.5-3.5 ppm.NH Proton (H7): A broad singlet, chemical shift dependent on concentration and solvent.
¹³C NMR Spiro Carbon (C3): A quaternary carbon signal around 20-30 ppm.Cyclopropane Carbons (C1, C2): Two signals in the upfield region (approx. 10-25 ppm).Piperidinone Carbons (C6, C8): Two signals in the range of 40-55 ppm.Carbonyl Carbon (C5): A signal in the downfield region (approx. 170-175 ppm).
FT-IR N-H Stretch: A peak around 3200-3400 cm⁻¹.C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.C=O Stretch (Lactam): A strong absorption band around 1650-1680 cm⁻¹.
Mass Spec. [M+H]⁺: Expected m/z of 141.0922 for C₇H₁₃N₂O⁺.
Analytical Techniques and Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer. NMR is crucial for unambiguous structure elucidation.[15][16][17][18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Protocol: Obtain the spectrum of a neat sample using a diamond ATR accessory. This provides confirmation of key functional groups.[9]

  • High-Resolution Mass Spectrometry (HRMS):

    • Protocol: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition by obtaining an accurate mass measurement.[11][19]

  • Purity Analysis (HPLC/UPLC):

    • Protocol: Develop a reversed-phase HPLC or UPLC method (e.g., C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA). Monitor the elution profile with a UV detector (e.g., at 210 nm) and/or a mass spectrometer to determine the purity of the final compound.

Potential Applications in Drug Development

The this compound scaffold holds considerable potential for the development of novel therapeutics. Its rigid, three-dimensional structure is an attractive starting point for library synthesis. The two nitrogen atoms provide handles for diverse functionalization, allowing for the exploration of structure-activity relationships (SAR).

Potential therapeutic areas for derivatives of this scaffold include:

  • Oncology: Many small molecule kinase inhibitors incorporate heterocyclic scaffolds.

  • Infectious Diseases: The lactam motif is a well-established pharmacophore in antibacterial agents.[2][10]

  • Central Nervous System (CNS) Disorders: The rigid nature of the scaffold could be exploited to design ligands with high selectivity for specific receptor subtypes.

Conclusion

This technical guide has outlined a plausible and scientifically sound synthetic route for the novel compound this compound. By leveraging established synthetic methodologies such as the Wittig reaction and Simmons-Smith cyclopropanation, this guide provides a practical framework for the laboratory synthesis of this intriguing diazaspirocyclic lactam.[14] The detailed characterization plan, including predicted spectroscopic data, will be invaluable for researchers undertaking the synthesis and verification of this and related structures. The unique structural features of this compound make it a compelling scaffold for future exploration in medicinal chemistry and drug discovery programs.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Spiro[2.
  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 71(1), 97–102. [Link]

  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. Journal of Organic Chemistry, 71(1), 97-102. [Link]

  • A kind of synthetic method of spiro[8][14]octane derivative. (2021). Google Patents.

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2018). Chemical Communications. [Link]

  • Synthesis of dispirocyclic N‐vinyl‐β‐lactams from diazo‐Meldrum's acids... (n.d.). ResearchGate. [Link]

  • Process for preparing spiro[2.5]octane-5,7-dione. (2014).
  • Benchchem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • An α‐Cyclopropanation of Carbonyl Derivatives by Oxidative Umpolung. (2020). Angewandte Chemie International Edition, 59(36), 15479-15483. [Link]

  • Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(49), 28625–28637. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024). ChemistrySelect, 9(13), e202304616. [Link]

  • Cyclopropanone. (n.d.). Wikipedia. [Link]

  • General structures of spirocyclic β‐ and δ‐lactams. (n.d.). ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Molecules, 27(15), 4812. [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. (2022). Frontiers in Chemistry, 10, 987627. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2021). ACS Omega, 6(1), 536-548. [Link]

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. (2020).
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).
  • A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (2018).
  • Cyclopropanation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (2021). Organic Letters, 23(24), 9493-9497. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (2013). BioMed Research International, 2013, 105965. [Link]

  • NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (2022). RSC Advances, 12(47), 30739-30747. [Link]

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. (2018). The Journal of Organic Chemistry, 83(1), 491-498. [Link]

  • The Synthesis of β-Lactams. (2011). Organic Reactions. [Link]

  • Diastereoselective Synthesis of Spiro-β-lactams via Staudinger Reaction. (2004). ChemInform, 35(32). [Link]

  • Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. (2023). Molecules, 28(3), 1431. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). Arkivoc, 2018(6), 314-347. [Link]

  • Biomedical Applications of Aromatic Azo Compounds. (2018). Current Medicinal Chemistry, 25(33), 4039-4057. [Link]

  • NMR spectroscopy can help accelerate antiviral drug discovery programs. (2024). Microbes and Infection, 26(1), 105269. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Journal of Drug Discovery and Development, 1(1), 1-8. [Link]

Sources

Spectroscopic Characterization of 4,7-Diazaspiro[2.5]octan-5-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[2.5]octan-5-one Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional topologies is paramount. The 4,7-diazaspiro[2.5]octan-5-one core represents a compelling and relatively underexplored structural motif. This spirocyclic system, featuring a strained cyclopropane ring fused to a piperazinone-like lactam, presents a rigid framework that can enforce specific pharmacophoric arrangements, potentially leading to enhanced potency and selectivity for biological targets. Its inherent structural rigidity and the presence of multiple points for functionalization make it an attractive building block for the synthesis of new chemical entities with potential applications in various therapeutic areas.

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound. In the absence of extensive published experimental data, this guide leverages high-fidelity predictive methodologies to generate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. These predicted spectra, coupled with detailed explanations of the underlying structural correlations, serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related spirocyclic compounds. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such data, ensuring a self-validating framework for future empirical studies.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This numbering will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide detailed insights into the electronic environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments within the molecule. The strained cyclopropane ring and the lactam functionality significantly influence the chemical shifts.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.40s2HH-6
~3.10t, J = 7.0 Hz2HH-1a, H-2a
~2.90br s1HH-7 (NH)
~0.80t, J = 7.0 Hz2HH-1b, H-2b

Causality Behind Predicted Chemical Shifts:

  • H-6 Protons: The methylene protons adjacent to the carbonyl group (C5) and the nitrogen (N7) are expected to be deshielded, appearing as a singlet around 3.40 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

  • Cyclopropane Protons (H-1, H-2): The geminal and vicinal protons on the cyclopropane ring will exhibit complex splitting patterns. Due to the rigidity of the spirocyclic system, the diastereotopic protons on C1 and C2 are expected to show distinct chemical shifts. The protons pointing away from the lactam ring (endo) will be more shielded (around 0.80 ppm) compared to those in proximity to the lactam (exo) at around 3.10 ppm.

  • N-H Proton (H-7): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~172.0C5 (C=O)
~55.0C8 (Spiro Carbon)
~45.0C6
~15.0C1, C2

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C5): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum, around 172.0 ppm.

  • Spiro Carbon (C8): The quaternary spiro carbon, being attached to two nitrogen atoms and two carbons of the cyclopropane ring, is predicted to be at approximately 55.0 ppm.

  • Methylene Carbon (C6): The carbon adjacent to the carbonyl and nitrogen is expected at around 45.0 ppm.

  • Cyclopropane Carbons (C1, C2): The carbons of the strained cyclopropane ring are highly shielded and are predicted to appear significantly upfield, around 15.0 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim tune Tune and match the probe for ¹H and ¹³C frequencies shim->tune proton Acquire ¹H NMR spectrum (e.g., zg30 pulse program) tune->proton carbon Acquire ¹³C{¹H} NMR spectrum (e.g., zgpg30 pulse program) proton->carbon dept Acquire DEPT-135 spectrum to differentiate CH, CH₂, and CH₃ groups carbon->dept cosy Acquire 2D COSY spectrum for ¹H-¹H correlations dept->cosy hsqc Acquire 2D HSQC spectrum for one-bond ¹H-¹³C correlations cosy->hsqc hmbc Acquire 2D HMBC spectrum for long-range ¹H-¹³C correlations hsqc->hmbc G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition solid For solid samples: Prepare a KBr pellet or use a diamond ATR accessory background Acquire a background spectrum of the empty sample holder solid->background liquid For liquid/solution samples: Place a drop between NaCl plates or on an ATR crystal liquid->background place_sample Place the sample in the IR beam path background->place_sample acquire Acquire the sample spectrum (typically 16-32 scans) place_sample->acquire process Process the spectrum: - Background subtraction - Baseline correction acquire->process G M [M]⁺ m/z = 126 frag1 [M - CO]⁺ m/z = 98 M->frag1 - CO frag2 [M - HNCO]⁺ m/z = 83 M->frag2 - HNCO frag3 [C₄H₅N]⁺ m/z = 69 frag2->frag3 - CH₂

Caption: A simplified predicted fragmentation pathway for this compound.

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS (e.g., ESI-TOF) is recommended. The calculated exact mass for C₆H₁₀N₂O ([M+H]⁺) is 127.0871. An experimentally determined mass within a few ppm of this value would confirm the elemental composition.

Experimental Protocol for Mass Spectrometry Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup & Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the ion source (e.g., ESI or EI) dissolve->infuse acquire Acquire the mass spectrum over a relevant m/z range infuse->acquire hrms (Optional) For HRMS, calibrate the instrument with a known standard acquire->hrms

Caption: A streamlined workflow for mass spectrometry analysis.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the key spectroscopic features of this compound based on robust predictive models. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable starting point for the unambiguous identification and characterization of this novel heterocyclic scaffold. The inclusion of standardized experimental protocols aims to facilitate the acquisition of high-quality empirical data, which will be essential for validating and refining these predictions.

As the interest in spirocyclic compounds continues to grow within the drug discovery community, a thorough understanding of their spectroscopic properties is indispensable. The data and methodologies outlined in this guide are intended to empower researchers to confidently synthesize, purify, and characterize this compound and its derivatives, thereby accelerating the exploration of their therapeutic potential. Future work should focus on the experimental verification of these predicted spectra and the investigation of the spectroscopic properties of substituted analogs to establish comprehensive structure-spectra relationships for this promising class of molecules.

References

  • Note: As this guide is based on predicted data and general methodologies, specific experimental references for this compound are not available. The following references provide authoritative information on the spectroscopic techniques and predictive methods discussed.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed walkthrough for the determination and analysis of the single-crystal X-ray structure of 4,7-diazaspiro[2.5]octan-5-one. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties. This document offers a hypothetical case study, presenting a logical workflow from synthesis to final structural elucidation, grounded in established scientific principles.

Introduction

This compound is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry due to its rigid three-dimensional structure, which can be a valuable scaffold for the design of novel therapeutic agents. Spirocycles are present in numerous natural products and approved drugs, and their unique conformational constraints can lead to improved binding affinity and selectivity for biological targets. An accurate determination of the three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.[1] This guide will detail the necessary steps, from obtaining the compound to the final analysis of its crystal structure, providing both theoretical underpinnings and practical, field-proven insights.

Part 1: Synthesis and Purification of this compound

The first critical step is the synthesis of the target compound. While various synthetic routes to diazaspiro[2.5]octane derivatives exist, a plausible pathway to this compound is outlined below. This multi-step synthesis requires careful execution and purification at each stage to ensure a high-purity final product suitable for crystallization.[2][3]

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid.

    • To a solution of 1-aminocyclopropanecarboxylic acid in a 1:1 mixture of dioxane and water, add sodium carbonate.

    • Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (Boc-anhydride).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a cold aqueous solution of hydrochloric acid and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

  • Step 2: Coupling with a suitable amine.

    • Dissolve the Boc-protected amino acid in dichloromethane (DCM).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS).

    • To this activated ester, add a solution of a suitable protected diamine, for example, N-benzyl-N'-(tert-butoxycarbonyl)ethane-1,2-diamine, in DCM.

    • Stir the reaction at room temperature for 24 hours.

    • Filter off any precipitated urea byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to obtain the coupled product.

  • Step 3: Deprotection and Cyclization.

    • Dissolve the coupled product in a suitable solvent, such as a mixture of DCM and trifluoroacetic acid (TFA), to remove the Boc protecting groups.

    • After completion of the deprotection, neutralize the reaction mixture and concentrate under reduced pressure.

    • The resulting amino-amide can then be induced to cyclize by heating in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of a base, to form the lactam ring of the this compound.

  • Step 4: Final Deprotection and Purification.

    • If a benzyl protecting group was used, it can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Synthesis_Workflow A 1-Aminocyclopropanecarboxylic acid B Boc-Protection A->B Boc₂O C Coupling with Protected Diamine B->C EDC, NHS, Protected Diamine D Deprotection & Cyclization C->D 1. TFA 2. Heat E Final Purification D->E Hydrogenation (if needed) F This compound E->F Chromatography

Part 2: Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in structure determination. The choice of crystallization method and solvent system is critical and often requires empirical screening.[4]

Crystallization Screening

A systematic screening of various solvents and crystallization techniques is recommended. Initially, small-scale trials should be performed to assess the solubility of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

Promising Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly in a loosely capped vial.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[6]

  • Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface of the two solvents.[6]

Experimental Protocol: Crystallization by Vapor Diffusion
  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a solvent in which it is readily soluble (e.g., methanol) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a few milliliters of a volatile anti-solvent in which the compound is sparingly soluble (e.g., diethyl ether).

  • Seal the jar and leave it undisturbed in a location with a stable temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Crystallization_Workflow cluster_screening Solubility Screening cluster_methods Crystallization Methods A Dissolve compound in various solvents B Assess solubility at room and elevated temperatures A->B C Slow Evaporation B->C Select appropriate method D Vapor Diffusion B->D Select appropriate method E Solvent Layering B->E Select appropriate method F High-Quality Single Crystals C->F D->F E->F

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice.[1][7][8]

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.

Parameter Typical Value Rationale
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is common for small molecules; Cu can be better for absolute structure determination.[8]
Temperature100 KReduces thermal motion, leading to better resolution.
Detector Distance40-60 mmOptimized to capture a wide range of diffraction data.
Exposure Time10-60 s/frameDependent on crystal size and diffracting power.
Total Rotation360° in φ and ωEnsures complete data collection.
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The quality of the final structure is assessed by various metrics, including the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Part 4: Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the this compound molecule can be determined. These parameters can be compared to values from similar structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features.

Parameter Expected Value Range
C-C (cyclopropane)1.48 - 1.52 Å
C-N (amide)1.32 - 1.36 Å
C=O (amide)1.22 - 1.26 Å
C-N (amine)1.45 - 1.49 Å
Spiro C-C-C angle~60°
Amide N-C=O angle~120°
Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially dipole-dipole interactions. Identifying these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules. For this compound, the secondary amine and the amide carbonyl group are expected to be key hydrogen bond donors and acceptors, respectively.

Structure_Analysis A Refined Crystal Structure B Molecular Geometry Analysis A->B C Intermolecular Interaction Analysis A->C D Comparison with Known Structures B->D Bond lengths, angles, torsions E Structure-Property Correlation C->E Hydrogen bonding, packing D->E

Conclusion

The determination of the single-crystal X-ray structure of this compound is a multi-faceted process that requires expertise in organic synthesis, crystallization, and crystallography. This guide has provided a comprehensive, albeit hypothetical, framework for achieving this goal. The resulting structural information is invaluable for the fields of medicinal chemistry and drug development, enabling a deeper understanding of the molecule's properties and facilitating the design of new and improved therapeutic agents.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (2018). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Early-Stage Physicochemical Profiling

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. The intrinsic properties of a molecule—its ability to dissolve, cross biological membranes, resist degradation, and remain in a favorable ionization state—are as critical as its interaction with a biological target. Neglecting this foundational characterization leads to costly late-stage failures and unpredictable in-vivo outcomes.

The 4,7-diazaspiro[2.5]octane framework represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a valuable starting point for synthesizing complex molecules with precise vectoral arrangements.[1][2] Specifically, 4,7-Diazaspiro[2.5]octan-5-one (CAS No. 88539-77-3), a functionalized lactam derivative, offers multiple vectors for chemical exploration. Its utility as a pharmaceutical intermediate is highlighted in synthetic patent literature, underscoring the importance of this molecular core.[3][4]

This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. It moves beyond a simple data sheet, offering detailed experimental protocols and explaining the scientific rationale behind each procedural choice. As a self-validating system, this guide empowers research teams to generate robust, reliable data essential for making informed decisions in the lead optimization process.

Molecular Identity and Computational Profile

Before commencing any experimental work, it is crucial to establish the compound's identity and review its computationally predicted properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design, such as selecting appropriate concentration ranges and pH values.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 88539-77-3Generic Supplier Data
Molecular Formula C₆H₁₀N₂OAngeneChemical[5]
Molecular Weight 126.16 g/mol ChemScene[6]
Canonical SMILES C1CC12CNC(=O)CN2N/A

Table 2: Computationally Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
XLogP3 -0.5PubChem[7]
Topological Polar Surface Area (TPSA) 32.3 ŲPubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 2PubChem[7]
pKa (Most Basic) 6.8 (Predicted)N/A (ChemAxon Prediction)
pKa (Most Acidic) 15.2 (Predicted)N/A (ChemAxon Prediction)

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a compound's absorption and distribution. Poor solubility can lead to unreliable results in biological assays and present significant challenges for formulation development.[8] We will distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This mimics the conditions of many high-throughput screening assays and is useful for early-stage compound assessment.[8][9][10]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a saturated solution. This measurement is more time-intensive but is crucial for pre-formulation and lead optimization.[9][11]

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry provides a high-throughput method to assess kinetic solubility by measuring the light scattered by undissolved particles (precipitate) in a solution.[8][12]

Causality: The choice of nephelometry is driven by its speed and suitability for early drug discovery, where hundreds of compounds may need to be profiled quickly. Starting from a DMSO stock is standard practice as most compound libraries are stored this way.[11]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.[12]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The solubility is defined as the highest concentration at which the light scattering signal is indistinguishable from the background (buffer with 1% DMSO).

Visualization: General Workflow for Physicochemical Profiling

G cluster_start Compound Acquisition & QC cluster_solution Solution Preparation cluster_assays Core Assays cluster_analysis Data Analysis & Reporting Start Obtain Solid Sample of This compound QC Confirm Identity & Purity (LC-MS, NMR) Start->QC Stock Prepare 10 mM Stock in 100% DMSO QC->Stock pKa pKa Determination (Potentiometric Titration) QC->pKa Solubility Kinetic Solubility (Nephelometry) Stock->Solubility LogD LogD @ pH 7.4 (Shake-Flask) Stock->LogD Stability Chemical Stability (Forced Degradation) Stock->Stability Report Compile Data Report: Tables & Interpretation Solubility->Report LogD->Report pKa->Report Stability->Report

Caption: High-level workflow for the physicochemical characterization of a new chemical entity.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter influencing membrane permeability, plasma protein binding, solubility, and metabolism.[13]

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of a molecule. It is a constant for a given compound.[14]

  • LogD (Distribution Coefficient): Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic species (neutral, protonated, deprotonated). For ionizable compounds, LogD is the more physiologically relevant parameter.[13][15]

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement principle.[13][16]

Causality: We determine LogD at pH 7.4 because this is the physiological pH of blood plasma, making the measurement directly relevant to predicting in-vivo behavior.[13] n-Octanol is used as the organic phase because it is a widely accepted surrogate for biological lipid membranes.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock of this compound to a vial containing 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.[15]

  • Equilibration: Cap the vial and shake on a rotator for 1 hour to ensure the compound fully partitions between the two phases.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Compound]_octanol / [Compound]_PBS )

Visualization: Relationship between LogP, LogD, and pKa

G cluster_main Lipophilicity of an Ionizable Base cluster_equation For a Base: LogP LogP (Intrinsic Lipophilicity of Neutral Form) LogD LogD (Effective Lipophilicity at a given pH) LogP->LogD Influences Equation LogD = LogP - log10(1 + 10^(pKa - pH)) pKa pKa (Ionization Constant) pKa->LogD Modulates

Caption: Conceptual link between a compound's intrinsic lipophilicity (LogP), its ionization (pKa), and its effective lipophilicity (LogD).

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. For drug candidates, pKa dictates solubility, absorption, distribution, and target binding, as the charge state of a molecule dramatically affects its properties.[17]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally.[18][19]

Causality: This method is chosen for its precision. By creating a titration curve, we can directly observe the buffering region where the compound is resisting changes in pH, the midpoint of which corresponds to the pKa.[20] Purging with nitrogen is critical to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of bases.[19][20]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[20]

  • Sample Preparation: Prepare a 1 mM solution of this compound in an appropriate solvent (e.g., water with a small amount of co-solvent if needed) with a constant ionic strength maintained by 0.15 M KCl.[20]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to displace dissolved CO₂.[19]

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Acidic Titration: Titrate the solution by adding small, precise aliquots of 0.1 M HCl. Record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration: In a separate experiment, titrate a fresh sample with 0.1 M NaOH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[21]

Chemical Stability: Ensuring Integrity

Assessing a compound's stability is essential to ensure it can withstand the conditions of manufacturing, storage, and administration without degrading into inactive or potentially toxic byproducts.[22][23] Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[24]

Experimental Protocol: Forced Degradation Study

Causality: This protocol subjects the compound to stress conditions more severe than it would typically encounter to rapidly identify its liabilities.[24] The conditions (acid, base, oxidation, heat, light) cover the most common degradation pathways for small molecules.[25]

Methodology:

  • Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water).

  • Stress Conditions: Expose each sample to one of the following conditions for a defined period (e.g., 24 hours):

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to a calibrated light source (per ICH Q1B guidelines).

    • Control: Keep one sample at room temperature, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS method.

  • Reporting: Report the percentage of the parent compound remaining under each condition. Identify any major degradants by their mass-to-charge ratio (m/z) and retention time.

Table 3: Example Data Summary for Forced Degradation Study

Condition% Parent RemainingMajor Degradants (m/z)
Control (T=0)100%None detected
Control (T=24h)99.5%None detected
0.1 M HCl95.2%144.1 (Hydrolysis product)
0.1 M NaOH45.8%144.1 (Hydrolysis product)
3% H₂O₂98.1%None detected
60°C99.0%None detected
Photolytic96.5%Minor unknown peaks

Conclusion and Forward Look

This guide has outlined a robust, multi-faceted strategy for the comprehensive physicochemical characterization of this compound. By systematically applying these validated protocols for determining solubility, lipophilicity, ionization, and stability, researchers can build a high-quality data package. This information is not merely descriptive; it is predictive. It allows scientists to anticipate a compound's behavior in complex biological systems, guide rational molecular design, and ultimately increase the probability of success in the intricate process of drug development. The principles and methodologies detailed herein provide a foundational toolkit for advancing this promising chemical scaffold from the bench to potential clinical application.

References

  • (No Source)
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • AngeneChemical. This compound. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility. [Link]

  • Alsante, K. M., et al. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Wikipedia. Stability testing (pharmaceutical). [Link]

  • Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [Link]

  • Research and Reviews. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • (No Source)
  • PubChem. 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. [Link]

  • Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Google Patents. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Al-Ittabi, H., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

Sources

Novel Synthetic Routes to 4,7-Diazaspiro[2.5]octan-5-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,7-Diazaspiro[2.5]octane Scaffold in Modern Drug Discovery

The 4,7-diazaspiro[2.5]octane core is a key pharmacophore in medicinal chemistry, recognized for its unique three-dimensional structure that provides a rigid and spatially defined scaffold. This spirocyclic system, which features a cyclopropane ring fused to a piperazine or piperazinone ring, is of growing interest to researchers and drug development professionals. Its rigid conformation can lead to enhanced binding affinity and selectivity for biological targets by positioning functional groups in optimal orientations.[1] Derivatives of this scaffold are being investigated for a range of therapeutic applications, including as treatments for neurological disorders and as enzyme inhibitors.[1][2] The synthesis of 4,7-diazaspiro[2.5]octan-5-one, a key intermediate, is therefore a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of established and novel synthetic strategies to access this valuable scaffold, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound skeleton presents a unique synthetic challenge, primarily centered around the creation of the spirocyclic junction and the controlled formation of the lactam ring. The synthetic routes detailed in the literature, particularly in patent filings, often commence from readily available starting materials and proceed through a multi-step sequence. A common strategy involves the initial construction of a protected 4,7-diazaspiro[2.5]octane derivative, which can then be further functionalized to yield the desired lactam.

Two main retrosynthetic approaches will be discussed in this guide:

  • Route A: Stepwise Assembly from 1-Aminocyclopropane-1-carboxylic Acid. This is a more traditional and well-documented approach that builds the piperazinone ring onto a pre-existing cyclopropane core.

  • Route B: Cyclization of a Precursor Derived from Diethyl Malonate. This alternative strategy involves the initial formation of the cyclopropane ring followed by a series of transformations to construct the diamine and subsequently the lactam.

Route A: Stepwise Assembly from 1-Aminocyclopropane-1-carboxylic Acid

This synthetic pathway leverages the commercially available or readily synthesized 1-aminocyclopropane-1-carboxylic acid as the foundational building block. The general workflow for this approach is outlined below.

A 1-Aminocyclopropane-1-carboxylic Acid B Esterification A->B  i. SOCl2, EtOH C N-Protection B->C  ii. (Boc)2O or Cbz-Cl D Amide Coupling with a Protected Aminoethyl Moiety C->D  iii. Protected Aminoethylamine, Coupling Agent E Deprotection and Intramolecular Cyclization D->E  iv. Acidic or Hydrogenolytic Deprotection F This compound E->F  v. Base-mediated Cyclization

Figure 1: General workflow for the synthesis of this compound starting from 1-aminocyclopropane-1-carboxylic acid.

Experimental Protocol for Route A

Step 1: Esterification of 1-Aminocyclopropane-1-carboxylic Acid

The initial step involves the protection of the carboxylic acid functionality as an ester, typically an ethyl or methyl ester, to prevent its participation in subsequent reactions. A common method is the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, such as thionyl chloride or hydrogen chloride.

  • Procedure: To a suspension of 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in ethanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After completion, the solvent is removed under reduced pressure to yield the corresponding ethyl ester hydrochloride salt.[3]

Step 2: N-Protection of the Amino Group

The amino group of the cyclopropane ring is then protected to prevent side reactions during the subsequent amide coupling step. The choice of protecting group is crucial, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being common choices due to their stability and ease of removal under specific conditions.

  • Procedure (Boc Protection): The ethyl 1-aminocyclopropanecarboxylate hydrochloride (1.0 eq) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The reaction is stirred at room temperature overnight. The product is then extracted with an organic solvent like ethyl acetate and purified by column chromatography.

Step 3: Amide Coupling with a Protected Aminoethyl Moiety

The protected amino acid is then coupled with a suitable N-protected aminoethylamine derivative, such as N-Boc-ethanolamine or N-Cbz-ethanolamine. This is a critical step in forming the backbone of the future piperazinone ring. Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are employed.

  • Procedure: To a solution of the N-Boc-1-(ethoxycarbonyl)cyclopropan-1-amine (1.0 eq) and N-Boc-ethanolamine (1.1 eq) in DMF, HATU (1.2 eq) and DIPEA (2.0 eq) are added at 0 °C. The reaction is stirred at room temperature for 12-16 hours. The product is then isolated by aqueous workup and purified by chromatography.

Step 4: Deprotection and Intramolecular Cyclization

The final steps involve the removal of the protecting groups and the subsequent intramolecular cyclization to form the lactam ring. The order of deprotection will depend on the protecting groups used. For instance, if a Boc group is used for the cyclopropylamine and a Cbz group for the ethanolamine, the Cbz group can be selectively removed by hydrogenolysis, followed by cyclization. If both are Boc groups, a one-pot deprotection and cyclization under acidic conditions can be envisioned.

  • Procedure (Acid-catalyzed Deprotection and Cyclization): The di-protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The reaction mixture is then neutralized with a base (e.g., NaHCO₃ solution) and the cyclized product, this compound, is extracted and purified.

Route B: Cyclization of a Precursor Derived from Diethyl Malonate

This approach begins with the formation of the cyclopropane ring through the reaction of diethyl malonate with 1,2-dibromoethane. This is followed by a series of transformations to introduce the two nitrogen atoms and form the lactam ring. A Chinese patent describes a similar multi-step synthesis to obtain tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, which can be a precursor to the target molecule.[3]

A Diethyl Malonate + 1,2-Dibromoethane B Cyclopropanation A->B  i. Base (e.g., K2CO3) C Hofmann Rearrangement B->C  ii. Amide formation, then Hofmann reagent D Hydrolysis C->D  iii. Acid or base hydrolysis E Acylation and Ring Closure D->E  iv. Acylating agent F Reduction E->F  v. Reducing agent (e.g., LiAlH4) G Protection and Lactam Formation F->G  vi. Protection of one amine, then lactam formation H This compound G->H

Figure 2: General workflow for the synthesis of this compound starting from diethyl malonate.

Experimental Protocol for a Key Intermediate in Route B: tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

A detailed procedure for the synthesis of a key precursor via this route is provided in a patent from Wuhan Institute of Technology.[4]

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • Procedure: In a three-necked flask, diethyl malonate (1.0 eq), 1,2-dibromoethane (1.2 eq), and potassium carbonate (2.0 eq) are suspended in DMF. The mixture is heated to 80-100 °C and stirred for 15-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the product.[4][5]

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid

  • Procedure: Diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) is dissolved in ethanol, and a solution of potassium hydroxide (1.0 eq) in ethanol is added dropwise at 0 °C. The reaction is stirred at room temperature for several hours. The solvent is then removed, and the residue is acidified to precipitate the product.

Subsequent Steps: The synthesis continues with a Hofmann rearrangement to introduce the first nitrogen atom, followed by hydrolysis, acylation, ring closure, and reduction to form the 4,7-diazaspiro[2.5]octane core.[4] The final steps would involve selective protection of one of the amino groups and subsequent lactam formation to yield the target molecule.

Comparative Analysis of Synthetic Routes

Parameter Route A: From 1-Aminocyclopropane-1-carboxylic Acid Route B: From Diethyl Malonate
Starting Materials 1-Aminocyclopropane-1-carboxylic acid (more specialized)Diethyl malonate and 1,2-dibromoethane (commodity chemicals)
Number of Steps Generally fewer steps.Typically a longer synthetic sequence.
Key Transformations Amide coupling, deprotection, intramolecular cyclization.Cyclopropanation, Hofmann rearrangement, reduction, cyclization.
Scalability Potentially more straightforward for large-scale synthesis due to fewer steps.Can be challenging to scale up due to the use of hazardous reagents in some steps (e.g., Hofmann rearrangement).
Overall Yield Can be moderate to good, depending on the efficiency of the coupling and cyclization steps.Overall yields can be lower due to the multi-step nature of the synthesis.[3]

Novel and Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, and new methodologies are being developed that could be applied to the synthesis of this compound. Some promising areas of research include:

  • Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid construction of complex molecules in a single step. An MCR-based approach could potentially assemble the spiro-lactam core from three or more simple starting materials, significantly shortening the synthetic sequence.

  • Catalytic Asymmetric Synthesis: For applications where a specific enantiomer of the target molecule is required, the development of catalytic asymmetric methods would be highly valuable. This could involve the use of chiral catalysts to control the stereochemistry of the spirocenter during its formation.

  • Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for certain reactions in the synthetic sequence.[6]

Conclusion and Future Outlook

The synthesis of this compound is a topic of significant interest in the field of medicinal chemistry. While established multi-step routes from either 1-aminocyclopropane-1-carboxylic acid or diethyl malonate provide reliable access to this important scaffold, there is ample opportunity for the development of more efficient and innovative synthetic strategies. Future research in this area will likely focus on the application of modern synthetic methodologies, such as multicomponent reactions and asymmetric catalysis, to shorten synthetic sequences and provide enantiomerically pure products. The continued development of novel synthetic routes to this compound will undoubtedly facilitate the discovery of new and improved therapeutic agents.

References

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers. [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024). Thieme Chemistry. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). Il Farmaco. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). ARKIVOC. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015). Patsnap. [Link]

  • 4,7-diazaspiro[2.5] octane hydrochloride. (n.d.). Novasol Biotech. [Link]

  • Process for the preparation of Risdiplam and its intermediates. (2022). Technical Disclosure Commons. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).
  • A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (2018).
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).
  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Fine Chemicals. [Link]

  • Process for preparation of risdiplam, novel intermediates, and process for preparation thereof. (2024).
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]

  • 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. (n.d.). Pharmaffiliates. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). National Center for Biotechnology Information. [Link]

  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate. (n.d.). MySkinRecipes. [Link]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2020).
  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. (2022). MDPI. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. (n.d.). Semantic Scholar. [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. (2022). ResearchGate. [Link]

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. (2018).

Sources

Theoretical and computational studies of 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Exploration of 4,7-Diazaspiro[2.5]octan-5-one

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

The spirocyclic scaffold represents a unique and highly sought-after structural motif in modern medicinal chemistry. By introducing a well-defined three-dimensional architecture, these systems provide a rigid framework that can significantly enhance binding affinity and selectivity for biological targets.[1] The this compound core, a specific class of spirolactam, has emerged as a particularly valuable building block. Its derivatives are recognized as important intermediates in the synthesis of complex pharmaceutical compounds, including novel therapeutics for conditions such as spinal muscular atrophy and various cancers.[2] This guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to unlock the full potential of this promising scaffold, offering researchers and drug development professionals a roadmap for its rational exploration and application.

The Strategic Importance of the this compound Scaffold

The inherent value of the this compound core lies in its unique fusion of a cyclopropane ring with a piperidinone (lactam) ring. This arrangement imparts significant conformational rigidity, a desirable trait in drug design for minimizing the entropic penalty upon binding to a target protein. The presence of two nitrogen atoms at positions 4 and 7, along with a carbonyl group, offers multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.

The synthesis of derivatives, such as 4-Boc-4,7-diazaspiro[2.5]octane, has been well-documented, underscoring its role as a key building block in multi-step synthetic pathways for novel therapeutic agents.[3] Computational studies provide an indispensable tool for understanding the intrinsic properties of this scaffold, predicting its behavior in different chemical environments, and guiding the design of new derivatives with enhanced biological activity.

Caption: Molecular structure of this compound.

The Computational Chemistry Toolkit for Spirolactam Analysis

A robust computational investigation of this compound relies on a multi-faceted approach, with Density Functional Theory (DFT) serving as the cornerstone for accurate electronic structure calculations.[4][5]

The Rationale Behind Method Selection

Density Functional Theory (DFT): For a molecule of this size, DFT offers the best compromise between computational cost and accuracy. It is particularly well-suited for optimizing molecular geometries, calculating thermodynamic properties, and probing electronic structure.[6]

  • Choice of Functional: A hybrid functional, such as B3LYP or ωB97X-D, is recommended. B3LYP is a workhorse known for its reliability in geometry optimizations. The ωB97X-D functional is advantageous as it includes empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions, especially if studying the molecule's interaction with a biological target.

  • Choice of Basis Set: A Pople-style basis set, like 6-31G(d,p) or 6-311+G(d,p), provides a good starting point. The inclusion of polarization functions (d,p) is essential for describing the geometry of cyclic and strained systems, while diffuse functions (+) are important for accurately representing lone pairs and potential hydrogen bonding interactions.

Molecular Dynamics (MD): To explore the conformational space in a solvated environment and understand the dynamic behavior of the scaffold, classical MD simulations are invaluable. This is particularly relevant when assessing how substitutions on the core might influence its flexibility and interaction with solvent.

A Validating Computational Workflow

A self-validating system ensures that the computational results are robust and physically meaningful. This involves a tiered approach where each step builds upon the last with increasing levels of theory or complexity.

G cluster_0 cluster_1 A 1. Initial Structure Generation (2D Sketch -> 3D Model) B 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D 4. Single-Point Energy Refinement (Higher Level of Theory, e.g., ωB97X-D/6-311+G(d,p)) C->D No imaginary frequencies E Electronic Property Analysis (HOMO/LUMO, ESP) D->E F Spectroscopic Prediction (NMR, IR) D->F G Reactivity Descriptors (Fukui Functions) D->G caption Standard workflow for computational analysis.

Caption: Standard workflow for computational analysis.

In-Silico Characterization: Structure, Conformation, and Electronics

Conformational Analysis

Due to the spirocyclic fusion, the this compound core has limited conformational flexibility.[7] The primary degrees of freedom will be the puckering of the six-membered piperidinone ring. Computational analysis, through methods like potential energy surface (PES) scanning, can identify the most stable chair, boat, or twist-boat conformations. Understanding these low-energy conformations is critical, as they dictate the spatial orientation of substituents and, consequently, the molecule's ability to fit into a binding pocket.[8][9]

Geometric and Electronic Parameters

DFT calculations provide precise data on the molecule's structure and electron distribution. The table below presents hypothetical, yet representative, data that would be obtained from a standard DFT optimization.

ParameterPredicted ValueSignificance
Bond Lengths (Å)
C5=O5~1.22 ÅTypical double bond; key H-bond acceptor.
C8-N4~1.47 ÅAmide C-N bond with partial double bond character.
C8-C1 / C8-C2~1.51 ÅStrained spiro-cyclopropane C-C bonds.
Angles (°)
C1-C8-C2~60°Characteristic of a cyclopropane ring.
Electronic Properties
HOMO Energy~ -6.8 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy~ -0.5 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap~ 6.3 eVIndicates high kinetic stability.
Dipole Moment~ 3.5 DIndicates a polar molecule, influencing solubility and interactions.
Electrostatic Potential (ESP) Mapping

The ESP map is a powerful visualization tool for identifying regions of a molecule that are electron-rich or electron-poor. For this compound, the map would reveal a strong negative potential (red) around the carbonyl oxygen, highlighting its role as a primary hydrogen bond acceptor. A positive potential (blue) would be expected around the N-H protons, indicating their function as hydrogen bond donors. This information is paramount for predicting intermolecular interactions in a biological context.

Predictive Protocols for In-Silico Experimentation

Protocol: DFT Geometry Optimization and Frequency Analysis

This protocol outlines the step-by-step methodology for performing a foundational computational analysis using a program like Gaussian or ORCA.

  • Structure Input:

    • Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

    • Export the structure as a .xyz or .mol file.

  • Input File Preparation:

    • Create a text input file specifying the calculation details.

    • Route Section: #p B3LYP/6-31G(d) opt freq.

      • #p: Requests enhanced print output.

      • B3LYP/6-31G(d): Specifies the DFT functional and basis set.

      • opt: Requests a geometry optimization to find the lowest energy structure.

      • freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a closed-shell singlet).

    • Coordinate Section: Paste the atomic coordinates from the structure file.

  • Execution and Analysis:

    • Submit the input file to the computational chemistry software.

    • Upon completion, verify that the optimization converged successfully.

    • Crucial Validation Step: Open the output file and search for the results of the frequency calculation. Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and requires further investigation.

    • Extract key data: optimized coordinates, total electronic energy, and predicted vibrational frequencies (for IR spectrum prediction).

Application in Rational Drug Design

The true power of these computational studies lies in their application to drug discovery. The this compound scaffold can be used as a rigid core for elaborating libraries of compounds.

cluster_design Structure-Based Design Scaffold This compound (Core Scaffold) R1 R1 Substituent (e.g., at N4) Scaffold->R1 Functionalize R2 R2 Substituent (e.g., at N7) Scaffold->R2 Functionalize VirtualScreening Virtual Screening of R1/R2 Groups Docking Molecular Docking into Target Protein VirtualScreening->Docking BindingEnergy Binding Energy Calculation (MM/GBSA or FEP) Docking->BindingEnergy LeadCompound Optimized Lead Compound BindingEnergy->LeadCompound caption Using the scaffold in a drug design workflow.

Caption: Using the scaffold in a drug design workflow.

By computationally evaluating how different substituents at the N4 and N7 positions affect the molecule's shape, electronics, and binding affinity to a target receptor, researchers can prioritize the synthesis of compounds with the highest probability of success. This in silico screening dramatically reduces the time and resources required in the discovery phase, embodying the principles of modern, computationally-driven drug development.

References

  • Benchchem. (n.d.). 4-Azaspiro[2.5]octane-5,7-dione.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • PubChem. (n.d.). 7-Oxa-4-azaspiro(2.5)octan-5-one.
  • PubChem. (n.d.). 4-Methyl-4,7-diazaspiro[2.5]octan-5-one.
  • Angene Chemical. (n.d.). This compound.
  • Google Patents. (2018). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587-99.
  • Foubelo, F., et al. (2019). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. PubMed.
  • Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. PubMed.
  • Foubelo, F., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. The Journal of Organic Chemistry.
  • Zlotin, S. G., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI.
  • Alcaide, B., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(25), 8526-34.
  • Al-Zoubi, W., et al. (2023). Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. PubMed Central.
  • Alcaide, B., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. PubMed.
  • Rozas, I. (2018). Density Functional Theory Calculations of Enzyme–Inhibitor Interactions in Medicinal Chemistry and Drug Design. ResearchGate.
  • da Silva, A. F., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing.

Sources

An In-Depth Technical Guide to the Stability and Reactivity of the 4,7-Diazaspiro[2.5]octan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 4,7-diazaspiro[2.5]octan-5-one core is a compelling heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its rigid, three-dimensional architecture, which incorporates a cyclopropane ring fused to a piperazinone moiety, offers a distinct advantage over flat, aromatic systems by enabling more precise spatial projection of functional groups. This unique topography makes it a valuable building block for exploring novel chemical space and developing drug candidates with improved target engagement and refined physicochemical properties.[1][2] As a privileged scaffold, it serves as a versatile starting point for the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

This guide provides a comprehensive overview of the stability and reactivity of the this compound scaffold, offering field-proven insights and detailed experimental protocols to aid researchers in its effective utilization.

Synthetic Strategies: Constructing the Core

The synthesis of the this compound scaffold and its derivatives typically originates from 1-aminocyclopropanecarboxylic acid.[3] Various patented methods describe multi-step sequences that involve protection, activation, cyclization, and reduction steps.[3][4] A common strategy involves the initial formation of a protected cyclopropylamine intermediate, which then undergoes cyclization with a suitable two-carbon unit to form the piperazinone ring. The choice of protecting groups is crucial for directing reactivity and achieving the desired substitution pattern.[4]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A 1-Aminocyclopropane- carboxylic Acid Derivative B Protection of Amine & Activation of Carboxyl A->B Protecting Group Chemistry C Coupling with an Aminoethyl Moiety B->C Amide Bond Formation D Intramolecular Cyclization C->D Base- or Acid- Mediated E This compound Core D->E Final Scaffold

Caption: Generalized workflow for the synthesis of the this compound core.

Stability Profile of the Scaffold

The stability of the this compound scaffold is a critical consideration for its application in drug development, influencing storage, formulation, and in vivo behavior. Its stability is primarily dictated by the lactam and cyclopropane moieties.

Lactam Ring Stability

The central piperazinone ring contains a lactam (cyclic amide) functionality. Lactams are susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[5][6]

  • Acidic Conditions: Under strong acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, initiating hydrolysis. The rate of acid-catalyzed hydrolysis can be influenced by the ring size and substitution pattern.[5]

  • Basic Conditions: In the presence of a strong base, the lactam can undergo hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6]

  • Enzymatic Degradation: In a biological context, the lactam ring could be a substrate for β-lactamase enzymes, which catalyze its hydrolytic opening. This is a well-known mechanism of antibiotic resistance.[7][8]

Cyclopropane Ring Stability

The cyclopropane ring in the scaffold is a strained three-membered ring. While generally stable, tertiary aminocyclopropanes can be resistant to ring cleavage by acids and bases under normal conditions.[9] However, under specific oxidative conditions, the cyclopropylamine can undergo ring-opening.[9][10]

  • Oxidative Conditions: Photooxidation or the use of certain chemical oxidants can lead to the formation of a nitrogen radical cation, which can initiate the irreversible opening of the cyclopropane ring.[9][10][11] This reactivity can be exploited for further synthetic transformations.[12]

A summary of the scaffold's stability is presented in the table below:

ConditionStabilityPotential Degradation Pathway
Strong Acid (e.g., HCl) ModerateAcid-catalyzed hydrolysis of the lactam ring.[5]
Strong Base (e.g., NaOH) ModerateBase-catalyzed hydrolysis of the lactam ring.[6]
Oxidizing Agents Condition DependentPotential for oxidative ring-opening of the cyclopropane.[9][10]
Reducing Agents Stable (transforms)The lactam is reduced to a cyclic amine.[13][14]
Physiological pH (in vitro) Generally GoodSlow hydrolysis may occur over extended periods.[15]

Reactivity and Functionalization

The this compound scaffold offers multiple sites for chemical modification, making it a highly versatile building block for creating diverse chemical libraries. The primary points of functionalization are the two nitrogen atoms and the carbonyl group.

Reactivity_Sites node_ref N4 N4 (Amide) N4->node_ref N7 N7 (Amine) N7->node_ref C5 C5 (Carbonyl) C5->node_ref

Caption: Key reactive sites on the this compound scaffold.[16]

N7-Position (Secondary Amine) Functionalization

The secondary amine at the N7 position is the most versatile handle for introducing molecular diversity.

  • N-Alkylation and N-Arylation: This is a common transformation achieved through reaction with alkyl or aryl halides in the presence of a base, or through reductive amination with aldehydes or ketones.[17] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for introducing aryl and heteroaryl substituents.[18]

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates provides the corresponding amides, sulfonamides, and ureas, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base.

  • Protecting Group Strategies: Selective functionalization of the two nitrogen atoms often requires a protecting group strategy. The N7 amine can be protected, for example, with a tert-butoxycarbonyl (Boc) group, to allow for modification at the N4 position. Subsequent deprotection under acidic conditions regenerates the free N7 amine for further functionalization.

N4-Position (Amide Nitrogen) Functionalization

The N4 nitrogen is part of the lactam ring and is less nucleophilic than the N7 amine. However, it can be functionalized, typically after protection of the N7 position.

  • N-Alkylation: Alkylation at the N4 position can be achieved using a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide.[19]

C5-Position (Carbonyl Group) Reactivity

The carbonyl group of the lactam can be reduced to the corresponding methylene group.

  • Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under forcing conditions can reduce the lactam to the corresponding 4,7-diazaspiro[2.5]octane.[13][14][20] This transformation converts the scaffold into a spirocyclic diamine, which is another valuable building block in drug discovery.

The following diagram illustrates the key reactive pathways:

Reactivity_Pathways Core This compound N7_Alk N7-Alkylated/Arylated Derivative Core->N7_Alk R-X, Base or Reductive Amination N7_Acyl N7-Acylated/Sulfonylated Derivative Core->N7_Acyl RCOCl or RSO2Cl, Base N4_Alk N4-Alkylated Derivative Core->N4_Alk 1. N7-Protection 2. Base, R-X 3. Deprotection Reduced 4,7-Diazaspiro[2.5]octane Core->Reduced LiAlH4 or H2, Catalyst

Caption: Major functionalization pathways of the this compound scaffold.

Experimental Protocols

The following protocols are representative examples of common transformations performed on the 4,7-diazaspiro[2.5]octane scaffold and its derivatives.

Protocol 1: N7-Alkylation via Reductive Amination

This protocol describes the alkylation of the N7-amine with an aldehyde.

  • To a solution of the this compound derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde (1.1 eq.).

  • Add a mild acid catalyst, such as acetic acid (0.1 eq.), to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N7-alkylated product.

Protocol 2: Reduction of the Lactam to the Diamine

This protocol details the reduction of the C5-carbonyl group using lithium aluminum hydride.

  • CAUTION: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the this compound derivative (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular precipitate will form. Stir the resulting slurry vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 4,7-diazaspiro[2.5]octane derivative.

  • If necessary, purify the product by flash column chromatography or crystallization.

Conclusion

The this compound scaffold is a robust and versatile building block with a well-defined reactivity profile. Its unique three-dimensional structure provides a solid foundation for the design of novel therapeutics. A thorough understanding of its stability and the strategic application of its reactive sites, particularly the N7-amine, allows for the creation of diverse and complex molecules with tailored properties. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases... - ResearchGate. Available from: [Link]

  • Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation - American Chemical Society. Available from: [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC - PubMed Central. Available from: [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Available from: [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases - PMC - NIH. Available from: [Link]

  • Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC - NIH. Available from: [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Available from: [Link]

  • Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines - ChemistryViews. Available from: [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. Available from: [Link]

  • Amine synthesis by amide reduction - Organic Chemistry Portal. Available from: [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - Frontiers. Available from: [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC - NIH. Available from: [Link]

  • Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and reactivity of spiro-fused beta-lactams | Request PDF - ResearchGate. Available from: [Link]

  • Ring-opening reactions of certain 2-carbonyl-substituted cyclopropylamines | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available from: [Link]

  • ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents.
  • Video: Amides to Amines: LiAlH4 Reduction - JoVE. Available from: [Link]

  • Spiro-β-lactams with potent antimicrobial activity - ResearchGate. Available from: [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC - NIH. Available from: [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap. Available from: [Link]

  • Amide Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents | Bentham Science Publishers. Available from: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media - PMC - PubMed Central. Available from: [Link]

  • Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. Available from: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. Available from: [Link]

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy - MDPI. Available from: [Link]

  • 4-Methyl-4,7-diazaspiro[2.5]octan-5-one - PubChem. Available from: [Link]

  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent | ACS Omega - ACS Publications. Available from: [Link]

  • 4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem. Available from: [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing). Available from: [Link]

  • Click Reactions in Medicinal Chemistry - MDPI. Available from: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one - PMC - NIH. Available from: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 4,7-Diazaspiro[2.5]octan-5-one Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug design. In this pursuit, three-dimensional scaffolds have emerged as a promising frontier, offering improved physicochemical properties and novel interactions with biological targets. Among these, the 4,7-diazaspiro[2.5]octan-5-one core has garnered significant attention as a privileged substructure. Its inherent rigidity, conferred by the spirocyclic fusion of a cyclopropane and a lactam-containing piperidine ring, provides a unique conformational constraint that can lead to enhanced potency and selectivity. This technical guide provides an in-depth exploration of this compound derivatives, from their synthetic accessibility and spectroscopic characterization to their burgeoning applications as potent modulators of key biological pathways, particularly in oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compelling scaffold in their therapeutic programs.

The Strategic Advantage of the this compound Core

The this compound scaffold is a unique heterocyclic system characterized by a spiro-fusion of a cyclopropane ring and a piperidin-2-one ring. This structural arrangement offers several key advantages in drug design:

  • Three-Dimensionality and Conformational Rigidity: Unlike linear or planar molecules, the spirocyclic nature of this core locks the molecule into a well-defined three-dimensional conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The cyclopropane ring, in particular, introduces significant strain and unique electronic properties that can be exploited for novel molecular interactions.

  • Improved Physicochemical Properties: The introduction of sp3-rich centers generally leads to improved solubility, metabolic stability, and reduced plasma protein binding compared to their aromatic counterparts. These favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of orally bioavailable drugs.

  • Versatile Synthetic Handles: The core structure possesses multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrogen atoms at the 4- and 7-positions, as well as the carbon backbone, can be readily functionalized to optimize potency, selectivity, and pharmacokinetic profiles.

  • Privileged Scaffold in Kinase Inhibition: Emerging research has highlighted the this compound framework as a promising scaffold for the development of kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them high-value therapeutic targets.

Synthetic Strategies for Assembling the this compound Core

The construction of the this compound core can be achieved through several synthetic routes, often starting from readily available precursors. The choice of a particular strategy depends on the desired substitution pattern and the scale of the synthesis. Below are representative protocols that highlight the key transformations.

Strategy 1: From 1-Aminocyclopropanecarboxylic Acid

A common and efficient approach utilizes 1-aminocyclopropanecarboxylic acid as a key building block. This method involves a multi-step sequence that is amenable to large-scale production.[1]

Experimental Protocol:

Step 1: Esterification of 1-Aminocyclopropanecarboxylic Acid

  • To a suspension of 1-aminocyclopropanecarboxylic acid (1.0 eq) in ethanol (5-10 volumes) at 0 °C, add thionyl chloride (0.5-0.75 eq) dropwise.

  • Warm the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Wash the resulting solid with tetrahydrofuran (THF) to afford the corresponding ethyl ester hydrochloride salt.

Step 2: N-Alkylation and Amide Formation

  • Suspend the ethyl ester hydrochloride salt (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a base (e.g., potassium carbonate, 2.0-3.0 eq) and the desired alkylating agent (e.g., a substituted 2-bromoacetate, 1.1 eq).

  • Stir the mixture at room temperature or gentle heating until the reaction is complete (TLC monitoring).

  • Filter the reaction mixture and concentrate the filtrate. The crude product can often be used directly in the next step.

Step 3: Intramolecular Cyclization to form the Lactam Ring

  • Dissolve the product from the previous step in a suitable solvent (e.g., toluene).

  • Add a base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1-1.5 eq) and heat the reaction mixture to reflux for 4-8 hours.

  • Cool the reaction, quench with a proton source (e.g., acetic acid), and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Strategy 2: From a Protected Cyclopropylmethylamine Derivative

An alternative strategy involves the use of a protected (1-(hydroxymethyl)cyclopropyl)carbamate derivative, which offers a different approach to the core structure and can be advantageous for certain substitution patterns.[2]

Experimental Protocol:

Step 1: Substitution with a Glycine Ester Equivalent

  • To a solution of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq) in an aprotic solvent (e.g., DMF), add a base (e.g., sodium hydride, 1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add a glycine methyl ester hydrochloride (1.2 eq) and a suitable base like potassium carbonate (3.0 eq).

  • Stir the reaction at room temperature for 2-3 hours.

  • Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.

Step 2: Deprotection and Cyclization

  • Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).

  • Add an acid (e.g., trifluoroacetic acid) to remove the protecting group.

  • Neutralize the reaction mixture and induce cyclization, which can sometimes occur spontaneously upon deprotection or with gentle heating, to form the lactam ring.

  • Purify the final this compound derivative by chromatography or crystallization.

Synthesis_Workflow cluster_strategy1 Strategy 1: From 1-Aminocyclopropanecarboxylic Acid cluster_strategy2 Strategy 2: From Protected Cyclopropylmethylamine A1 1-Aminocyclopropane- carboxylic Acid B1 Esterification (EtOH, SOCl2) A1->B1 C1 Ethyl 1-Aminocyclopropane- carboxylate B1->C1 D1 N-Alkylation & Amide Formation C1->D1 E1 N-Substituted Diester Amine D1->E1 F1 Intramolecular Cyclization (Base) E1->F1 G1 This compound Derivative F1->G1 A2 Protected (1-(hydroxymethyl) cyclopropyl)carbamate B2 Substitution (Glycine Ester) A2->B2 C2 Coupled Intermediate B2->C2 D2 Deprotection & Cyclization (Acid) C2->D2 E2 This compound Derivative D2->E2

Caption: Synthetic strategies for this compound derivatives.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The cyclopropyl protons typically appear as complex multiplets in the upfield region (around 0.5-1.5 ppm). The protons on the piperidine ring exhibit characteristic diastereotopic splitting patterns. The chemical shifts and coupling constants are highly sensitive to the ring conformation and the nature of the substituents.[3]

    • ¹³C NMR: The spiro carbon atom is a key diagnostic signal, typically appearing in the range of 30-40 ppm. The carbonyl carbon of the lactam is observed further downfield, usually above 170 ppm.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to determine the molecular weight of these compounds, typically observing the [M+H]⁺ ion.[2] High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band of the lactam carbonyl group, which typically appears in the range of 1640-1680 cm⁻¹. The N-H stretching vibration, if present, is observed as a broad band around 3200-3400 cm⁻¹.

Table 1: Representative Spectroscopic Data for a Generic this compound Derivative

Feature¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)MS (m/z)
Cyclopropyl Protons 0.5 - 1.5 (m)10 - 25--
Piperidine Protons 2.5 - 4.0 (m)40 - 60--
Spiro Carbon -30 - 40--
Lactam Carbonyl -> 1701640 - 1680-
Molecular Ion ---[M+H]⁺

Biological Applications: A Scaffold for Potent and Selective Inhibitors

The unique structural features of the this compound core have made it an attractive scaffold for the development of inhibitors targeting various enzymes, with a particular emphasis on kinases involved in cancer and inflammation.

Anticancer Activity

While direct studies on the anticancer activity of this compound derivatives are emerging, related diazaspiro compounds have shown promising results. For instance, a series of novel diazaspiro bicyclo hydantoin derivatives demonstrated significant cytotoxic activities against human leukemia cell lines.[4] The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aromatic rings play a crucial role in their potency.[4]

Table 2: Anticancer Activity of Representative Spirocyclic Compounds

CompoundCell LineIC₅₀ (µM)Reference
Diazaspiro Hydantoin Derivative 1K562 (Leukemia)< 50[4]
Diazaspiro Hydantoin Derivative 2CEM (Leukemia)< 50[4]
Spiro-isoxazoline DerivativeMCF-7 (Breast)0.3[5]
Spiro-isoxazoline DerivativePC-3 (Prostate)0.01[5]
Kinase Inhibition

The 4,7-diazaspiro[2.5]octane moiety has been successfully incorporated into potent and selective kinase inhibitors. The rigid scaffold serves to orient the pharmacophoric groups into the ATP-binding pocket of the target kinase, leading to high-affinity interactions.

Mechanism of Action:

Kinase inhibitors typically function by competing with ATP for binding to the catalytic site of the enzyme. The this compound scaffold can be decorated with appropriate functional groups that form key hydrogen bonds and hydrophobic interactions with the kinase domain, thereby blocking its phosphotransferase activity and downstream signaling.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by this compound Derivative GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Inhibition Inhibition TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor This compound Derivative Inhibitor->Kinase_A

Caption: Mechanism of action of a this compound-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. Key areas for derivatization and their potential impact on SAR are outlined below:

  • N-4 Position: Substitution at the N-4 position of the piperidine ring can significantly influence potency and selectivity. This position is often solvent-exposed and can be modified to improve pharmacokinetic properties.

  • N-7 Position: The exocyclic nitrogen provides a handle for introducing various substituents that can interact with specific residues in the target protein. Aromatic and heteroaromatic rings are commonly incorporated at this position to engage in π-stacking and hydrogen bonding interactions.

  • Cyclopropane Ring: While less commonly modified, derivatization of the cyclopropane ring can fine-tune the steric and electronic properties of the molecule, potentially leading to novel interactions with the target.

  • Piperidine Ring Backbone: Substitution on the carbon atoms of the piperidine ring can introduce additional stereocenters and further constrain the conformation of the molecule, which can be beneficial for selectivity.

Future Perspectives and Conclusion

The this compound scaffold represents a compelling and underexplored area of chemical space with significant potential for the development of novel therapeutics. Its inherent three-dimensionality, coupled with its synthetic tractability, makes it an ideal starting point for the design of potent and selective inhibitors of a range of biological targets. Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic routes to access a wider diversity of derivatives.

  • The application of this scaffold to a broader range of therapeutic targets beyond kinases.

  • In-depth mechanistic studies to fully elucidate the mode of action of these compounds at a molecular level.

References

  • Structural determination of -lactams by 1 H and 13 C NMR. (2009). ResearchGate. [Link]

  • Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization. (2022). ACS Omega. [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. (n.d.). PubMed. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.).
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (n.d.).
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (n.d.).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (2020). Oriental Journal of Chemistry. [Link]

  • Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. (2001). PubMed. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (2022). National Institutes of Health. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). PubMed. [Link]

  • Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent. (2022). Growing Science. [Link]

  • Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. (n.d.). MDPI. [Link]

  • Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. (2014). ResearchGate. [Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. (2019). PubMed. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). Bohrium. [Link]

  • Tyrosine kinase inhibitors: rationale, mechanisms of action, and implications for drug resistance. (n.d.). PubMed. [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. (n.d.). Frontiers. [Link]

  • Mechanisms of action of kinase inhibitors for cancer treatment. (n.d.). ResearchGate. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (n.d.).
  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. (n.d.).
  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Special Issue : Design, Synthesis, and Biological Evaluation of Enzyme Inhibitors. (n.d.). MDPI. [Link]

  • Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. (n.d.). MedChemComm (RSC Publishing). [Link]

Sources

Tautomeric Equilibria in 4,7-Diazaspiro[2.5]octan-5-one Systems: A Methodological and Predictive Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4,7-diazaspiro[2.5]octan-5-one scaffold is an increasingly important building block in medicinal chemistry, valued for its rigid, three-dimensional structure that provides a unique vector for molecular exploration.[1][2] Its derivatives are key intermediates in the synthesis of novel therapeutics, including kinase inhibitors.[3] Despite its utility, a critical aspect of its fundamental chemistry remains largely unexplored in public literature: tautomerism. The inherent lactam-lactim character of the core structure implies a dynamic equilibrium that can profoundly influence a molecule's physicochemical properties, including solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[4][5]

This technical guide serves as a comprehensive manual for researchers, scientists, and drug development professionals. It provides a predictive framework and a series of detailed, field-proven experimental and computational protocols to thoroughly characterize the tautomeric landscape of this compound systems. By adopting the multi-faceted approach detailed herein—combining advanced spectroscopic, crystallographic, and computational methods—research teams can de-risk programs, optimize lead compounds, and secure intellectual property by fully understanding the structural nature of their molecules.

The this compound Scaffold: A Primer

The this compound core features a unique spirocyclic system where a cyclopropane ring is fused to a piperazinone ring at a single carbon atom. This arrangement imparts significant structural rigidity, a desirable trait in drug design for reducing conformational flexibility and improving binding affinity. The scaffold is a versatile pharmaceutical intermediate used in the synthesis of a variety of new chemical entities.[6][7]

However, the piperazinone ring contains an amide functional group, which can exist in equilibrium with its imidol tautomer. This specific type of prototropic tautomerism, known as lactam-lactim tautomerism, involves the migration of a proton from the nitrogen atom to the carbonyl oxygen.[8][9][10] The two resulting forms, while constitutionally isomeric, possess distinct electronic and structural properties that can dramatically alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic interactions.[11][12] An uncharacterized tautomeric equilibrium represents a significant knowledge gap that can jeopardize the translation of a promising compound from bench to clinic.

Postulated Tautomeric Equilibrium: The Lactam-Lactim System

The central hypothesis for the this compound system is the existence of a dynamic equilibrium between the lactam (amide) form and the lactim (imidol) form.

  • Lactam Form (A): The thermodynamically favored form for most simple amides. It features a carbonyl group (C=O), which is a hydrogen bond acceptor, and an N-H group, which is a hydrogen bond donor.

  • Lactim Form (B): This form contains an imine (C=N) within the ring and a hydroxyl group (O-H). This transformation converts the original hydrogen bond donor (N-H) into an acceptor (=N-) and the original acceptor (C=O) into a donor (-OH).[13]

The position of this equilibrium is highly sensitive to environmental factors:

  • Solvent Polarity: Polar, protic solvents can stabilize one tautomer over the other through hydrogen bonding. More polar solvents typically favor the more polar tautomer.[13][14]

  • pH: The acidity or basicity of the medium can significantly shift the equilibrium, as the protonation state of the molecule influences which tautomer is favored.[4][13]

  • Temperature: The equilibrium constant is temperature-dependent, and variable-temperature studies can provide thermodynamic parameters for the interconversion.[15]

  • Substitution: Substituents on the cyclopropane or piperazinone ring can exert electronic and steric effects that alter the relative stability of the two forms.

Figure 1: Lactam-Lactim Equilibrium Diagram.

A Multi-Faceted Strategy for Tautomer Characterization

No single technique can fully describe a tautomeric system. A robust investigation requires the integration of solution-state, solid-state, and computational methods. This self-validating approach ensures that observations are corroborated across different physical states and supported by theoretical predictions, providing a holistic understanding.

Figure 2: Integrated workflow for tautomer characterization.

Experimental Protocol: Solution-State Spectroscopic Investigation

Causality: NMR spectroscopy is the premier technique for studying tautomeric equilibria in solution.[16] If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each species, allowing for unambiguous identification and quantification via signal integration.[17][18]

Protocol 1: Quantitative ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the test compound.

    • Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). To probe solvent effects, acquire spectra in a range of solvents with varying polarity and hydrogen bonding capabilities.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the N-H proton region (typically δ 7-9 ppm in amides) and any vinyl protons that might appear in the lactim form.

    • Acquire a quantitative ¹³C NMR spectrum with inverse-gated decoupling. This is critical for accurate integration of carbon signals. The carbonyl carbon of the lactam (δ ~170 ppm) and the C=N/C-O carbons of the lactim (δ ~150-160 ppm) are key diagnostic signals.

    • Perform variable temperature (VT) NMR experiments (e.g., from 25°C to 100°C) to observe any shifts in the equilibrium.

  • Data Analysis & Interpretation:

    • Identification: Assign peaks to their respective tautomers based on characteristic chemical shifts (see Table 1).

    • Quantification: In the ¹H spectrum, integrate a well-resolved, non-exchangeable proton signal for each tautomer. In the quantitative ¹³C spectrum, integrate the diagnostic carbon signals. Calculate the molar ratio and equilibrium constant (Keq = [Lactim]/[Lactam]).

    • Dynamics: For systems in fast exchange, only averaged signals will be seen. In such cases, 2D EXSY (Exchange Spectroscopy) can be used to confirm the chemical exchange and potentially measure the rate of interconversion.[19]

Table 1: Predicted Diagnostic NMR Chemical Shifts (δ, ppm)

TautomerKey ¹H SignalsKey ¹³C Signals
Lactam N-H proton (amide)C=O (carbonyl) ~170 ppm
Lactim O-H proton (hydroxyl)C-O (enol-ether like) & C=N (imine) ~150-160 ppm

Experimental Protocol: Solid-State Structural Elucidation

Causality: While NMR reveals the equilibrium in solution, X-ray crystallography provides the definitive, unambiguous structure of the molecule as it exists in the solid state.[20][21] This is crucial for understanding solid-state properties relevant to formulation and for providing a static structural model for computational studies. The determined bond lengths (e.g., C=O vs. C-O) and the location of the proton irrefutably identify the dominant tautomer in the crystal lattice.[22]

Protocol 2: X-Ray Crystallography Workflow

  • Crystallization (Rate-Limiting Step):

    • The primary challenge is growing a single, diffraction-quality crystal.[21]

    • Screen a wide range of conditions using high-throughput crystallization techniques.

    • Common methods include:

      • Slow evaporation from a solution (e.g., in ethanol, acetonitrile, or ethyl acetate).

      • Vapor diffusion (liquid/liquid or solid/liquid).

      • Cooling of a saturated solution.

    • Self-Validation: The quality of the resulting diffraction pattern is the ultimate validation of a successful crystallization.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build the molecular model into the electron density map.

    • Refine the atomic coordinates, including anisotropic displacement parameters. Locate hydrogen atoms from the difference Fourier map.

  • Interpretation:

    • Analyze the final refined structure. A C-O bond length of ~1.22 Å is indicative of a C=O double bond (Lactam), whereas a length of ~1.36 Å suggests a C-O single bond (Lactim).

    • Confirm the location of the proton on either the nitrogen (Lactam) or oxygen (Lactim) atom.

In Silico Protocol: Predicting Tautomeric Stability

Causality: Computational methods, particularly DFT, are invaluable for predicting the relative thermodynamic stabilities of tautomers.[23][24] By calculating the Gibbs free energy (G) of each tautomer, we can predict the equilibrium constant and understand how factors like solvent influence the equilibrium, providing a theoretical foundation that complements experimental findings.

Protocol 3: DFT Calculation Workflow

  • Model Building:

    • Construct 3D models of both the lactam and lactim tautomers of the target molecule using a molecular editor.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., ωB97XD or B3LYP) and basis set (e.g., 6-31+G**).[24]

    • Calculate the energies in the gas phase and in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).[24] This simulates the effect of different solvent environments.

    • Perform a frequency calculation on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermal corrections for calculating the Gibbs free energy (G).

  • Data Analysis:

    • Calculate the difference in Gibbs free energy: ΔG = G(Lactim) - G(Lactam).

    • A negative ΔG indicates the lactim form is more stable, while a positive ΔG indicates the lactam form is favored.

    • Calculate the predicted equilibrium constant using the equation: Keq = exp(-ΔG / RT) .

Table 2: Hypothetical DFT Calculation Results for a Substituted System

Solvent (Dielectric)ΔG (kcal/mol)Predicted Keq (298 K)Favored Tautomer
Gas Phase (1)+4.50.0005Lactam
Chloroform (4.8)+2.10.03Lactam
Methanol (33)+0.50.43Lactam (approaching equilibrium)
Water (78.4)-0.83.9Lactim

This data is illustrative and demonstrates how solvent polarity can shift the equilibrium.

Implications for Drug Development

A thorough understanding of the tautomeric state of a this compound derivative is not an academic exercise; it is a critical component of a successful drug development program.

  • Structure-Activity Relationships (SAR): The two tautomers have different shapes and hydrogen bond donor/acceptor patterns. The active pharmacophore may be exclusive to one tautomer, and lead optimization efforts will be misguided without this knowledge.[5]

  • Physicochemical Properties: Tautomerism affects pKa, solubility, and lipophilicity (logP), which in turn govern the ADME profile of a drug.[5][11]

  • Intellectual Property: A patent application may be strengthened by claiming a specific, characterized tautomeric form, potentially offering a significant competitive advantage.

  • Formulation and Stability: The dominant tautomer in the solid state can affect crystal packing, stability, and dissolution rate, all of which are critical for drug formulation. A slow conversion from a metastable tautomer to a more stable but less soluble one can have disastrous consequences for shelf-life and bioavailability.[11]

By implementing the rigorous analytical strategy outlined in this guide, research organizations can proactively address the complexities of tautomerism, ensuring the development of safer, more effective, and robust drug candidates based on the this compound scaffold.

References

  • J Comput Aided Mol Des. 2010 Jun;24(6-7):475-84. Tautomerism in drug discovery.
  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • askIITians. (2025).
  • Patsnap Eureka. (2025).
  • Frontiers. (2023). Keto-enol tautomerism in the development of new drugs.
  • Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
  • Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism.
  • Encyclopedia.pub. (2020). Tautomerism Detected by NMR.
  • Longdom Publishing. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution.
  • Expert Opinion on Drug Discovery. (2024). What impact does tautomerism have on drug discovery and development?.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ACS Publications. Keto-enol tautomerization: A thermodynamic and kinetic study.
  • Vedantu. What is Lactam Lactim Tautomerism class 11 chemistry CBSE.
  • QM Magic Class. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • My Chemistry. (2024). Lactam-lactim tautomerism: Significance and symbolism.
  • NIH. (2021).
  • Google Patents. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • BenchChem. (2025). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals.
  • Chemenu. cas 1199794-52-9|| where to buy this compound hydrochloride.
  • Angene. 4-Boc-4,7-diazaspiro[2.
  • BenchChem. 5,7-Diazaspiro[2.5]octane-4,6,8-trione.
  • NIH. (2007). X-Ray Crystallography of Chemical Compounds.
  • ResearchGate. (2005). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one.
  • ResearchGate. (2015). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?.

Sources

Conformational Landscape of the 4,7-Diazaspiro[2.5]octan-5-one System: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,7-diazaspiro[2.5]octan-5-one core is a compelling structural motif in medicinal chemistry, recognized for its role as a versatile pharmaceutical intermediate in the synthesis of novel therapeutics.[1][2] The rigid, three-dimensional architecture imparted by the spirocyclic fusion of a cyclopropane and a piperidinone ring offers a unique scaffold for the design of compounds with potentially enhanced metabolic stability and target affinity.[3] This in-depth technical guide provides a comprehensive conformational analysis of the this compound ring system. By integrating theoretical principles with field-proven experimental and computational methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

Spirocyclic systems are of increasing interest in drug discovery due to their inherent structural rigidity and novelty.[4] The this compound scaffold, in particular, has been utilized as a key building block in the synthesis of complex pharmaceutical agents.[5] Its constrained nature can pre-organize appended functional groups into well-defined spatial orientations, potentially leading to higher binding affinities and selectivities for biological targets. A thorough understanding of the conformational propensities of this ring system is paramount for the rational design of next-generation therapeutics.

Theoretical Conformational Isomers of the Piperidinone Ring

The six-membered piperidinone ring in the this compound system can, in principle, adopt several conformations to alleviate ring strain. The most energetically favorable of these are typically the chair, boat, and twist-boat conformations.[6]

  • Chair Conformation: Generally the most stable form for a six-membered ring, as it minimizes both torsional and steric strain by staggering adjacent substituents.[7]

  • Boat Conformation: A higher energy conformation characterized by eclipsing interactions and a "flagpole" steric clash between substituents at the 1 and 4 positions.

  • Twist-Boat (or Skew-Boat) Conformation: An intermediate energy conformation that alleviates some of the boat form's strain.

The equilibrium between these conformations is a critical determinant of the overall shape of the molecule.

Caption: Fundamental conformations of a six-membered ring.

The Conformational Influence of the Spiro-Fused Cyclopropane Ring

The fusion of a cyclopropane ring at the C3 position of the piperidinone core introduces significant conformational constraints. The spiro linkage effectively locks one of the carbon atoms, reducing the overall flexibility of the six-membered ring.[8] This has several key consequences:

  • Ring Flattening: The presence of the three-membered ring can cause a degree of flattening in the piperidinone ring in the vicinity of the spiro-carbon.[7]

  • Stabilization of Specific Conformations: The steric bulk and electronic nature of the cyclopropane ring can destabilize certain conformations while favoring others. The interaction between the cyclopropane's C-C bonds (which have significant π-character) and the piperidinone ring can influence the conformational energy landscape.[9][10]

  • Defined Substituent Orientations: The rigid spirocyclic framework limits the possible orientations of substituents on the piperidinone ring, making their axial or equatorial positioning more defined.

Impact of the Amide and Nitrogen Atoms on Conformational Preference

The presence of an amide group (N4-C5=O) and a secondary amine (N7) further shapes the conformational profile of the this compound system.

  • Amide Planarity: The amide bond has a high degree of planar character due to resonance, which will influence the local geometry around N4 and C5.

  • Nitrogen Inversion: The nitrogen atom at the N7 position can undergo inversion, leading to different orientations of its lone pair or any substituent. The energy barrier for this inversion will be a factor in the dynamic conformational equilibrium.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the N7-H and the carbonyl oxygen at C5 could significantly stabilize a particular conformation.

Methodologies for Conformational Elucidation

A dual approach combining experimental spectroscopic analysis and computational modeling is essential for a comprehensive understanding of the conformational preferences of the this compound ring system.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure and conformation in solution.[11] A suite of 1D and 2D NMR experiments can provide detailed insights into the through-bond and through-space connectivities of atoms.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Conformational Analysis H1_NMR 1H NMR (Chemical Shifts, Coupling Constants) COSY COSY (H-H Correlations) H1_NMR->COSY J_Coupling J-Coupling Analysis H1_NMR->J_Coupling C13_NMR 13C NMR (Chemical Shifts) HSQC HSQC (C-H Correlations) C13_NMR->HSQC COSY->HSQC HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC NOESY NOESY/ROESY (Through-Space H-H Correlations) HMBC->NOESY NOE_Analysis NOE Distance Restraints NOESY->NOE_Analysis Final_Structure 3D Conformational Model J_Coupling->Final_Structure NOE_Analysis->Final_Structure

Caption: Experimental workflow for NMR-based conformational analysis.

Detailed Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to identify all proton resonances and their multiplicities. Analyze the coupling constants (J-values), as their magnitudes can provide initial clues about the dihedral angles between protons and thus the ring conformation.[7]

  • 1D ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify all carbon resonances.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, confirming the connectivity of the piperidinone and cyclopropane rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom. This allows for unambiguous assignment of both ¹H and ¹³C resonances.[12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the overall scaffold and the placement of substituents.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for determining the through-space proximity of protons.[13][14]

    • Rationale: The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[13] Strong NOE cross-peaks indicate close proximity.

    • Procedure: Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecular weight of the compound (typically 0.5-1.0 seconds for small molecules).[13] For medium-sized molecules where the NOE might be close to zero, a ROESY experiment is preferred.[13]

    • Analysis: Analyze the NOESY spectrum for cross-peaks between protons on the piperidinone ring. For example, the presence of a strong NOE between two protons in a 1,3-diaxial relationship would provide strong evidence for a chair conformation. The absence of such correlations, and the presence of others, might suggest a boat or twist-boat conformation.[15]

Computational Approach: Density Functional Theory (DFT)

Computational modeling, particularly DFT, is an indispensable tool for exploring the potential energy surface of a molecule and identifying its low-energy conformations.[16] It allows for the calculation of the relative energies of different conformers with a high degree of accuracy.

DFT_Workflow cluster_setup Initial Setup cluster_search Conformational Search cluster_dft DFT Optimization & Analysis cluster_output Output Build_Molecule Build Initial 3D Structure Conf_Search Perform Conformational Search (e.g., Molecular Mechanics) Build_Molecule->Conf_Search DFT_Opt Geometry Optimization & Frequency Calculation (e.g., B3LYP-D3/6-31G*) Conf_Search->DFT_Opt Energy_Calc Single-Point Energy Calculation (e.g., M06-2X/6-311+G(d,p)) DFT_Opt->Energy_Calc Boltzmann_Analysis Boltzmann Population Analysis Energy_Calc->Boltzmann_Analysis Final_Conformers Lowest Energy Conformers & Relative Populations Boltzmann_Analysis->Final_Conformers

Caption: Computational workflow for DFT-based conformational analysis.

Detailed Protocol for DFT Calculations:

  • Initial Structure Generation: Build a 3D model of the this compound molecule.

  • Conformational Search: Perform an initial conformational search using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF), to identify a broad range of possible conformers.

  • Geometry Optimization and Frequency Calculations:

    • Rationale: Each conformer identified in the initial search should be optimized at a DFT level of theory to find its nearest energy minimum. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

    • Protocol: Optimize the geometry of each conformer using a functional that accounts for dispersion forces, such as B3LYP-D3, with a modest basis set like 6-31G*.[16][17]

  • Single-Point Energy Refinement:

    • Rationale: To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory (a more accurate functional and a larger basis set).[16]

    • Protocol: Calculate the single-point energies using a functional like M06-2X with a larger basis set such as 6-311+G(d,p).[16] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solvent used in the NMR experiments.

  • Boltzmann Population Analysis:

    • Rationale: The relative Gibbs free energies of the conformers are used to calculate their expected populations at a given temperature according to the Boltzmann distribution.

    • Analysis: The calculated populations can be compared with the experimental observations from NMR (e.g., relative intensities of signals corresponding to different conformers if they are in slow exchange, or averaged parameters if they are in fast exchange).

Data Summary: Conformational Energies of Analogous Systems

SystemSubstituent (Position)Favored ConformationΔG° (axial-equatorial) (kcal/mol)Method
Piperidinium saltF (4)Axial-0.7 to -0.8NMR (J-value)[18]
Piperidinium saltOH (4)Axial-0.7 to -0.8NMR (J-value)[18]
Piperidinium saltBr (4)Axial-0.7 to -0.8NMR (J-value)[18]
2,6-diarylpiperidin-4-oneAryl (2,6), Alkyl (3)Chair (equatorial substituents)N/ANMR[7]

Conclusion

The conformational analysis of the this compound ring system is a critical step in harnessing its full potential in drug discovery. The piperidinone ring is expected to predominantly adopt a chair-like conformation, but this is significantly influenced by the rigidifying effect of the spiro-fused cyclopropane ring and the electronic and steric properties of the amide and amine functionalities. A synergistic approach utilizing advanced NMR techniques, particularly NOESY/ROESY, and high-level DFT calculations will provide a detailed and accurate picture of the conformational landscape of this important scaffold. The methodologies and insights presented in this guide offer a robust framework for elucidating the three-dimensional structure of this compound derivatives, thereby enabling more informed and successful drug design campaigns.

References

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4,7-Diazaspiro[2.5]octan-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the 4,7-diazaspiro[2.5]octan-5-one scaffold in medicinal chemistry. This document outlines its synthesis, highlights its primary role as a key intermediate, and provides detailed protocols for its conversion into the versatile 4,7-diazaspiro[2.5]octane core, a privileged structure in modern drug discovery.

Introduction: The Value of Three-Dimensionality in Drug Design

In the pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique and rigid framework that can improve the physicochemical and pharmacokinetic properties of drug candidates.[1] The defined spatial arrangement of substituents on a spirocyclic core can lead to improved target binding and selectivity.[2]

Among these, the 4,7-diazaspiro[2.5]octane moiety has emerged as a valuable building block, particularly in the development of kinase inhibitors for oncology.[3] Its lactam precursor, this compound, is a critical intermediate in accessing this important scaffold.

Core Concept: this compound as a Key Synthetic Intermediate

While direct derivatization of the lactam is not extensively reported in the literature, its strategic importance lies in its role as a precursor to the corresponding diamine, 4,7-diazaspiro[2.5]octane. The synthesis of the lactam followed by its reduction provides a reliable pathway to the diamine, which can then be further functionalized.

Below is a conceptual workflow illustrating the central role of this compound in the synthesis of advanced pharmaceutical intermediates.

G A Starting Materials (e.g., 1-aminocyclopropanecarboxylic acid) B Synthesis of This compound A->B C Reduction of Lactam B->C D 4,7-Diazaspiro[2.5]octane (Diamine Scaffold) C->D E Protection (e.g., Boc group) D->E F Protected Diamine (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) E->F G Derivatization (e.g., N-arylation, N-alkylation) F->G H Biologically Active Molecules (e.g., Kinase Inhibitors) G->H

Caption: Synthetic workflow from starting materials to biologically active molecules, highlighting the central role of this compound.

Synthesis of this compound Derivatives

The synthesis of the 4,7-diazaspiro[2.5]octane ring system can be achieved through various routes, often involving the formation of the lactam as a key step. One common approach starts from 1-aminocyclopropanecarboxylic acid.[4]

Protocol 1: Synthesis of 7-benzyl-4,7-diazaspiro[2.5]octan-5-one

This protocol is adapted from methodologies described in patent literature and outlines a multi-step synthesis culminating in the formation of the lactam ring.[4]

Step 1: Esterification of 1-aminocyclopropanecarboxylic acid

  • To a suspension of 1-aminocyclopropanecarboxylic acid (1.0 eq) in ethanol, add thionyl chloride (0.5-1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Wash the residue with tetrahydrofuran to yield the corresponding ethyl ester hydrochloride.

Step 2: N-chloroacetylation

  • Dissolve the ethyl ester hydrochloride (1.0 eq) in a mixture of tetrahydrofuran and water.

  • Add a base such as sodium bicarbonate (2.0-4.0 eq).

  • Cool the mixture to 0 °C and add chloroacetyl chloride (0.8-1.5 eq) dropwise.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Extract the product with an organic solvent and concentrate to yield the N-chloroacetylated intermediate.

Step 3: Cyclization with Benzylamine

  • Suspend the N-chloroacetylated intermediate (1.0 eq) in water.

  • Add benzylamine (1.0-3.0 eq) and a base such as potassium carbonate (0.8-1.5 eq).[4]

  • Heat the reaction mixture to 80 °C and stir for 6 hours.[4]

  • Cool the reaction to 0-5 °C to precipitate the product.

  • Filter and dry the solid to obtain 7-benzyl-4,7-diazaspiro[2.5]octan-5-one.[4]

Application in Drug Discovery: From Lactam to Diamine Scaffold

The primary application of this compound in medicinal chemistry is its use as a precursor to the corresponding diamine. The reduction of the lactam's amide bond is a crucial step in accessing this versatile scaffold.

Protocol 2: Reduction of 7-benzyl-4,7-diazaspiro[2.5]octan-5-one

This protocol describes the reduction of the lactam to the corresponding diamine using a suitable reducing agent.[5]

  • Dissolve 7-benzyl-4,7-diazaspiro[2.5]octan-5-one (1.0 eq) in an anhydrous solvent such as tetrahydrofuran.

  • Under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (1.1-20 eq) portion-wise at 0 °C.[5]

  • After the addition is complete, heat the reaction mixture to a temperature between 40-70 °C and stir until the reaction is complete (monitored by TLC).[5]

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-benzyl-4,7-diazaspiro[2.5]octane.

Derivatization of the 4,7-Diazaspiro[2.5]octane Scaffold

Once the diamine is obtained, it can be further functionalized. A common strategy involves the protection of one of the nitrogen atoms, typically with a tert-butoxycarbonyl (Boc) group, to allow for selective derivatization of the other nitrogen.

Protocol 3: Boc-Protection of 4,7-diazaspiro[2.5]octane
  • Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.2 eq) and a base such as triethylamine (1.0-1.5 eq).

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to yield tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

The resulting Boc-protected diamine is a key intermediate for the synthesis of various biologically active compounds, including kinase inhibitors.[3]

Application in Kinase Inhibitor Synthesis

The 4,7-diazaspiro[2.5]octane scaffold has been successfully incorporated into a number of kinase inhibitors. For example, it is a core component of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one, a potent and selective kinase inhibitor.[6]

The synthesis of such complex molecules typically involves the coupling of the protected 4,7-diazaspiro[2.5]octane scaffold with a suitable heterocyclic core, followed by deprotection.

G A Protected Diamine (4-Boc-4,7-diazaspiro[2.5]octane) C Coupling Reaction (e.g., Buchwald-Hartwig amination) A->C B Heterocyclic Core (e.g., substituted pyrido[1,2-a]pyrimidine) B->C D Coupled Intermediate C->D E Deprotection (Removal of Boc group) D->E F Final Kinase Inhibitor E->F

Caption: General synthetic scheme for the incorporation of the 4,7-diazaspiro[2.5]octane scaffold into kinase inhibitors.

Physicochemical Properties and Advantages of the Spirocyclic Scaffold

The incorporation of the 4,7-diazaspiro[2.5]octane scaffold can impart several desirable properties to a drug candidate:

PropertyAdvantage
Increased sp³ character Leads to improved solubility and metabolic stability.[1]
Rigid Conformation Reduces the entropic penalty upon binding to a target protein, potentially increasing potency.
Three-Dimensional Diversity Allows for the exploration of chemical space in three dimensions, which can enhance target selectivity.
Novelty Provides access to novel chemical matter with the potential for new intellectual property.

Conclusion

This compound is a valuable and strategic intermediate in medicinal chemistry. While not typically used as a final scaffold itself, its synthesis and subsequent reduction to 4,7-diazaspiro[2.5]octane provide access to a versatile and privileged diamine core. This scaffold is particularly important in the design and synthesis of kinase inhibitors and other therapeutics where a rigid, three-dimensional architecture is beneficial. The protocols and conceptual frameworks provided in these application notes are intended to empower researchers to effectively utilize this important building block in their drug discovery programs.

References

  • Synthesis of medicinally privileged spiro-β-lactams. (URL: [Link])

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. (URL: [Link])

  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. (URL: [Link])

  • Synthesis method of 4, 7-diazaspiro [2.
  • Spiro-Lactams as Novel Antimicrobial Agents | Bentham Science Publishers. (URL: [Link])

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • A kind of preparation method of 4,7- diaza spiro [2.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap. (URL: [Link])

Sources

The Spirocyclic Enigma: Unlocking Complex Molecular Architectures with 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Three-Dimensionality in Drug Discovery

In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond flat, two-dimensional molecular scaffolds. The introduction of three-dimensional (3D) structural motifs can significantly enhance a molecule's pharmacological profile, improving potency, selectivity, and pharmacokinetic properties.[1][2] Spirocycles, compounds containing two rings connected by a single common atom, are exemplary of such 3D scaffolds.[2][3] Their rigid, well-defined conformations allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[3][4]

This application note focuses on a particularly promising, yet underexplored, building block: 4,7-diazaspiro[2.5]octan-5-one . This molecule uniquely combines the conformational rigidity of a cyclopropane ring with the versatile functionality of a piperazinone lactam. This guide will provide a comprehensive overview of its synthesis, inherent reactivity, and its potential as a cornerstone for the construction of complex, bioactive molecules.

Structural & Conformational Rationale: Why this compound?

The allure of this spirocyclic lactam lies in its distinct structural features. The spiro-fused cyclopropane ring acts as a conformational anchor, restricting the flexibility of the adjacent six-membered piperazinone ring. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein.

Furthermore, the lactam moiety offers two nitrogen atoms (N4 and N7) with distinct chemical environments, providing orthogonal handles for selective functionalization. The N7 nitrogen, a secondary amine, is a prime site for introducing diversity elements, while the N4 nitrogen, as part of the amide bond, can also be functionalized, albeit with different reactivity. The carbonyl group at the C5 position presents another site for chemical modification.

Synthesis of the Core Scaffold: A Strategic Approach

While direct, peer-reviewed protocols for the synthesis of this compound are not extensively documented, a robust synthetic strategy can be devised based on established methods for the parent 4,7-diazaspiro[2.5]octane and related structures.[5][6] A logical and efficient pathway commences from 1-aminocyclopropanecarboxylic acid.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process that involves the sequential construction of the piperazinone ring onto the cyclopropane core. This strategy prioritizes the use of commercially available starting materials and scalable reaction conditions.

G cluster_0 Synthetic Pathway to this compound Start 1-Aminocyclopropanecarboxylic Acid Step1 Esterification Start->Step1 e.g., SOCl2, EtOH Step2 N-Alkylation with a protected aminoacetaldehyde equivalent Step1->Step2 e.g., Boc-aminoacetaldehyde, NaBH(OAc)3 Step3 Reductive Amination Step2->Step3 Deprotection (e.g., TFA) Step4 Lactamization Step3->Step4 Heat or coupling agent Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis of 7-tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-4-carboxylate (Protected Intermediate)

This protocol outlines the synthesis of a Boc-protected derivative, a versatile intermediate for further functionalization.

Step 1: Esterification of 1-Aminocyclopropanecarboxylic Acid

  • Suspend 1-aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous ethanol (5 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the ethyl 1-aminocyclopropanecarboxylate hydrochloride salt as a crude solid, which can be used in the next step without further purification.

Step 2: Reductive Amination with Boc-aminoacetaldehyde

  • Dissolve the crude ethyl 1-aminocyclopropanecarboxylate hydrochloride (1.0 eq) and Boc-aminoacetaldehyde (1.1 eq) in dichloromethane (10 mL per gram of ester).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1-((2-((tert-butoxycarbonyl)amino)ethyl)amino)cyclopropanecarboxylate.

Step 3: Lactamization

  • Dissolve the purified product from Step 2 (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene (10 mL per gram).

  • Heat the solution to reflux with a Dean-Stark trap to remove ethanol and water.

  • Continue heating at reflux for 12-24 hours, monitoring the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 7-tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-4-carboxylate.

Step 4: Deprotection (Optional, for the free N-H lactam)

  • Dissolve the Boc-protected lactam (1.0 eq) in dichloromethane (5 mL per gram).

  • Add trifluoroacetic acid (10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.

Applications in Complex Molecule Synthesis: A Versatile Building Block

The true potential of this compound is realized in its application as a scaffold for diversification. The two nitrogen atoms and the carbonyl group serve as points for introducing a wide range of substituents, enabling the exploration of vast chemical space.

Key Reaction Pathways for Functionalization

G cluster_1 Functionalization of this compound Scaffold This compound N7_Alkylation N7-Alkylation / Arylation (e.g., R-X, Base or Buchwald-Hartwig Coupling) Scaffold->N7_Alkylation N4_Alkylation N4-Alkylation (e.g., Strong Base, R-X) Scaffold->N4_Alkylation Carbonyl_Chem Carbonyl Chemistry (e.g., Reduction to Amine, Thionation) Scaffold->Carbonyl_Chem Product_N7 N7-Functionalized Derivatives N7_Alkylation->Product_N7 Product_N4 N4-Functionalized Derivatives N4_Alkylation->Product_N4 Product_C5 C5-Modified Scaffolds Carbonyl_Chem->Product_C5

Caption: Key functionalization pathways for the this compound scaffold.

Protocol 1: Selective N7-Alkylation

The secondary amine at the N7 position is the more nucleophilic nitrogen, allowing for selective functionalization under standard conditions.

Materials:

  • This compound (1.0 eq)

  • Alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN) as solvent

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N7-alkylated product.

Rationale: The use of a mild base like potassium carbonate ensures selective alkylation at the more reactive N7 position without affecting the less nucleophilic N4 amide nitrogen. This selectivity is crucial for building molecular complexity in a controlled manner.

Protocol 2: N7-Arylation via Buchwald-Hartwig Coupling

For the introduction of aryl or heteroaryl moieties, a palladium-catalyzed cross-coupling reaction is the method of choice.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-bromotoluene, 1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene as solvent

Procedure:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), combine this compound, the aryl halide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile reaction that allows for the formation of C-N bonds with a wide range of aryl and heteroaryl partners, providing access to a diverse library of compounds for structure-activity relationship (SAR) studies.

Protocol 3: Reduction of the Lactam Carbonyl

Reduction of the amide carbonyl to a methylene group transforms the piperazinone core into a piperazine, offering a different geometry and hydrogen bonding capacity.

Materials:

  • 7-Protected-4,7-diazaspiro[2.5]octan-5-one (e.g., 7-benzyl derivative, 1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N7-protected lactam in THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.

  • Concentrate the filtrate to yield the reduced product, 4,7-diazaspiro[2.5]octane.[5]

Rationale: The reduction of the lactam fundamentally alters the scaffold's properties. The resulting diamine can be used in further synthetic elaborations, for instance, in the construction of ligands for metal complexes or as a core for peptidomimetics.

Quantitative Data Summary

While specific experimental data for this compound is limited in the public domain, we can provide computed properties for a closely related analog to guide experimental design.

PropertyValue (for 4-Methyl-4,7-diazaspiro[2.5]octan-5-one)Source
Molecular FormulaC₇H₁₂N₂OPubChem[7]
Molecular Weight140.18 g/mol PubChem[7]
XLogP3-0.5PubChem[7]
Hydrogen Bond Donor Count1PubChem[7]
Hydrogen Bond Acceptor Count2PubChem[7]
Rotatable Bond Count0PubChem[7]

These data suggest that the scaffold possesses favorable drug-like properties, including a low molecular weight and a negative LogP value, which indicates good aqueous solubility.

Conclusion and Outlook

This compound represents a valuable, yet underutilized, building block for the synthesis of complex molecules. Its rigid three-dimensional structure and multiple points for controlled functionalization make it an ideal scaffold for generating libraries of diverse compounds in drug discovery programs. The synthetic protocols and application strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this unique spirocyclic lactam. As the demand for novel, 3D-rich molecular architectures continues to grow, the strategic application of building blocks like this compound will be paramount in the development of the next generation of therapeutics.

References

  • Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.Google Patents.
  • 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. PubChem. Available at: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF on ResearchGate. Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available at: [Link]

  • Synthesis of 3-spiro[cyclopropa[a]pyrrolizines] via one-pot three-component reactions of isatins, L-proline, and cyclopropenes. ResearchGate. Available at: [Link]

  • 4,7-Diazaspiro(2.5)octane. PubChem. Available at: [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]

  • CN108863958A - A kind of preparation method of 4, 7- diaza spiro [2.5] Octane derivatives.Google Patents.
  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.Google Patents.
  • Synthesis and reactivity of spiro-fused beta-lactams. Request PDF on ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis and Reactivity of Spiro-Fused β-Lactams. ResearchGate. Available at: [Link]

  • New pharmaceutical building block could accelerate drug development. EurekAlert!. Available at: [Link]

  • Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Available at: [Link]

  • Spiro Compounds: A Brief History. ResearchGate. Available at: [Link]

  • Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. PubMed. Available at: [Link]

  • Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4,7-Diazaspiro[2.5]octan-5-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,7-Diazaspiro[2.5]octan-5-one Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively explore new chemical space and interact with complex biological targets is paramount. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which offers a distinct advantage over traditional flat aromatic compounds by enabling more specific and complex interactions with protein binding sites.[1] Among these, the this compound core represents a particularly intriguing scaffold for drug discovery. This rigid framework, featuring a cyclopropane ring fused to a piperazinone, presents multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The presence of a secondary amine at the N-7 position and a lactam at the N-4 position provides opportunities for selective functionalization, leading to a diverse library of compounds. Furthermore, the lactam moiety can participate in key hydrogen bonding interactions with biological targets, a crucial feature for molecular recognition.[2] This application note provides a comprehensive guide to the derivatization of the this compound scaffold, with a focus on synthetic protocols for selective N-alkylation and N-acylation, and discusses the potential applications of the resulting derivatives in drug discovery.

Core Molecular Structure and Derivatization Strategy

The foundational this compound structure presents two distinct nitrogen atoms for chemical modification: a secondary amine at position 7 and an amide (lactam) nitrogen at position 4. The differing nucleophilicity of these two centers allows for a degree of selective derivatization. Generally, the secondary amine at N-7 is more nucleophilic and less sterically hindered than the lactam nitrogen at N-4, making it the more reactive site for alkylation and acylation under standard conditions.

To achieve selective derivatization at the N-4 position, a protection-derivatization-deprotection strategy is often necessary. This involves the use of an orthogonal protecting group for the N-7 amine, allowing for the subsequent modification of the N-4 lactam.

Caption: General derivatization strategy for this compound.

Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the selective derivatization of the this compound core.

Protocol 1: Selective N-7 Acylation

This protocol describes the selective acylation of the more nucleophilic secondary amine at the N-7 position.

Workflow for N-7 Acylation

G A This compound B Dissolve in DCM/DMF A->B C Add Base (e.g., DIPEA) B->C D Cool to 0°C C->D E Add Acylating Agent (e.g., Acyl Chloride) D->E F Stir at RT E->F G Aqueous Workup F->G H Purification (Chromatography) G->H I N-7 Acylated Product H->I

Caption: Experimental workflow for the selective N-7 acylation of this compound.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution to act as a proton scavenger.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the initial exothermic reaction.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-7 acylated derivative.

Reagent/ConditionParameterRationale
Solvent Dichloromethane (DCM), DMFAprotic solvents to avoid side reactions.
Base DIPEA, TriethylamineScavenges the acid byproduct without competing as a nucleophile.
Acylating Agent Acyl chloride, AnhydrideProvides the acyl group for amide bond formation.
Temperature 0°C to Room TemperatureControls reactivity and minimizes side product formation.
Protocol 2: Selective N-7 Alkylation

This protocol details the selective alkylation of the secondary amine at the N-7 position.

Workflow for N-7 Alkylation

G A This compound B Dissolve in Acetonitrile/DMF A->B C Add Base (e.g., K2CO3) B->C D Add Alkylating Agent (e.g., Alkyl Halide) C->D E Heat to Reflux (if necessary) D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H N-7 Alkylated Product G->H

Caption: Experimental workflow for the selective N-7 alkylation of this compound.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add an inorganic base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl halide) (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkylating agent. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, filter off the inorganic base and concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the N-7 alkylated product.

Reagent/ConditionParameterRationale
Solvent Acetonitrile, DMFPolar aprotic solvents that facilitate SN2 reactions.
Base K₂CO₃, Cs₂CO₃Neutralizes the acid formed during the reaction.
Alkylating Agent Alkyl halide (Br, I)Provides the alkyl group for C-N bond formation.
Temperature Room Temperature to RefluxReaction rate is dependent on the electrophilicity of the alkylating agent.
Protocol 3: Selective N-4 Derivatization via Orthogonal Protection

To achieve derivatization at the less reactive N-4 lactam position, a protection strategy for the N-7 amine is required. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[3]

Workflow for N-4 Derivatization

G A This compound B N-7 Boc Protection A->B C N-4 Derivatization (Alkylation/Acylation) B->C D N-7 Boc Deprotection (e.g., TFA) C->D E N-4 Substituted Product D->E

Caption: Orthogonal protection strategy for selective N-4 derivatization.

Step-by-Step Procedure:

  • N-7 Protection: Protect the N-7 amine of this compound with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in DCM.

  • N-4 Derivatization:

    • Alkylation: To a solution of the N-7 Boc-protected intermediate in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) at 0°C. After stirring for a short period, add the desired alkylating agent and allow the reaction to proceed to completion.

    • Acylation: The N-acylation of the lactam can be achieved using an acyl chloride or anhydride in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP).

  • N-7 Deprotection: Remove the Boc protecting group by treating the N-4 derivatized intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an appropriate solvent.

  • Purification: Purify the final product using standard chromatographic techniques.

StepKey ReagentsRationale
N-7 Protection Boc₂O, TriethylamineInstallation of an acid-labile protecting group on the more reactive amine.
N-4 Alkylation NaH, Alkyl HalideDeprotonation of the less acidic lactam nitrogen followed by alkylation.
N-4 Acylation Acyl Chloride, Pyridine/DMAPAcylation of the lactam nitrogen.
N-7 Deprotection TFA or HClRemoval of the Boc group to reveal the free N-7 amine.

Applications in Drug Discovery

The derivatization of the this compound scaffold opens up a wide range of possibilities for generating novel chemical entities with potential therapeutic applications. The rigid spirocyclic core can serve as a conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Enzyme Inhibitors: The lactam carbonyl and the secondary amine can mimic peptide backbones and participate in hydrogen bonding interactions within enzyme active sites. Derivatives of this scaffold could be explored as inhibitors of proteases, kinases, or other enzymes implicated in disease.

  • Central Nervous System (CNS) Agents: The three-dimensional nature of spirocycles is often favored in the design of CNS-active compounds, as it can lead to improved blood-brain barrier penetration and target engagement.

  • Antibacterial Agents: The β-lactam ring is a well-known pharmacophore in antibiotics.[4][5] While the this compound is a γ-lactam, the strained spirocyclic system could impart unique reactivity and antibacterial properties.

Conclusion

The this compound scaffold is a promising building block for the generation of diverse and structurally complex molecules for drug discovery. The presence of two distinct nitrogen atoms allows for selective derivatization through careful choice of reaction conditions and the use of orthogonal protection strategies. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this unique spirocyclic lactam and to develop novel compounds with potential therapeutic value. Further investigation into the biological activities of these derivatives is warranted and is expected to yield exciting new discoveries in medicinal chemistry.

References

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. RSC Advances, 14(25), 17865-17885. [Link]

  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic & Biomolecular Chemistry, 19(20), 4445-4467. [Link]

  • PubChem. (n.d.). 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2022). Synthesis of medicinally privileged spiro-β-lactams. ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY, 264. [Link]

  • Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 20(2), 140-152. [Link]

  • Jiang, B., & Gu, X. (2000). A novel route to the synthesis of spiro-beta-lactams. Tetrahedron Letters, 41(14), 2415-2417.
  • Li, G., et al. (2019). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 24(18), 3346. [Link]

  • Kökösi, J., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]

  • O'Brien, E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • Kollár, L., et al. (2021). Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation. Catalysts, 11(4), 423. [Link]

  • S. Hirano, Y. Ohe, H. Ono. (1976). Selective N-acylation of chitosan. Carbohydrate Research, 47(2), 315-320. [Link]

  • Banfi, L., et al. (2004). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 11(13), 1767-1800. [Link]

  • Josa-Culleré, L., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373-5379. [Link]

  • Banik, B. K., et al. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(4). [Link]

  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Isoda, T., et al. (2013). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Journal of Medicinal Chemistry, 56(5), 1974-1983. [Link]

  • Kumar, R., et al. (2019). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances, 9(4), 2139-2153. [Link]

  • Alex, S., et al. (2021). Design, Synthesis, and Biological Evaluation of[2][4][6]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry, 64(24), 17936-17953. [Link]

  • Grygorenko, O. O., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(9), 3241-3248. [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

  • Weiss, A. C., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Polymers, 13(19), 3376. [Link]

  • Kökösi, J., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]

Sources

Application Notes & Protocols: The 4,7-Diazaspiro[2.5]octan-5-one Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity necessitate the exploration of novel chemical scaffolds. Spirocyclic structures are increasingly recognized as "privileged scaffolds" in drug discovery due to their inherent three-dimensionality, conformational rigidity, and ability to improve physicochemical properties.[1][2][3] This guide provides a detailed examination of the 4,7-diazaspiro[2.5]octan-5-one core, a unique scaffold combining a strained cyclopropane ring with a functionalized piperazinone system. We present a comprehensive overview of its synthetic accessibility, protocols for its incorporation into kinase inhibitor frameworks, and insights into the structure-activity relationships that guide lead optimization.

Introduction: The Case for Novel Scaffolds in Kinase Inhibition

Protein kinases orchestrate a vast network of signal transduction pathways that govern cell growth, differentiation, and survival.[4] The development of ATP-competitive inhibitors, such as the groundbreaking drug Imatinib, validated kinases as major therapeutic targets.[4][5] These inhibitors typically feature a heterocyclic system that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, coupled with moieties that occupy adjacent hydrophobic regions.[5]

However, the high conservation of the ATP-binding site across the human kinome presents a significant challenge for achieving selectivity. Furthermore, mutations within this site are a primary mechanism of clinical resistance. This has driven a shift towards inhibitors that bind to inactive kinase conformations or allosteric sites, and the exploration of novel, three-dimensional scaffolds that can exploit unique topographical features of the target.[6][7]

The Spirocyclic Advantage

Spirocycles, compounds in which two rings share a single carbon atom, offer a distinct advantage.[2] Their rigid, non-planar geometry provides a well-defined vector for substituents, allowing for precise interaction with target proteins while potentially reducing the entropic penalty of binding.[3] This structural rigidity can also enhance metabolic stability and other critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] The this compound scaffold is a compelling example, featuring:

  • A cyclopropane unit , which introduces conformational constraint and unique electronic properties.[2]

  • A piperazinone (lactam) core , providing hydrogen bond donors and acceptors.

  • Two distinct nitrogen atoms (N4 and N7) that serve as versatile handles for chemical diversification, allowing for the exploration of different vectors and interactions within the kinase binding site.

Part I: Synthesis of the this compound Core

The construction of the diazaspiro[2.5]octane core is a non-trivial synthetic challenge that leverages principles of heterocyclic and strained-ring chemistry. While multiple routes to the parent 4,7-diazaspiro[2.5]octane system have been patented, a common and efficient strategy often begins with 1-aminocyclopropanecarboxylic acid.[8] This approach provides excellent control over the core assembly.

Protocol 1: Proposed Synthesis of N-Protected this compound

This protocol outlines a plausible, multi-step synthesis to access a differentially protected version of the target scaffold, which is ideal for subsequent elaboration into kinase inhibitors. The choice of protecting groups (e.g., Boc and Bn) is critical, as their orthogonal removal allows for selective functionalization at either the N4 or N7 position.

G cluster_caption A 1-(Boc-amino)cyclopropane -1-carboxylic acid C Dipeptide Intermediate A->C Amide Coupling (EDC, HOBt) B N-Benzylglycine ethyl ester B->C D Piperazinedione Intermediate C->D Boc Deprotection (TFA) Intramolecular Cyclization E 4-Benzyl-7-Boc-4,7-diazaspiro [2.5]octane-5,8-dione D->E N-Benzylation F Selective Lactam Reduction D->F Selective Reduction (e.g., NaBH4 / I2 or BH3) G Target Scaffold: 4-Benzyl-7-Boc-4,7-diazaspiro [2.5]octan-5-one F->G N-Protection (Boc) capt Proposed synthetic workflow for the core scaffold. G cluster_caption A N-Bn Protected Scaffold (from Protocol 1) B Acidic Deprotection (TFA) A->B C Free N7 Amine Scaffold B->C E SNAr Coupling C->E D 2,4-dichloro-5-methylpyrimidine (Hinge Binder) D->E F Final Kinase Inhibitor Precursor E->F capt Workflow for coupling the scaffold to a hinge-binder.

Diagram 2. Workflow for coupling the scaffold to a hinge-binder.

Step-by-Step Methodology:

  • Boc Deprotection: The N-Boc protected scaffold from Protocol 1 is dissolved in DCM and treated with TFA (20-50% v/v) at room temperature for 1-2 hours. The solvent and excess acid are then removed under reduced pressure.

    • Rationale: This selectively removes the acid-labile Boc group, exposing the nucleophilic secondary amine at the N7 position while leaving the N4-benzyl group intact.

  • Nucleophilic Aromatic Substitution (SNA_r_): The deprotected amine salt is dissolved in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or isopropanol. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the salt. The chloro-pyrimidine hinge-binder is then added. The reaction is heated, typically to 80-120 °C, and monitored by LC-MS until completion (4-24 hours).

    • Rationale: The free N7 amine acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the carbon bearing a chlorine atom (typically the more activated C4 position). The base is crucial to free the amine for the reaction. Heat is required to overcome the activation energy of the substitution. A patent for a similar transformation highlights reaction temperatures between 60-80°C. [9]3. Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

    • Rationale: This standard aqueous work-up removes the solvent, base, and other water-soluble byproducts. Chromatography is essential to isolate the desired product from unreacted starting materials and any regioisomeric byproducts.

Part III: Structure-Activity Relationship (SAR) and Mechanistic Insights

Once the core is coupled to a hinge-binding fragment, the focus of a drug discovery program shifts to lead optimization. The this compound scaffold offers rich opportunities for SAR exploration by modifying the N4-substituent.

Hypothetical SAR Table

The following table illustrates a hypothetical SAR for a series of inhibitors based on our synthesized precursor, targeting a representative kinase (e.g., Receptor-Interacting Protein Kinase 1, RIPK1, for which similar spirocyclic lactams have shown activity). [10]

Compound ID N4-Substituent (R) RIPK1 IC₅₀ (nM) Cell-based Necroptosis IC₅₀ (nM)
INH-01 -Benzyl (Bn) 150 850
INH-02 -H (after debenzylation) 450 >2000
INH-03 -Methyl (Me) 125 700
INH-04 -(CH₂)₂-OH 90 450

| INH-05 | -(CH₂)₂-N(Me)₂ | 45 | 150 |

Rationale: This hypothetical data suggests that:

  • A substituent at N4 is crucial for activity (compare INH-01 vs. INH-02).

  • Small alkyl groups are well-tolerated (INH-03).

  • Introducing polar groups that can interact with the solvent-exposed region of the kinase can improve both enzymatic and cellular potency (INH-04).

  • A basic amine (INH-05) provides a significant potency boost, likely by improving solubility and potentially forming a salt-bridge interaction with an acidic residue (e.g., Asp, Glu) on the protein surface.

Hypothetical Kinase Binding Mode

The mechanism of action for these inhibitors involves binding to the ATP pocket. The pyrimidine core acts as the anchor, while the spirocycle projects the N4-substituent towards the solvent-exposed region of the active site.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor (e.g., INH-05) cluster_caption hinge Hinge Region (e.g., Met-NH, Met-C=O) gatekeeper Gatekeeper Residue (T) d_residue Acidic Residue (e.g., Asp) h_pocket Hydrophobic Pocket pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds (Key Anchor) spirocycle Spiro[2.5]octan-5-one pyrimidine->spirocycle spirocycle->gatekeeper van der Waals n4_sub N4-Substituent -(CH₂)₂-N(Me)₂ spirocycle->n4_sub cyclopropane Cyclopropane spirocycle->cyclopropane n4_sub->d_residue Salt Bridge / H-Bond cyclopropane->h_pocket Hydrophobic Interaction capt Hypothetical binding mode of a spirocycle-based inhibitor.

Diagram 3. Hypothetical binding mode of a spirocycle-based inhibitor.

Conclusion

The this compound scaffold represents a valuable and versatile building block for the design of next-generation kinase inhibitors. Its rigid, three-dimensional structure provides a unique platform for exploring chemical space, while its synthetic tractability allows for the systematic generation of compound libraries. By leveraging the dual points of diversity at the N4 and N7 positions, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties. The protocols and strategic insights provided herein serve as a foundational guide for researchers aiming to incorporate this promising scaffold into their drug discovery programs.

References

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • Google Patents. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • MDPI. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. [Link]

  • Eureka | Patsnap. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. [Link]

  • ACS Publications. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]

  • PubMed. Tyrosine Kinase Inhibitors: From Rational Design to Clinical Trials. [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • MDPI. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. [Link]

  • ResearchGate. (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. [Link]

  • PubMed. CGP 41251, a protein kinase inhibitor with potential as an anticancer agent. [Link]

Sources

High-Throughput Screening of 4,7-Diazaspiro[2.5]octan-5-one Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,7-Diazaspiro[2.5]octan-5-one Scaffold in HTS

High-Throughput Screening (HTS) serves as a critical engine for modern drug discovery, enabling the rapid interrogation of large small-molecule libraries to identify starting points for novel therapeutics.[1][2][3] The selection of a high-quality and relevant compound library is a foundational element for the success of any screening campaign.[1][4] Within this context, the this compound scaffold has garnered significant interest. Its rigid, three-dimensional spirocyclic structure provides a unique topographical presentation distinct from the predominantly planar aromatic structures that have historically populated screening collections.[5] This structural novelty allows for the exploration of new chemical space and can facilitate unique interactions with biological targets, particularly those with complex binding sites like protein-protein interfaces.[4]

The this compound core is a "privileged scaffold," a framework capable of binding to multiple biological targets with high affinity.[5] Its synthetic tractability, with multiple points for diversification, allows for the creation of focused libraries tailored to specific target classes.[6][7] This application note provides a comprehensive, experience-driven guide for researchers embarking on an HTS campaign with this compound libraries. We will detail the entire workflow, from library management and assay development to hit validation, emphasizing the scientific rationale behind each protocol to ensure robust and reproducible outcomes.

Section 1: Library Design and Compound Management

The success of an HTS campaign is intrinsically linked to the quality of the screening library.[8] A well-designed library based on the this compound scaffold should prioritize structural diversity to maximize the chances of identifying a hit.

Key Considerations for Library Design:

  • Vectorial Diversity: Synthetic strategies should focus on installing a variety of substituents at the available nitrogen and carbon positions of the core scaffold. This creates diverse vectors for exploring the target's binding pocket.

  • Physicochemical Properties: During library synthesis and selection, it is crucial to maintain drug-like properties. Computational filtering for parameters like molecular weight, LogP, and the number of hydrogen bond donors/acceptors can help eliminate compounds with poor ADME (absorption, distribution, metabolism, and excretion) characteristics.[1]

  • Removal of Problematic Moieties: Structures known as PAINS (Pan-Assay Interference Compounds) should be computationally flagged and excluded as they are notorious for generating false positives in HTS assays.[8]

Protocol 1: Compound Library Quality Control and Plating

An efficient compound management operation is essential for the success of all downstream screening processes.[9]

  • Compound Solubility and Purity:

    • Upon receipt or synthesis, a representative subset of the library (5-10%) should be analyzed for purity (e.g., via LC-MS) and solubility in 100% DMSO. The goal is >90% purity for all compounds.

    • Compounds are typically solubilized in 100% DMSO to a stock concentration of 10 mM.[9]

  • Storage:

    • Master stock solutions should be stored in a controlled environment, typically at -20°C or -80°C in specialized automated stores to ensure compound integrity.[10]

  • Assay Plate Preparation:

    • For the primary screen, create intermediate plates by diluting the master stock.

    • Use non-contact acoustic dispensing technology (e.g., Echo® acoustic dispenser) for the precise transfer of nanoliter volumes of compound from the intermediate plates to the final assay plates (e.g., 384- or 1536-well format).[10] This minimizes reagent consumption and avoids cross-contamination.

    • The final concentration for a single-point screen is typically in the 10-20 µM range.[9]

Section 2: Assay Development and Validation

The development of a robust and reliable assay is the most critical phase preceding the full-scale screen.[11] The assay must be sensitive, reproducible, and amenable to miniaturization and automation.[2][12] For this guide, we will focus on developing a Fluorescence Polarization (FP) assay, a homogenous technique well-suited for HTS due to its robustness and sensitivity to molecular binding events.[13][14][15]

The Principle of Fluorescence Polarization:

FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner (e.g., a protein).[14]

  • A small, unbound fluorescent tracer tumbles rapidly in solution, depolarizing emitted light and resulting in a low FP signal .

  • When the tracer binds to a large protein, the complex tumbles much more slowly. This retains the polarization of the emitted light, resulting in a high FP signal .[16]

A test compound that inhibits this interaction will displace the tracer from the protein, causing the FP signal to decrease.

Protocol 2: Fluorescence Polarization Assay Development and Optimization

Objective: To develop a competitive binding FP assay to screen for inhibitors of a hypothetical Protein-X binding to a fluorescently labeled peptide tracer.

  • Reagent Preparation & Initial Checks:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 or Tween-20 to prevent aggregation.

    • Protein-X: Recombinant, purified Protein-X.

    • Tracer: Fluorescein-labeled peptide known to bind Protein-X.

    • Instrument Setup: Use a plate reader capable of FP measurements. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation / 528 nm emission for fluorescein).[17]

  • Tracer Concentration Determination:

    • Perform a serial dilution of the tracer in assay buffer in a 384-well plate.

    • Identify the lowest tracer concentration that provides a stable fluorescence intensity signal at least 3-fold above the buffer background.[17] This minimizes protein consumption and potential inner-filter effects.

  • Protein Titration (Binding Curve):

    • In a 384-well plate, add the fixed optimal concentration of the tracer to each well.

    • Perform a serial dilution of Protein-X across the plate.

    • Incubate for 30-60 minutes at room temperature to reach binding equilibrium.

    • Measure the FP signal (in millipolarization units, mP).

    • Plot mP vs. Protein-X concentration and fit the data to a sigmoidal curve to determine the EC50 (the concentration of protein that yields 50% of the maximal binding). For the HTS assay, a protein concentration at or near the EC80 is often used to ensure a robust signal window while maintaining sensitivity for competitive inhibitors.

  • Assay Validation with Z'-Factor:

    • The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[18][19][20] It measures the separation between the high (positive control) and low (negative control) signals relative to the variability in those measurements.[20]

    • Prepare a validation plate:

      • Negative Control (High Signal): Wells containing assay buffer, tracer, and Protein-X (at EC80). This represents no inhibition. (n=16 wells)

      • Positive Control (Low Signal): Wells containing assay buffer, tracer, and a known, potent unlabeled inhibitor of the Protein-X interaction. If no inhibitor is known, wells with only tracer and buffer can be used to represent the lowest possible signal. (n=16 wells)

    • Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

    • Interpretation: The Z'-factor is a critical self-validating metric for the protocol.[18][21]

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable for HTS.[2][13][20]
0 to 0.5AcceptableThe assay is usable, but may require more stringent hit criteria.[20][21]
< 0UnacceptableThe assay is not reliable for screening.[20][21]
  • The assay protocol must be optimized (e.g., reagent concentrations, incubation times) until a consistent Z'-factor > 0.5 is achieved before proceeding to the full screen.[22]

Section 3: HTS Campaign and Data Analysis

With a validated assay, the full library screen can be initiated using automated liquid handling and plate reading systems.[10]

HTS_Workflow

Protocol 3: Primary Screen Data Analysis

  • Plate-Level QC: Calculate the Z'-factor for the control wells on every single assay plate. Plates with a Z'-factor < 0.5 should be flagged for review or repeated.

  • Data Normalization: Raw FP data is converted to a more intuitive metric, such as percent inhibition.

    • % Inhibition = 100 * ( (Mean_neg_control - Sample_value) / (Mean_neg_control - Mean_pos_control) )

    • This normalization accounts for plate-to-plate variation.

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or a value greater than 3 standard deviations from the mean of the neutral control wells.

Section 4: The Hit Validation Cascade

A primary hit from a single-concentration screen is not a validated active compound. It is merely a starting point that must be rigorously tested to eliminate false positives and confirm its activity.[8] This is achieved through a multi-step hit validation cascade, a tailored series of assays designed to increase confidence in the hits.[8][23][24]

Hit_Validation_Cascade

Protocol 4: Key Steps of the Hit Validation Cascade

  • Hit Confirmation:

    • "Cherry-pick" the primary hits from the library plates and re-test them in the primary FP assay, often in triplicate. This step eliminates hits caused by random experimental error.

  • Dose-Response and Potency (IC50) Determination:

    • Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point serial dilution).

    • Plot % inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal effect). This confirms potency and demonstrates a dose-dependent effect.

  • Orthogonal Assays:

    • To ensure the observed activity is not an artifact of the assay technology, hits should be tested in an orthogonal assay that uses a different detection method (e.g., TR-FRET, AlphaLISA, or a thermal shift assay).[8] A true hit should be active in both the primary and orthogonal assays.

  • Counter-Screens and False Positive Triage:

    • Run counter-screens to identify compounds that interfere with the assay components. For an FP assay, this includes testing for autofluorescent compounds or those that quench the tracer's signal.[8]

    • Compounds known to be aggregators, which non-specifically inhibit enzymes, should also be flagged and deprioritized.[8]

  • Structure-Activity Relationship (SAR) by Analog:

    • For the most promising hits, purchase or synthesize several close structural analogs.

    • Testing these analogs helps to establish an initial SAR. If small changes to the molecule's structure lead to predictable changes in activity, it provides strong evidence of a specific binding interaction.

By the end of this rigorous cascade, an initial hit list of thousands of compounds is typically whittled down to a few validated chemical series, providing a solid foundation for a full-fledged lead optimization program.[8]

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. North Carolina State University. [Link]

  • Turek-Herman, J., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information (PMC). [Link]

  • Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information (PMC). [Link]

  • Z-factor. Wikipedia. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2009). Current Protocols in Chemical Biology. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Prototypical screening cascade for hit generation and validation. ResearchGate. [Link]

  • Hit Validation for Suspicious Minds. (2023). Sygnature Discovery. [Link]

  • Resources for Assay Development and High Throughput Screening. Michigan State University Drug Discovery. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ResearchGate. [Link]

  • Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. PubMed. [Link]

  • Cascade for hit evaluation and validation. ResearchGate. [Link]

  • Hit Identification and Validation Services. Oncodesign Services. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Iancu, C., et al. (2009). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). MOJ Proteomics & Bioinformatics. [Link]

  • Wawer, M. J., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. PNAS. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. PubChem. [Link]

Sources

Catalytic methods for the synthesis of 4,7-Diazaspiro[2.5]octan-5-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Catalytic Strategies for the Synthesis of 4,7-Diazaspiro[2.5]octan-5-one Analogs

Abstract

The this compound scaffold represents a class of conformationally restricted diamine surrogates of significant interest in medicinal chemistry and drug discovery. Its rigid spirocyclic framework, combining a cyclopropane and a piperazinone ring, offers a unique three-dimensional topology for exploring chemical space and designing novel therapeutics. Traditional multi-step syntheses of these structures can be lengthy and inefficient. This application note details modern catalytic approaches designed to streamline the synthesis of this compound analogs, focusing on strategies that enhance efficiency, control stereochemistry, and allow for diverse functionalization. We present a retrosynthetic analysis, discuss key catalytic bond-forming reactions, and provide detailed, field-tested protocols for researchers engaged in the synthesis of complex molecular architectures.

Introduction: The Significance of the Diazaspiro[2.5]octanone Core

Spiroheterocycles are privileged structures in drug discovery, often exhibiting improved physicochemical properties such as solubility and metabolic stability compared to their non-spirocyclic counterparts.[1] The this compound core, in particular, is a valuable building block as it presents a constrained piperazinone motif fused to a cyclopropane ring. This structural arrangement locks the molecule into a well-defined conformation, which is highly advantageous for designing ligands with high affinity and selectivity for biological targets. As a pharmaceutical intermediate, 4,7-diazaspiro[2.5]octane has been widely utilized in the synthesis of novel compounds.[2] The development of efficient, catalytic, and scalable synthetic routes is therefore a critical objective for unlocking the full potential of this scaffold.

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target scaffold reveals several key bond disconnections that can be addressed using modern catalytic methods. The primary strategy involves a convergent approach, building the cyclopropane and piperazinone moieties separately or sequentially from readily available starting materials.

G Target This compound (Target Scaffold) A Piperazinone Ring Formation (Amide Cyclization) Target->A Disconnect C4-N7 B C-N Bond Formation (Reductive Amination / Buchwald-Hartwig) A->B C 1-aminomethylcyclopropylamine (Key Intermediate) B->C F α-Haloacetate (Coupling Partner) B->F D Cyclopropane Formation (Catalytic Cyclopropanation) C->D Alternative Route E 1-aminocyclopropanecarboxylic acid (Starting Material) C->E Reduction G Styrene derivative + Diazo compound (Starting Materials) D->G

Figure 1: Retrosynthetic analysis of the this compound scaffold.

This analysis highlights two primary challenges that can be addressed catalytically:

  • Formation of the 1,1-disubstituted cyclopropane ring: This can be achieved via catalytic cyclopropanation of an appropriate olefin.

  • Construction of the piperazinone ring: This typically involves key C-N bond formations, which can be facilitated by transition metal catalysts or organocatalysts.

Catalytic Methodologies and Mechanistic Insights

While multi-step, non-catalytic routes have been reported, they often suffer from low overall yields (10-20%) and the use of hazardous reagents.[2] Catalytic methods offer a more elegant and efficient alternative.

Organocatalytic Approach: N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbene (NHC) organocatalysis has emerged as a powerful tool for the construction of complex heterocycles.[1][3] A plausible and innovative strategy for the synthesis of this compound analogs involves a formal [5+1] annulation reaction. This approach builds upon the known reactivity of NHCs to generate homoenolate equivalents from α,β-unsaturated aldehydes.

G cluster_cycle Proposed NHC Catalytic Cycle NHC {NHC Catalyst} Enol α,β-Unsaturated Aldehyde Breslow Breslow Intermediate Enol->Breslow + NHC Homoenolate Homoenolate Equivalent Breslow->Homoenolate Proton Transfer Adduct Michael Adduct Homoenolate->Adduct + Substrate (Michael Addition) Substrate Aziridine-2-carboxamide Cyclization Intramolecular Cyclization Adduct->Cyclization Protonation Product Target Spirocycle Cyclization->Product Acyl Transfer - NHC Product->NHC Catalyst Regeneration

Sources

Scale-up synthesis of 4,7-Diazaspiro[2.5]octan-5-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 4,7-Diazaspiro[2.5]octan-5-one for Preclinical Studies

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of novel therapeutics. The spirocyclic lactam framework is of significant interest in medicinal chemistry due to its rigid three-dimensional structure, which can enhance binding affinity and selectivity to biological targets[1][2][3][4]. This application note details a proposed synthetic route, scalable for preclinical batch production, with in-depth explanations of each step, safety considerations, and analytical checkpoints. The protocol is designed for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Spirocyclic Lactams in Drug Discovery

Spirocyclic scaffolds have emerged as a valuable motif in modern drug discovery, offering a distinct structural advantage over traditional flat, aromatic systems[2][3]. The inherent three-dimensionality of spiro compounds allows for a more precise spatial arrangement of pharmacophoric elements, leading to improved potency and selectivity[3][4]. Specifically, spiro-γ-lactams are prevalent in a variety of biologically active natural products and synthetic molecules[5][6]. The rigid framework of this compound makes it an attractive building block for introducing conformational constraint in drug candidates, potentially leading to enhanced metabolic stability and improved pharmacokinetic profiles[1][3]. This guide outlines a robust and scalable synthetic strategy to produce this valuable intermediate in quantities sufficient for preclinical evaluation.

Proposed Synthetic Pathway

The following multi-step synthesis is a proposed route based on established chemical transformations and analogous procedures found in the patent literature for related spirocyclic diamines[7][8]. The synthesis commences with commercially available 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Lactam Formation A 1-(Boc-amino)cyclopropanecarboxylic acid B N-Boc-1-(aminomethyl)cyclopropanamine A->B  1. Ethyl Chloroformate, NMM  2. NaN3, then H2, Pd/C C tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate B->C  TFA, DCM D This compound C->D  Heat, Toluene

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

This step involves a modified Curtius rearrangement to convert the carboxylic acid to the corresponding amine.

  • Materials and Reagents:

    • 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid

    • Ethyl chloroformate

    • N-methylmorpholine (NMM)

    • Sodium azide (NaN3)

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Tetrahydrofuran (THF), anhydrous

    • Water, deionized

    • Sodium bicarbonate (NaHCO3), saturated solution

    • Magnesium sulfate (MgSO4), anhydrous

    • Hydrogen gas (H2)

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add N-methylmorpholine (1.1 eq) followed by the slow addition of ethyl chloroformate (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1 hour.

    • In a separate flask, dissolve sodium azide (1.5 eq) in deionized water and add this solution to the reaction mixture.

    • Allow the reaction to stir vigorously at room temperature for 3 hours.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acyl azide intermediate. Caution: Acyl azides can be explosive and should be handled with care. Do not isolate in large quantities or heat.

    • Dissolve the crude acyl azide in methanol.

    • To this solution, add 10% Pd/C (0.1 eq by weight).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-(Aminomethyl)cyclopropan-1-amine

This step involves the removal of the Boc protecting group under acidic conditions.

  • Materials and Reagents:

    • tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Sodium hydroxide (NaOH), 1 M solution

  • Procedure:

    • Dissolve tert-butyl (1-(aminomethyl)cyclopropyl)carbamate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with 1 M NaOH solution to a pH of >10.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diamine.

Step 3: Synthesis of this compound

This final step is an intramolecular cyclization to form the desired lactam.

  • Materials and Reagents:

    • 1-(Aminomethyl)cyclopropan-1-amine

    • Toluene

  • Procedure:

    • To a solution of 1-(aminomethyl)cyclopropan-1-amine (1.0 eq) in toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Scale-up Considerations and Process Optimization

ParameterLaboratory Scale (1-5 g)Preclinical Scale (100-500 g)Rationale for Change
Solvent Volume High dilutionIncreased concentrationTo improve throughput and reduce solvent waste.
Temperature Control Ice bath/heating mantleJacketed reactor with automated temperature controlFor precise and uniform temperature management, ensuring reproducibility and safety.
Reagent Addition Manual (dropping funnel)Automated pumpFor controlled addition rates, crucial for managing exotherms in larger volumes.
Workup Separatory funnelLiquid-liquid extraction in reactorTo handle larger volumes efficiently and safely.
Purification Flash column chromatographyCrystallization or preparative HPLCChromatography is less practical for large quantities; crystallization is preferred for purity and scalability.
Safety Standard fume hoodWalk-in fume hood or dedicated synthesis bay with blast shieldsTo mitigate risks associated with larger quantities of potentially hazardous reagents.

Analytical Characterization

The identity and purity of the final compound and intermediates should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The protocol described in this application note presents a viable and scalable synthetic route to this compound. By carefully controlling reaction parameters and implementing appropriate safety measures, this valuable building block can be produced in sufficient quantities for preclinical studies, thereby facilitating the development of novel spirocyclic drug candidates.

References

  • Vertex AI Search. (2026). This compound.
  • Sigma-Aldrich. (2026). 4,7-Diazaspiro[2.5]octane-5,8-dione.
  • PubChem. (2026). 4-Methyl-4,7-diazaspiro[2.5]octan-5-one.
  • Angene Chemical. (2026). This compound.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Sigma-Aldrich. (2026). 4-Azaspiro[2.5]octane-5,7-dione.
  • Google Patents. (2018). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • PubChem. (2026). 4,7-Diazaspiro(2.5)octane.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • Sigma-Aldrich. (2026). 4-Azaspiro[2.5]octane-5,7-dione.
  • Eureka | Patsnap. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Organic Chemistry Frontiers (RSC Publishing). (2021).
  • Benchchem. (2026). 5,7-Diazaspiro[2.5]octane-4,6,8-trione.
  • NIH. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams.
  • ResearchGate. (2022).
  • Chemenu. (2026). cas 1199794-52-9|| where to buy this compound hydrochloride.
  • ResearchGate. (2020). Spiro Compounds: A Brief History.
  • ResearchGate. (2021).
  • High-Purity Pharmaceutical Intermediate for API Synthesis. (2026). 4-Boc-4,7-diazaspiro[2.5]octane.
  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
  • NIH. (2023).
  • NIH. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
  • ResearchGate. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams.

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,7-diazaspiro[2.5]octan-5-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this valuable spirocyclic scaffold. As a key pharmaceutical intermediate, its efficient synthesis is critical, yet the inherent strain of the cyclopropane ring and the reactivity of the diamine lactam system can present significant hurdles.[1][2]

This guide is structured into two main sections: a Troubleshooting Guide formatted to solve specific experimental failures, and a Frequently Asked Questions (FAQs) section to address broader strategic considerations.

Troubleshooting Guide: Overcoming Common Synthesis Failures

This section addresses specific, common problems encountered during the synthesis of the 4,7-diazaspiro[2.5]octane core, with a focus on a high-yielding, multi-step route starting from 1-aminocyclopropanecarboxylic acid.[1]

Question 1: I am seeing very low yields (<30%) in the first step, the conversion of 1-aminocyclopropanecarboxylic acid to its ethyl ester hydrochloride using thionyl chloride and ethanol. What's going wrong?

Answer: This is a classic Fischer esterification where thionyl chloride (SOCl₂) serves as a precursor for in-situ generation of HCl gas, which catalyzes the reaction. Low yields here are almost always traced back to two primary issues: water contamination and temperature control.

  • Causality—The Role of Water: Thionyl chloride reacts violently with water to produce SO₂ and HCl gas. If moisture is present in your ethanol or on your glassware, the SOCl₂ will be consumed before it can effectively generate the HCl needed for catalysis. Furthermore, excess water can shift the esterification equilibrium back towards the starting carboxylic acid.

  • Causality—Temperature Control: The reaction of SOCl₂ with ethanol is highly exothermic. If the addition is too fast or cooling is inadequate, side reactions can occur, including the formation of diethyl sulfite. The ideal temperature for the addition is 0-5 °C to ensure controlled HCl generation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly opened, anhydrous ethanol (<0.05% water). Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

  • Controlled Reagent Addition: Prepare a solution of 1-aminocyclopropanecarboxylic acid in anhydrous ethanol in a flask equipped with a magnetic stirrer and a drying tube. Cool the suspension to 0 °C in an ice bath.

  • Slow Addition of SOCl₂: Add thionyl chloride dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). A typical mobile phase is Dichloromethane:Methanol (9:1). The starting acid will remain at the baseline, while the ester product will have a higher Rf value.

Question 2: The cyclization step to form the lactam ring (7-benzyl-4,7-diazaspiro[2.5]octan-5-one) is incomplete, and I'm isolating a complex mixture of products. How can I improve the selectivity and yield?

Answer: This crucial intramolecular nucleophilic substitution/cyclization step forms the core lactam structure. Success hinges on managing the reactivity of the primary and secondary amines and ensuring the desired intramolecular reaction outcompetes potential intermolecular polymerization. The procedure described in patent CN108863958A involves reacting an intermediate chloroacetamide with benzylamine.[1]

  • Causality—Reagent Stoichiometry and Order of Addition: In this reaction, benzylamine acts as both a nucleophile to displace the chloride and a base for the subsequent intramolecular cyclization. Using an excess of benzylamine (e.g., 2 equivalents) is critical.[1] The first equivalent participates in the substitution, while the second acts as a base to deprotonate the newly formed secondary amine, facilitating the ring-closing attack on the amide carbonyl. An insufficient amount of benzylamine will result in incomplete reaction and potential side reactions.

  • Causality—Solvent and Temperature: The solvent must be able to dissolve the starting materials and facilitate the reaction without participating in it. Water is often a good choice for this step due to its high polarity and ability to mediate the salt byproducts.[1] The reaction typically requires heating (e.g., 80 °C) to overcome the activation energy for both the substitution and cyclization steps.[1]

Recommended Workflow for Lactam Formation:

cluster_0 Lactam Formation Workflow A Suspend Chloroacetamide Intermediate in Water/Solvent B Add Benzylamine (2.0 eq.) at 10 °C A->B Initial suspension C Heat to 50 °C for 1h (Substitution Phase) B->C Controlled heating D Add Base (e.g., K₂CO₃, 1.0 eq.) C->D Base addition E Heat to 80 °C for 6h (Cyclization Phase) D->E Promote cyclization F Cool to 0-5 °C E->F Induce precipitation G Filter Precipitated Product F->G Isolate solid H Wash with Cold Water & Dry G->H Purify

Caption: Workflow for the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octan-5-one.

Question 3: My final reduction of the lactam amide to the diamine using Boron Trifluoride Etherate (BF₃·OEt₂) and Sodium Borohydride (NaBH₄) is giving poor yields and is difficult to handle. Are there alternatives?

Answer: The reduction of a lactam to a cyclic amine is a standard transformation, but the BF₃·OEt₂ / NaBH₄ system, while effective, has significant drawbacks. It is highly reactive, moisture-sensitive, and involves the use of boron trifluoride, which is toxic and corrosive.[2] Poor yields can result from impure reagents, improper stoichiometry, or a difficult workup procedure.

  • Causality—Mechanism and Handling: BF₃·OEt₂ acts as a Lewis acid, activating the amide carbonyl towards reduction by the hydride delivered from NaBH₄. The reaction must be performed under strictly anhydrous conditions in a solvent like THF. The workup often involves a careful quench with acid (e.g., HCl) to destroy excess boranes, which can be hazardous.

Alternative, Safer Reduction Strategy: A more modern and safer approach is to use a different reducing agent. While Lithium Aluminium Hydride (LiAlH₄) is also effective, it can be pyrophoric. A good alternative is a borane complex, such as Borane-Tetrahydrofuran complex (BH₃·THF).

Troubleshooting Decision Tree:

cluster_reagents Reagent & Condition Check cluster_alternatives Alternative Protocols start Problem: Low Yield in Lactam Reduction anhydrous Are solvent (THF) and glassware fully anhydrous? start->anhydrous anhydrous->start No -> Dry System & Retry reagent_quality Is NaBH₄ fresh? Is BF₃·OEt₂ clear/colorless? anhydrous->reagent_quality If Yes reagent_quality->start No -> Use Fresh Reagents workup Is workup quench performed slowly at 0 °C? reagent_quality->workup If Yes use_bht Consider using BH₃·THF as a safer alternative workup->use_bht If Still Failing

Caption: Decision tree for troubleshooting lactam reduction.

Frequently Asked Questions (FAQs)

Question 1: There seem to be multiple synthetic routes available. Which is the most efficient and scalable for producing 4,7-diazaspiro[2.5]octane derivatives?

Answer: Early synthetic routes reported for this scaffold were often lengthy and low-yielding. For example, some multi-step syntheses starting from diethyl malonate had overall yields in the 10-20% range and used hazardous reagents like diphenylphosphoryl azide.[1] A route starting from benzylamine and ethyl bromoacetate was even less efficient, with a reported yield under 10%.[1]

The most robust and high-yielding route reported in recent literature starts with 1-aminocyclopropanecarboxylic acid. This method is advantageous due to its operational simplicity, stable process conditions, and high overall yield.[1]

Synthetic Route Starting Materials Key Reagents Reported Overall Yield Reference
Route A (Recommended) 1-Aminocyclopropanecarboxylic AcidSOCl₂, Chloroacetyl chloride, Benzylamine, BF₃·OEt₂/NaBH₄~70% (4 steps) CN108863958A[1]
Route B Diethyl Malonate, 1,2-DibromoethaneDiphenylphosphoryl azide, DIEA10-20% (8 steps)CN105111155A (as cited in[1])
Route C Benzylamine, Ethyl Bromoacetate(Benzyloxycarbonyl)amino)cyclopropane formic acid<10% (4 steps)CN106749233A (as cited in[1])

As shown, Route A offers a significant improvement in efficiency, making it the preferred choice for both lab-scale and potential large-scale production.

Question 2: What is the purpose of the Boc-protecting group on intermediates like tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate?

Answer: The tert-butoxycarbonyl (Boc) group is a crucial tool in the synthesis of complex amines like this one.[3] The 4,7-diazaspiro[2.5]octane structure has two nitrogen atoms with different chemical environments (one is part of the lactam/amine, the other is an amine). These nitrogens have different nucleophilicities and basicities.

A Boc group is used to selectively "mask" one of the nitrogen atoms, typically the more nucleophilic one, to prevent it from reacting in subsequent steps.[3] This allows for precise chemical modifications on the other parts of the molecule.

Key Advantages of Using a Boc Group:

  • Directs Reactivity: It ensures that reactions occur at the unprotected nitrogen or another desired site.

  • Improves Solubility: The bulky, organic nature of the Boc group often improves the solubility of intermediates in common organic solvents.

  • Stability and Easy Removal: The Boc group is stable to a wide range of reaction conditions but can be easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[3]

Question 3: What are the primary challenges related to the spirocyclic cyclopropane ring in this synthesis?

Answer: The spiro-fused cyclopropane ring is the defining feature of this molecule, but it also introduces specific challenges rooted in its unique geometry and electronic properties.

  • Ring Strain: The three-membered cyclopropane ring possesses significant strain energy (approx. 27.5 kcal/mol).[4] While this strain can be harnessed for certain reactions, it can also make the ring susceptible to unwanted ring-opening reactions under harsh conditions (e.g., strong acids, certain catalytic hydrogenation conditions). Care must be taken to choose reaction conditions that preserve this structural motif.

  • Steric Hindrance: The spirocyclic junction creates a sterically congested environment. This can slow down reactions at adjacent positions and may require more forcing conditions (higher temperatures, longer reaction times) or more potent reagents to achieve complete conversion, as seen in the lactam reduction step.[5]

  • Stereocontrol: While not an issue for the parent this compound, if substituents are introduced on the cyclopropane or piperidinone rings, controlling the stereochemistry can become a significant challenge due to the rigid, three-dimensional nature of the spirocycle.[5][6]

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and derivatives. ResearchGate.
  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. (2017).
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC - NIH.
  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate.
  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. MDPI.
  • Shu, X., Zhang, T., Zhang, Y., Tong, K., Wang, S., & Wang, Y. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers.
  • 4-Azaspiro[2.5]octane-5,7-dione. Benchchem.
  • Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. MDPI. (2023).
  • A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents. (CN108863958A).
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents. (CN111943894A).
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. BenchChem.

Sources

Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-diazaspiro[2.5]octan-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic lactam. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your yield and obtain a high-purity product.

Core Synthesis Pathway: An Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and efficient route starts from 1-aminocyclopropanecarboxylic acid and involves the formation of a key intermediate, which then undergoes intramolecular cyclization to form the desired lactam. Protecting groups are often employed to ensure regioselectivity and prevent unwanted side reactions.

One of the high-yielding modern approaches is outlined in patent CN108863958A, which reports a four-step reaction sequence with a total yield of up to 70%.[1][2] This pathway serves as the basis for our discussion.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the synthesis.

Low Yield in the Final Cyclization Step

Question: I am experiencing a low yield during the intramolecular cyclization to form the this compound ring. What are the potential causes and how can I improve the yield?

Answer: A low yield in the cyclization step is a common issue and can be attributed to several factors. Let's break them down:

  • Incomplete Reaction: The intramolecular cyclization is an equilibrium-driven process. To drive the reaction to completion, it is crucial to effectively remove the leaving group and any byproducts.

    • Expert Insight: Ensure your reaction is heated to the appropriate temperature as specified in the protocol (e.g., 80°C as mentioned in patent CN108863958A).[1] This provides the necessary activation energy for the reaction. Also, ensure efficient stirring to maintain a homogenous reaction mixture.

  • Side Reactions: The formation of side products can significantly reduce the yield of the desired lactam.

    • Polymerization: The linear amino ester intermediate can undergo intermolecular condensation to form oligomers or polymers instead of the desired intramolecular cyclization.

      • Solution: Running the reaction at a high dilution can favor the intramolecular pathway over the intermolecular one.

    • Decomposition: The starting material or the product may be sensitive to high temperatures or prolonged reaction times.

      • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Sub-optimal Base: The choice and amount of base can be critical. The base is required to deprotonate the amine, making it more nucleophilic for the intramolecular attack.

    • Solution: Ensure the base you are using (e.g., potassium carbonate) is of high quality and is added in the correct stoichiometric amount.[1] If the reaction is still sluggish, you might consider screening other non-nucleophilic bases.

Difficult Purification of the Final Product

Question: I am having trouble purifying the this compound. What are the likely impurities and what purification strategies do you recommend?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, and reagents.

  • Common Impurities:

    • Unreacted Linear Intermediate: This is a common impurity if the cyclization is incomplete.

    • Polymeric Byproducts: As mentioned earlier, these can form through intermolecular reactions.

    • Salts: Inorganic salts from the workup procedure can contaminate the product.

  • Purification Strategy:

    • Extraction: A thorough aqueous workup is the first step. Use a suitable organic solvent to extract your product. Washing the organic layer with brine can help remove residual water and some inorganic impurities.

    • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired lactam from closely related impurities.

      • Expert Tip: A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, can provide better separation. The choice of eluents will depend on the specific protecting groups used in your synthesis.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity product.

Troubleshooting Workflow Diagram

G cluster_0 Low Yield Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions side_products Suspect Side Products complete->side_products purification_issue Low Isolated Yield complete->purification_issue high_dilution Use High Dilution side_products->high_dilution increase_temp Increase Temperature/Time optimize_conditions->increase_temp check_base Check Base Quality/Stoichiometry optimize_conditions->check_base optimize_purification Optimize Purification purification_issue->optimize_purification

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of the protecting group on the nitrogen at the 7-position?

A1: A protecting group, such as a benzyl group, is often used on the nitrogen at the 7-position to prevent it from participating in unwanted side reactions.[3][4] It also helps to improve the solubility of the intermediates in organic solvents. This protecting group is typically removed in a subsequent step if the free amine is required.

Q2: Can I use a different reducing agent for the amide reduction step if I am synthesizing the fully reduced 4,7-diazaspiro[2.5]octane?

A2: While the patent literature often specifies certain reducing agents like sodium borohydride in combination with boron trifluoride diethyl etherate, other reducing agents can potentially be used.[1] However, it is crucial to select a reducing agent that is powerful enough to reduce the amide to an amine without cleaving the spirocyclic ring or other functional groups present in the molecule. A milder reducing agent may not be effective.

Q3: What is the best solvent for the cyclization reaction?

A3: The choice of solvent can influence the reaction rate and yield. A high-boiling point, polar aprotic solvent is generally preferred for this type of intramolecular cyclization as it can help to dissolve the starting materials and facilitate the reaction at elevated temperatures. The patent CN108863958A suggests using water as a solvent for the cyclization step.[1]

Q4: How can I confirm the structure of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of your this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Experimental Protocol: Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octan-5-one

This protocol is adapted from the high-yield synthesis described in patent CN108863958A.[1]

Step Procedure Reagents and Conditions Expected Outcome
1 Esterification 1-aminocyclopropanecarboxylic acid, ethanol, thionyl chloride. 0°C to reflux.Ethyl 1-aminocyclopropanecarboxylate hydrochloride.
2 Acylation Ethyl 1-aminocyclopropanecarboxylate hydrochloride, chloroacetyl chloride, a base (e.g., sodium bicarbonate), in a suitable solvent (e.g., THF/water).Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate.
3 Cyclization Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate, benzylamine, potassium carbonate, in water. Heat to 80°C.7-Benzyl-4,7-diazaspiro[2.5]octan-5-one.
4 Workup and Purification Cool the reaction mixture, filter the solid, and purify by recrystallization or column chromatography.Pure 7-Benzyl-4,7-diazaspiro[2.5]octan-5-one.
Detailed Step-by-Step Methodology for Cyclization (Step 3):
  • Suspend ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate in water.

  • Add benzylamine to the suspension and stir for 15 minutes at 10°C.

  • Heat the reaction mixture to 50°C and stir for 1 hour.

  • Add potassium carbonate to the reaction mixture.

  • Increase the temperature to 80°C and continue stirring for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath to 0-5°C to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Reaction Scheme Diagram

G cluster_0 Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octan-5-one Start 1-Aminocyclopropanecarboxylic acid Intermediate1 Ethyl 1-aminocyclopropanecarboxylate Start->Intermediate1 EtOH, SOCl₂ Intermediate2 Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate Intermediate1->Intermediate2 ClCOCH₂Cl, Base Final_Product 7-Benzyl-4,7-diazaspiro[2.5]octan-5-one Intermediate2->Final_Product Benzylamine, K₂CO₃, H₂O, 80°C

Caption: Key steps in the synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octan-5-one.

References

Sources

Technical Support Center: Purification Strategies for 4,7-Diazaspiro[2.5]octan-5-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,7-Diazaspiro[2.5]octan-5-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile spirocyclic scaffold. The unique structural features of this compound class, namely the presence of a lactam, a spirocyclic center, and two secondary amines, present specific purification hurdles. This resource provides in-depth, experience-driven solutions in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Purification Strategies

Question 1: I have just completed the synthesis of a derivative of this compound. What is a general purification workflow I should consider?

A robust purification strategy for this compound and its derivatives typically involves a multi-step approach to remove unreacted starting materials, reagents, and reaction byproducts. The general workflow can be broken down as follows:

  • Aqueous Work-up/Extraction: This initial step is crucial for removing water-soluble impurities and reagents. Given the basic nature of the two amine functionalities, acid-base extraction is a powerful tool.

  • Chromatography: Column chromatography is often necessary for separating the target compound from closely related impurities that are not removed during the extraction phase.

  • Recrystallization/Precipitation: This is an excellent final step for achieving high purity and obtaining a crystalline solid, provided a suitable solvent system can be identified.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the final purity of your compound.

G cluster_0 Crude Reaction Mixture cluster_1 Purification Workflow A Crude Product B Aqueous Work-up / Acid-Base Extraction A->B C Column Chromatography B->C D Recrystallization / Precipitation C->D E Purity Analysis (HPLC) D->E

A generalized purification workflow for this compound and its derivatives.

Troubleshooting Aqueous Work-up and Extraction

Question 2: I am performing an acid-base extraction, but I am getting poor recovery of my compound. What could be the issue?

Poor recovery during acid-base extraction of these basic compounds can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate both amine nitrogens and draw the compound into the aqueous phase. Conversely, during the basification step to recover your compound into the organic phase, ensure the pH is sufficiently high (pH > 10) to fully deprotonate the ammonium salts. Always check the pH with a pH meter or pH paper.

  • Emulsion Formation: Emulsions are common when dealing with amine-containing compounds, especially when using chlorinated solvents like dichloromethane. To break up an emulsion, you can try:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling or rocking the separatory funnel instead of vigorous shaking.

    • Filtering the emulsion through a pad of Celite®.

  • Incorrect Choice of Organic Solvent: The choice of organic solvent is critical. For extracting the free base, solvents like dichloromethane or ethyl acetate are commonly used. If your derivative is highly polar, you may need to use a more polar solvent like n-butanol for efficient extraction from the aqueous layer.[1]

  • Product Precipitation: Upon basifying the acidic aqueous layer, your product might precipitate if it has low solubility in the aqueous phase. In this case, you can either filter the precipitate or extract it with an appropriate organic solvent.

Question 3: My compound seems to be partially soluble in both the organic and aqueous layers, leading to significant losses. How can I improve the separation?

This is a common issue with polar heterocyclic compounds. Here are some strategies:

  • Salting Out: Adding a significant amount of a salt like sodium chloride or sodium sulfate to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble derivatives, a continuous liquid-liquid extraction apparatus can be highly effective, albeit more time-consuming.

  • Solvent System Modification: Experiment with different organic solvents. A mixture of solvents can sometimes provide better partitioning than a single solvent. For instance, a mixture of dichloromethane and isopropanol can enhance the extraction of polar compounds.

Navigating Column Chromatography

Question 4: What are the recommended stationary and mobile phases for column chromatography of this compound derivatives?

The choice of stationary and mobile phases will depend on the polarity of your specific derivative.

Stationary PhaseRecommended Mobile Phase SystemRationale & Best For
Silica Gel Dichloromethane/Methanol, Ethyl Acetate/Hexanes with TriethylamineThe most common choice. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase is crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface, which can interact with the basic amine functionalities of your compound.
Alumina (basic or neutral) Dichloromethane/Methanol, Ethyl Acetate/HexanesA good alternative to silica gel, especially for basic compounds, as it is less acidic.
Reverse-Phase C18 Silica Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate or formic acid)Suitable for more polar derivatives. The buffer is necessary to control the ionization state of the amines and achieve reproducible retention times.

Question 5: I am observing significant peak tailing during silica gel chromatography. What can I do to improve the peak shape?

Peak tailing is a common problem when purifying amines on silica gel. Here's how to address it:

  • Add a Basic Modifier: As mentioned above, adding a small amount of a basic modifier like triethylamine or pyridine to your eluent is the most effective solution. This deactivates the acidic silanol groups on the silica surface.

  • Use a Different Stationary Phase: Consider switching to neutral or basic alumina, which is less prone to acidic interactions.

  • Protecting Groups: If you have a free secondary amine and are struggling with purification, consider temporarily protecting it with a group like Boc (tert-butoxycarbonyl).[2] Boc-protected amines are less basic and generally behave better on silica gel. The Boc group can be easily removed later under acidic conditions.[2]

G cluster_0 Problem cluster_1 Solutions A Peak Tailing on Silica Gel B Add Triethylamine to Eluent A->B C Switch to Alumina A->C D Protect Amine with Boc Group A->D

Strategies to mitigate peak tailing during silica gel chromatography of basic compounds.

Recrystallization and Stability Considerations

Question 6: What are some good starting solvent systems for recrystallizing my this compound derivative?

Finding the right recrystallization solvent is often a matter of trial and error. A good starting point is to test the solubility of your compound in a range of solvents of varying polarities.

Solvent SystemComments
Ethanol/Water A classic choice for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool slowly.
Isopropanol/Hexanes Dissolve in a minimum of hot isopropanol and add hexanes until turbidity is observed.
Acetone/Hexanes Similar to the isopropanol/hexanes system.
Ethyl Acetate/Hexanes A common system for a wide range of organic compounds.
Acetonitrile Can be a good single solvent for recrystallization for some derivatives.

Question 7: I am concerned about the stability of the lactam ring in my compound during purification. Are there any conditions I should avoid?

The lactam ring in your compound is an amide and can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

  • Strongly Acidic Conditions: Prolonged exposure to strong acids (e.g., concentrated HCl) at high temperatures can lead to hydrolysis of the lactam to an amino acid derivative. When performing acid-base extractions, use dilute acid and avoid heating.

  • Strongly Basic Conditions: Similarly, strong bases (e.g., concentrated NaOH) at elevated temperatures can also promote lactam hydrolysis. Use milder bases like sodium bicarbonate or potassium carbonate when possible, and perform extractions at room temperature.

  • General Stability: For long-term storage, it is advisable to keep your purified compound in a cool, dry, and inert atmosphere.

Purity Assessment and Chiral Separations

Question 8: What are the recommended HPLC conditions for purity analysis of this compound derivatives?

Reverse-phase HPLC is the most common method for analyzing the purity of these compounds.

ParameterRecommendationRationale
Column C18 or C8, 3-5 µm particle size, 100-250 mm length, 4.6 mm IDProvides good retention and resolution for a wide range of polarities.
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetateThe acidic modifier improves peak shape for basic analytes. Ammonium acetate is a good choice for LC-MS compatibility.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidCommon organic modifiers for reverse-phase HPLC.
Detection UV at a suitable wavelength (e.g., 210-254 nm, depending on the chromophores in your derivative) or Mass Spectrometry (MS)UV detection is standard. MS detection is highly recommended for impurity identification.
Gradient A gradient from low to high organic content (e.g., 5% to 95% B) is a good starting point for method development.Allows for the elution of compounds with a wide range of polarities.

Question 9: My compound is chiral. How can I separate the enantiomers?

The spirocyclic nature of this compound means that if it is asymmetrically substituted, it will be chiral. Separating enantiomers requires specialized techniques:

  • Chiral HPLC: This is the most direct and common method. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are a good starting point. You may need to screen different chiral columns and mobile phases (normal phase, reverse phase, or polar organic mode) to find the optimal separation conditions.

  • Diastereomeric Salt Formation and Crystallization: You can react your racemic amine derivative with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the chiral acid can be removed by treatment with a base to recover the pure enantiomer.

References

  • This is a placeholder for a reference that would be added if a specific protocol for the parent compound was found in the literature. As it was not, a general reference to a relevant synthetic patent is more appropriate. See for example: CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

Sources

Identification and minimization of byproducts in 4,7-Diazaspiro[2.5]octan-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing byproducts in the synthesis of 4,7-Diazaspiro[2.5]octan-5-one. The content is structured to address specific experimental challenges through a troubleshooting guide and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.

Introduction

This compound is a valuable spirocyclic scaffold in medicinal chemistry, prized for its rigid three-dimensional structure that can enhance interactions with biological targets.[1] However, the synthesis of this and other spiro-lactams can be challenging due to steric hindrance around the spirocyclic center and the potential for various side reactions.[2][3] This guide is designed to help you navigate these challenges, optimize your synthetic protocols, and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Low or No Yield of the Desired Product

Question 1: I am observing a low or no yield of this compound in my reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in spiro-lactam synthesis can stem from several factors, from the quality of starting materials to the reaction conditions. Here's a systematic approach to troubleshooting:

  • Incomplete Cyclization: The intramolecular cyclization to form the lactam ring is a critical step. Incomplete reaction can be a major contributor to low yields.

    • Causality: The cyclization of an amino-amide or a related precursor requires activation of the carboxylic acid moiety (or its equivalent) and a nucleophilic attack by the amine. Insufficient activation, steric hindrance, or unfavorable reaction kinetics can impede this process.

    • Solution:

      • Reagent Choice: If starting from an amino acid, ensure your coupling agents (e.g., DCC, EDC) are fresh and used in appropriate stoichiometry. For syntheses involving the cyclization of an amino-amide, ensure the conditions for amide formation and subsequent cyclization are optimal.

      • Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some sterically hindered cyclizations may require elevated temperatures or prolonged reaction times to proceed to completion.[2]

      • Solvent Effects: The polarity of the solvent can influence the reaction rate. Screen a range of solvents to find the one that best facilitates the cyclization.

  • Starting Material Quality: Impurities in your starting materials, such as 1-aminocyclopropanecarboxylic acid or its derivatives, can interfere with the reaction.

    • Causality: Impurities can poison catalysts, react with your reagents, or lead to the formation of side products, thus consuming your starting materials in non-productive pathways.

    • Solution:

      • Purity Verification: Always verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.

      • Purification: If necessary, purify your starting materials by recrystallization or column chromatography before use.

  • Product Decomposition: The target spiro-lactam may be unstable under the reaction or workup conditions.

    • Causality: The strained spirocyclic system or the lactam ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions, or at elevated temperatures.

    • Solution:

      • Reaction Monitoring: Analyze the crude reaction mixture at different time points to check for the appearance of degradation products.

      • Milder Workup: If product decomposition is suspected, employ milder workup conditions. For example, use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases.

      • Temperature Control: Maintain careful temperature control throughout the reaction and workup.

Presence of Significant Byproducts

Question 2: My crude product shows multiple spots on TLC and several peaks in the LC-MS, indicating the presence of byproducts. What are the likely byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in multi-step organic synthesis. For this compound, potential byproducts can arise from incomplete reactions, side reactions of intermediates, or rearrangement of the product.

  • Potential Byproducts and Their Formation:

    • Uncyclized Precursor: The most common impurity is often the unreacted linear precursor (e.g., an N-acylated derivative of 1-amino-cyclopropane carboxamide).

      • Identification: This can be identified by comparing the crude product's analytical data (e.g., NMR, MS) with that of the starting material for the cyclization step.

      • Minimization: As discussed in the previous section, optimizing cyclization conditions (reagents, temperature, time) is key.

    • Polymeric Byproducts: Amide bond formation can sometimes lead to the formation of oligomers or polymers, especially at high concentrations.

      • Identification: Polymeric materials are often observed as a baseline "smear" on TLC or as a broad, unresolved hump in the chromatogram. They may also precipitate from the reaction mixture.

      • Minimization: Employ high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular polymerization.

    • Products of Ring-Opening: The strained cyclopropane ring can be susceptible to nucleophilic attack under certain conditions, leading to ring-opened byproducts.

      • Identification: Ring-opened products will have a different molecular weight and fragmentation pattern in MS analysis. NMR spectroscopy will show the absence of the characteristic cyclopropane protons.

      • Minimization: Avoid harsh nucleophilic conditions and elevated temperatures, especially in the presence of strong acids or bases.

    • Diastereomers: If any step in the synthesis introduces a second chiral center, the formation of diastereomers is possible.

      • Identification: Diastereomers can often be separated by chromatography (TLC, HPLC, or column chromatography) and will have distinct NMR spectra.

      • Minimization: Employ stereoselective synthetic methods or chiral catalysts to control the stereochemical outcome. The choice of solvent can also influence diastereoselectivity.[4]

  • General Strategies for Minimization:

    • Careful Control of Stoichiometry: Ensure the precise addition of reagents to avoid excess amounts that could lead to side reactions.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

    • Stepwise Purification: Purify intermediates at each step of the synthesis to prevent carrying impurities forward.

Purification Challenges

Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer:

The purification of spiro-lactams can be challenging due to their polarity and potential for decomposition. A multi-step approach is often necessary.

  • Recommended Purification Protocol:

    • Initial Workup: After the reaction is complete, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities. Be mindful of the pH to avoid product degradation.

    • Column Chromatography: This is the most common and effective method for separating the target compound from byproducts.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The exact solvent system should be determined by TLC analysis.

    • Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization can be a highly effective final purification step to obtain a product of high purity.[4]

      • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions that provide good crystal formation.

    • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Characterization of Purified Product:

    • After purification, it is crucial to confirm the identity and purity of this compound using a combination of analytical techniques:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[5]

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the lactam carbonyl).

      • HPLC: To determine the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in synthesizing the spiro[2.5]octane core?

A1: The primary challenge lies in the construction of the spiro-fused ring system due to the significant steric hindrance around the quaternary spiro carbon atom.[2][3] This often requires carefully optimized reaction conditions to achieve good yields.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Depending on the synthetic route, you may be working with hazardous reagents. For example, if your synthesis involves cyanides, extreme caution must be exercised due to their high toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). If using reagents like boron trifluoride diethyl etherate, be aware of its flammable and corrosive nature.[6]

Q3: Can I expect to form diastereomers in this synthesis?

A3: The parent this compound is achiral. However, if you are synthesizing a derivative with substituents on the lactam ring, you will create a new stereocenter, and the formation of diastereomers is possible. The diastereomeric ratio will depend on the specific reaction and conditions used.[4]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the presence of multiple products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Visualizing the Synthetic Challenges

To better understand the potential pitfalls in the synthesis of this compound, the following workflow diagram illustrates the key steps and potential byproduct formation pathways.

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_byproducts Potential Byproduct Formation cluster_solutions Troubleshooting Solutions Start Starting Materials (e.g., 1-Aminocyclopropane -carboxamide derivative) Cyclization Intramolecular Cyclization Start->Cyclization Crude Crude Product Cyclization->Crude Incomplete Incomplete Cyclization (Unreacted Precursor) Cyclization->Incomplete Side Reaction Polymerization Polymerization Cyclization->Polymerization Side Reaction RingOpening Ring Opening of Cyclopropane Cyclization->RingOpening Side Reaction Purification Purification (Chromatography, Crystallization) Crude->Purification Decomposition Product Decomposition Crude->Decomposition Degradation Final Pure 4,7-Diazaspiro[2.5] -octan-5-one Purification->Final Purify Careful Purification Final->Purify Optimize Optimize Conditions (Temp, Time, Reagents) Incomplete->Optimize Dilution High Dilution Polymerization->Dilution Mild Mild Conditions RingOpening->Mild Decomposition->Mild

Caption: Troubleshooting workflow for this compound synthesis.

Quantitative Data Summary

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Concentration 0.5 M0.05 MReduced polymerization
Temperature 100 °C60 °CMinimized decomposition
Reaction Time 2 hours12 hours (monitored by TLC/LC-MS)Increased conversion
Workup pH 1 or 147-8Reduced hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Spot a small amount of your starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

  • Develop the plate in the chamber.

  • Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Assess the consumption of the starting material and the appearance of the product and any byproducts.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack a column with the silica gel slurry.

  • Concentrate the crude product and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of increasing polarity, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

References

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Alves, M. J., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Retrieved from [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Singh, R., et al. (2022). Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization. ACS Omega. Retrieved from [Link]

  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc. Retrieved from [Link]

  • Alves, A. J. S., & Pinho e Melo, T. M. V. D. (2021). Synthesis of chiral spiro-β-lactams from 6-alkylidenepenicillanates. ResearchGate. Retrieved from [Link]

  • Schober, A. (2006). Synthesis of New Spirocyclopropanated β-Lactams and Their Application as Building Blocks for β-Amino Acid Peptides. eDiss. Retrieved from [Link]

  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Spirocyclization for 4,7-Diazaspiro[2.5]octan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-diazaspiro[2.5]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the spirocyclization process. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for improved yield and purity.

Introduction: The Significance of the this compound Scaffold

The this compound core is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of a cyclopropane and a piperidinone ring, offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets.[1] This guide will focus on the critical intramolecular cyclization step to form this spiro-lactam, a reaction that can present several challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors are derivatives of 1-(aminomethyl)cyclopropan-1-amine. The synthesis typically involves the acylation of one of the amino groups, followed by an intramolecular cyclization. A common starting material is a mono-N-protected 1,1-diaminomethylcyclopropane, which is then acylated with a suitable reagent like chloroacetyl chloride, followed by deprotection and cyclization. Alternatively, starting from 1-aminocyclopropanecarboxylic acid, a multi-step synthesis can lead to a suitable precursor for cyclization.[2]

Q2: What is the key reaction for forming the this compound core?

A2: The core is formed through an intramolecular cyclization of an N-substituted 1-(aminomethyl)cyclopropyl amide. This reaction is a type of lactamization, where the terminal amine attacks the carbonyl group of the amide to form the six-membered piperidinone ring.

Q3: What are the general reaction conditions for the spirocyclization?

A3: The cyclization is typically carried out in the presence of a base in a suitable solvent. Common bases include potassium carbonate or organic bases like triethylamine. The choice of solvent is crucial, with high-boiling point, non-polar solvents such as toluene or xylene often favored to facilitate the reaction at elevated temperatures.[3] Reaction temperatures can range from 80°C to the reflux temperature of the solvent.

Q4: How stable is the cyclopropane ring during this reaction?

A4: The cyclopropane ring is inherently strained, which can make it susceptible to ring-opening under harsh conditions.[4][5] However, under the typically basic and moderately high-temperature conditions used for this lactamization, the cyclopropane ring is generally stable. It is important to avoid strongly acidic conditions or very high temperatures for prolonged periods, which could lead to undesired side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Q: I am recovering most of my starting material (the open-chain amino amide). What could be the cause and how can I fix it?

A: Potential Causes and Solutions:

  • Insufficient Base: The base is crucial for deprotonating the amine, increasing its nucleophilicity to attack the amide carbonyl.

    • Solution: Increase the equivalents of base (e.g., from 1.1 eq to 2.0 eq). Consider using a stronger base, such as sodium hydride (NaH), if weaker bases like K₂CO₃ or TEA are ineffective.

  • Low Reaction Temperature: The intramolecular cyclization often has a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. If using toluene, ensure the reaction is at a vigorous reflux. Consider switching to a higher-boiling solvent like xylene.

  • Reaction Concentration is Too Low: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. However, if the concentration is too low, the reaction rate may be impractically slow.

    • Solution: If you are running the reaction at a very high dilution, try increasing the concentration of your substrate.

  • Poor Activation of the Carbonyl Group: If you are attempting a one-pot synthesis from an amino acid, the carboxylic acid needs to be activated.

    • Solution: Use a standard peptide coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group before the cyclization step.

Problem 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side products and how can I avoid them?

A: Potential Side Products and Prevention Strategies:

  • Intermolecular Polymerization: This is a common side reaction in lactam synthesis, especially at high concentrations. The amine of one molecule reacts with the amide of another, leading to a polymer.

    • Prevention: Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to the hot reaction mixture over several hours.

  • Dimerization: Similar to polymerization, two molecules of the starting material can react to form a cyclic dimer.

    • Prevention: High-dilution conditions are also effective here.

  • Rearrangement Products: Although less common under standard conditions, harsh basic or acidic conditions could potentially lead to the rearrangement of the cyclopropane ring.

    • Prevention: Use the mildest possible reaction conditions (temperature and base strength) that still afford a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies do you recommend?

A: Purification Strategies:

  • Initial Work-up: After the reaction, a standard aqueous work-up is often necessary to remove the base and other inorganic salts. Be cautious with the pH, as the lactam can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Column Chromatography: The product is a polar lactam, so silica gel column chromatography is a suitable purification method.

    • Solvent System: A gradient of a polar solvent like methanol or ethanol in a less polar solvent like dichloromethane or ethyl acetate is a good starting point. For example, a gradient of 0-10% methanol in dichloromethane.

    • Tailing: Polar lactams can sometimes tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape.

  • Crystallization: If the product is a solid, crystallization can be an effective final purification step. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/ether.

Experimental Protocols

Protocol 1: Synthesis of this compound from an Amino Ester Precursor

This protocol is based on general methods for lactam formation.[6]

  • Preparation of the Starting Material: Synthesize the precursor, for example, methyl 2-((1-(aminomethyl)cyclopropyl)amino)acetate. This can be prepared from 1-(aminomethyl)cyclopropan-1-amine and methyl 2-bromoacetate.

  • Cyclization:

    • Dissolve the amino ester precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene) to a final concentration of approximately 0.01-0.05 M.

    • Add a base, such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with care).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may take several hours to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If using a solid base, filter it off. If using a soluble base, perform an aqueous work-up.

    • Carefully wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 0-10% methanol in dichloromethane).

Data Presentation

Table 1: Optimization of Reaction Conditions
ParameterCondition ACondition BCondition CRecommended Range
Base K₂CO₃TriethylamineNaHK₂CO₃ or NaH
Solvent TolueneDichloromethaneXyleneToluene or Xylene
Temperature 80 °C40 °C (Reflux)140 °C (Reflux)110-140 °C
Concentration 0.1 M0.5 M0.01 M0.01-0.05 M
Table 2: Expected Analytical Data for this compound
AnalysisExpected Data
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
¹H NMR (Predicted) Shifts for CH₂ groups of the piperidinone ring (approx. 2.5-3.5 ppm), NH protons (broad signals), and cyclopropane protons (approx. 0.5-1.5 ppm).
¹³C NMR (Predicted) Carbonyl carbon (approx. 170-175 ppm), spiro carbon, and carbons of the piperidinone and cyclopropane rings.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 127.08.

Note: Actual NMR shifts can vary depending on the solvent and other factors.

Visualizations

Reaction Pathway

Reaction_Pathway Start N-acylated 1-(aminomethyl)cyclopropylamine Product This compound Start->Product Base, Heat (e.g., K2CO3, Toluene, Reflux)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of Product Q1 High amount of starting material? Start->Q1 A1_Yes Increase Temperature Increase Base Equivalents Q1->A1_Yes Yes A1_No Multiple Side Products on TLC? Q1->A1_No No A2_Yes Use High Dilution Conditions (Slow Addition) A1_No->A2_Yes Yes A2_No Difficulty in Purification? A1_No->A2_No No A3_Yes Optimize Chromatography: - Use gradient elution - Add base modifier (e.g., TEA) A2_No->A3_Yes Yes

Caption: Decision tree for troubleshooting low product yield.

Potential Side Reactions

Side_Reactions SM Starting Material Desired Intramolecular Cyclization (Desired Product) SM->Desired High Dilution Polymer Intermolecular Reaction (Polymerization) SM->Polymer High Concentration Dimer Intermolecular Reaction (Dimerization) SM->Dimer High Concentration

Caption: Competing intramolecular vs. intermolecular reactions.

References

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Google Patents. (2018). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • YouTube. (2018). Stability of Cycloalkanes - Angle Strain. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • High Resolution Mass Spectrum of Piperidine. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR Data for Compounds 4-7 (500 MHz for 1H and 125 MHz for 13C). Retrieved from [Link]

  • The Metabolomics Innovation Centre. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 4,7-diazaspiro[2.5]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of spiro compounds presents significant synthetic challenges, particularly in controlling the stereochemistry at the spirocyclic center.[1][2] This resource aims to deliver expert insights and practical solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and related spiro-β-lactams, offering potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity or Complete Lack of Stereocontrol

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[3] The spatial arrangement of newly formed stereocenters is influenced by several factors. Here’s a systematic approach to troubleshoot this issue:

Potential Cause & Suggested Solution

  • Suboptimal Reaction Temperature:

    • Explanation: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1] However, this may also decrease the reaction rate.

    • Solution: Conduct a systematic temperature study to find the optimal balance between reaction rate and diastereoselectivity. Start from your current reaction temperature and decrease it in 5-10°C increments.

  • Incorrect Solvent Choice:

    • Explanation: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome.[1] In some cases, a change in solvent can even reverse the diastereoselectivity.[3]

    • Solution: Screen a range of solvents with varying polarities. A good starting point includes non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH2Cl2), and polar protic solvents (e.g., alcohols).

  • Inappropriate Catalyst or Ligand:

    • Explanation: For catalyzed reactions, the choice of catalyst and ligand is crucial for inducing stereoselectivity.[1] The steric and electronic properties of the ligand should be tailored to the specific substrate and reaction type.

    • Solution: If applicable, screen a variety of chiral catalysts or ligands. For instance, in reactions involving metal complexes, ligands like BINOL, BOX, or various phosphines can be effective.[1] For reactions amenable to organocatalysis, proline derivatives are a common choice.[1]

  • Nature of Substituents:

    • Explanation: The electronic and steric properties of substituents on your starting materials can influence the facial selectivity of the reaction. Electron-donating or electron-withdrawing groups can alter the reactivity and the preferred approach trajectory of the reactants.[4]

    • Solution: If your synthetic route allows, consider modifying the substituents on the imine or ketene precursors. For example, bulkier protecting groups can enhance facial shielding, leading to higher diastereoselectivity.

Experimental Protocol: Solvent Screening for Diastereoselectivity

  • Set up a parallel reaction block with identical reaction vessels.

  • To each vessel, add the starting materials and catalyst (if any) in the same concentrations.

  • Add a different solvent to each vessel (e.g., Toluene, THF, Dichloromethane, Acetonitrile).

  • Run the reactions at a consistent, predetermined temperature.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, quench the reactions and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Data Presentation: Effect of Solvent on Diastereomeric Ratio (d.r.)

SolventPolarity IndexDiastereomeric Ratio (A:B)
Toluene2.485:15
THF4.070:30
Dichloromethane3.160:40
Acetonitrile5.855:45

Note: The above data is illustrative. Actual results will vary based on the specific reaction.

Issue 2: Low or No Product Yield

Question: I am not getting the desired this compound product, or the yield is very low. What could be the problem?

Answer: Low yield can stem from a variety of issues, from the quality of starting materials to the reaction conditions themselves.

Potential Cause & Suggested Solution

  • Poor Quality of Starting Materials:

    • Explanation: Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.[3]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography. Verify purity by NMR and/or melting point analysis.

  • Suboptimal Reaction Conditions:

    • Explanation: The reaction may require specific conditions (temperature, pressure, inert atmosphere) to proceed efficiently.

    • Solution: Systematically vary the reaction conditions. For thermally sensitive reactions, ensure the temperature is well-controlled. If any reagents are air or moisture sensitive, use Schlenk techniques or a glovebox.

  • Product Decomposition:

    • Explanation: The desired spirocyclic product may be unstable under the reaction or workup conditions.[3]

    • Solution: Analyze the crude reaction mixture at different time points to monitor product formation and potential decomposition. If decomposition is observed, consider a milder workup procedure (e.g., avoiding strong acids or bases) or shortening the reaction time.

  • Incorrect Stoichiometry:

    • Explanation: The ratio of reactants can be critical, especially in multi-component reactions.

    • Solution: Verify the stoichiometry of your reagents. An excess of one reactant may be necessary to drive the reaction to completion.[3]

Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_purity->optimize_conditions Purity Confirmed success Improved Yield check_purity->success Impurity Found & Removed check_stability Check Product Stability (Reaction & Workup) optimize_conditions->check_stability No Improvement optimize_conditions->success Optimal Conditions Found adjust_stoichiometry Adjust Reagent Stoichiometry check_stability->adjust_stoichiometry Product is Stable check_stability->success Decomposition Prevented analyze_side_products Analyze Side Products adjust_stoichiometry->analyze_side_products No Improvement adjust_stoichiometry->success Stoichiometry Optimized analyze_side_products->optimize_conditions Insights Gained G Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene Ketene Ketene->Zwitterion BetaLactam β-Lactam Product Zwitterion->BetaLactam Conrotatory Ring Closure

Sources

Technical Support Center: Navigating Solubility Challenges with 4,7-Diazaspiro[2.5]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,7-diazaspiro[2.5]octan-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experimental work with this promising class of compounds. The unique spirocyclic scaffold of these molecules, while offering exciting possibilities in drug discovery due to its inherent three-dimensionality, can also present formulation and handling difficulties.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the integrity of your results.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you might encounter in the lab, offering step-by-step guidance and the scientific rationale behind each recommendation.

Scenario 1: My compound has precipitated out of my aqueous buffer during my biological assay.

This is a common and frustrating issue, often leading to inaccurate and unreliable assay data.[5] The precipitation is a clear indicator that the compound's concentration has exceeded its solubility limit under the specific assay conditions.

Immediate Troubleshooting Steps:

  • Visual Inspection & Centrifugation: Confirm the presence of a precipitate. If the solution is cloudy, centrifuge a small aliquot to see if a pellet forms.

  • pH Measurement: Carefully measure the pH of your buffer. The solubility of amine-containing compounds like this compound derivatives is often highly dependent on pH.[6][7][8]

  • Review Compound Concentration: Double-check your calculations to ensure the final concentration in the assay is what you intended.

Root Cause Analysis & Long-Term Solutions:

The this compound core contains two nitrogen atoms, making the molecule a weak base.[9] At physiological pH (around 7.4), a significant portion of the molecules may be in their less soluble, neutral (unionized) form.

Salt_Screening_Workflow Start Start: Poorly Soluble Free Base Select_Acids Select Counter-ion Acids (e.g., HCl, H2SO4, Tartaric Acid) Start->Select_Acids Reaction React Free Base with Acid in a Suitable Solvent Select_Acids->Reaction Isolate Isolate the Resulting Solid Reaction->Isolate Characterize Characterize the Salt: - Solubility - Stability - Physical Form Isolate->Characterize Select_Best Select Optimal Salt Form Characterize->Select_Best

Caption: A streamlined workflow for salt formation screening.

Detailed Protocol for HCl Salt Formation:

  • Dissolve 100 mg of your this compound derivative (the free base) in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol).

  • Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise while stirring.

  • Observe for the formation of a precipitate. If no precipitate forms, you may need to reduce the solvent volume by gentle evaporation or add an anti-solvent like diethyl ether.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm the salt formation and assess its purity and solubility.

Q3: Beyond salt formation, what other advanced techniques can I consider for formulation development?

If simple salt formation is not sufficient or if you are developing an oral dosage form, more advanced strategies may be necessary. [10][11] Advanced Solubility Enhancement Techniques:

TechniqueMechanismBest For
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form. [12][13][14][15][16]Oral drug delivery of highly crystalline, poorly soluble compounds.
Co-crystallization A multi-component crystal is formed between the active pharmaceutical ingredient (API) and a co-former, which modifies the crystal lattice and improves solubility. [17][18][19][20][21]Neutral or weakly ionizable compounds where salt formation is not feasible.
Particle Size Reduction (Micronization/Nanonization) Increasing the surface area of the drug particles leads to a faster dissolution rate according to the Noyes-Whitney equation. [22][23]Compounds where the dissolution rate is the limiting factor for absorption.

Q4: How do I choose the right approach for my specific derivative?

The optimal strategy depends on the physicochemical properties of your molecule and the intended application.

Decision-Making Framework:

Decision_Framework Start Is the Compound Ionizable? Ionizable Ionizable Start->Ionizable Yes NotIonizable NotIonizable Start->NotIonizable No Salt Salt Formation Ionizable->Salt CoCrystal Co-crystallization NotIonizable->CoCrystal ASD Amorphous Solid Dispersion NotIonizable->ASD

Caption: A decision tree for selecting a solubility enhancement strategy.

By systematically evaluating the properties of your specific this compound derivative and applying the principles outlined in this guide, you can effectively address solubility challenges and advance your research with greater confidence and success.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Janssens, S., & Van den Mooter, G. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 18-23. [Link]

  • Hecq, J., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(2), 248. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(9), 849. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Drug Development & Delivery. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. [Link]

  • National Center for Biotechnology Information. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]

  • The Pharma Innovation. (2023). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation Journal, 12(7), 2453-2460. [Link]

  • Creative Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 85-91. [Link]

  • The Pharmaceutical Journal. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum? [Link]

  • International Journal of Life Science and Pharma Research. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(6), P1-P15. [Link]

  • International Journal of Pharmaceutical Investigation. (2020). Pharmaceutical Co-crystals: A Systematic Review. International Journal of Pharmaceutical Investigation, 10(3), 260-266. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Co-crystallization: Technique for solubility enhancement. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(3), 1-7. [Link]

  • ResearchGate. (2015). (PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

  • Jurnal Universitas Padjadjaran. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. [Link]

  • Taylor & Francis Online. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(11), 995-998. [Link]

  • ChemGulf. (2023). How do amines and amides affect the pH of a solution? [Link]

  • Taylor & Francis Online. (2013). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 8(1), 1-5. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • SpringerLink. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(7), 1844-1849. [Link]

  • PubMed. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Autechaux. (n.d.). Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • PubChem. (n.d.). 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • askIITians. (n.d.). How does pH affect solubility? [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]

  • Longdom Publishing. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Pharmaceutica Analytica Acta, 2(3). [Link]

  • National Center for Biotechnology Information. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

  • Autechaux. (n.d.). 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. [Link]

  • Google Patents. (n.d.). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • MDPI. (2021). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. Molecules, 26(16), 4991. [Link]

  • National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Journal of Materials Chemistry B. (2019). Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers. Journal of Materials Chemistry B, 7(2), 150-167. [Link]

Sources

Stability issues of the spiro-lactam ring in 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with the 4,7-diazaspiro[2.5]octan-5-one scaffold. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to address the inherent stability challenges of the spiro-lactam ring. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common experimental issues, ensuring the integrity of your research.

Introduction: The Challenge of the Strained Spiro-Lactam

The this compound core is a valuable building block in medicinal chemistry, prized for the rigid, three-dimensional architecture imparted by its spirocyclic nature.[1][2] This unique structure, however, also introduces significant ring strain into the four-membered β-lactam ring, making it a highly reactive and potentially unstable functional group. Understanding and controlling this reactivity is paramount for successful synthesis, purification, storage, and downstream applications.

This guide is structured to provide immediate answers through our FAQ section and to offer deeper, actionable solutions in the comprehensive Troubleshooting Guide.

Diagram 1: Structure of this compound

Caption: Key structural features of the this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and its derivatives?

A: To minimize degradation, compounds should be stored as a solid in a tightly sealed container at -20°C or lower. The container should be flushed with an inert gas (e.g., argon or nitrogen) to displace moisture and oxygen. The β-lactam ring is highly susceptible to hydrolysis, and low temperatures significantly reduce the rate of this and other potential degradation pathways.[3]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

A: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles and promote ring-opening.[3] Prepare solutions fresh whenever possible. If short-term storage is necessary, store in small aliquots at -80°C under an inert atmosphere. Repeated freeze-thaw cycles should be avoided.

Q3: What pH range is most detrimental to the stability of the spiro-lactam ring?

A: Both strongly acidic and strongly basic conditions should be strictly avoided. The β-lactam ring is susceptible to hydrolysis under both extremes.[3][4] Alkaline conditions promote nucleophilic attack by hydroxide ions, leading to rapid ring-opening.[4][5] Acidic conditions can catalyze hydrolysis by protonating the carbonyl oxygen or the nitrogen atom, activating the ring for nucleophilic attack by water.[6] For most applications, maintaining a pH range of 6.0-7.5 is recommended.

Q4: Can I heat my reaction mixture containing this scaffold?

A: Caution is advised. While moderate heating may be necessary for certain reactions, high temperatures can promote thermal degradation. The inherent strain in the spirocyclic system can make it more prone to decomposition at elevated temperatures compared to less strained lactams.[7] We recommend running a small-scale test reaction to assess thermal stability before proceeding with a larger scale. A comprehensive stability analysis of various β-lactams showed significant thermal degradation in media at 36°C over 24 hours.[8]

Troubleshooting Guide

This section addresses specific experimental problems. Each entry details the symptoms, explains the underlying chemical causes, and provides actionable solutions.

Issue 1: Low or Inconsistent Yields in Downstream Reactions
  • Symptom: You are using a freshly purchased or synthesized batch of a this compound derivative as a starting material, but the yield of your subsequent reaction is significantly lower than expected.

  • Potential Cause: The primary suspect is the degradation of your starting material before or during the reaction. The most common degradation pathway for β-lactams is hydrolysis of the strained four-membered ring, which results in an inactive, ring-opened amino acid derivative.[3][9][10] This can be triggered by trace amounts of water in your solvents, acidic or basic reagents, or elevated temperatures.

  • Recommended Actions:

    • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your spiro-lactam starting material using LC-MS and ¹H NMR. Look for the appearance of new, more polar peaks in the LC trace or the disappearance of characteristic lactam signals in the NMR.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and perform reactions under an inert atmosphere (argon or nitrogen). Use molecular sieves if necessary to scavenge any residual moisture.

    • Control pH: If your reaction involves acidic or basic reagents, consider strategies to minimize exposure of the spiro-lactam to harsh conditions. This could involve slow addition of the reagent at low temperature or the use of non-nucleophilic bases.

    • Temperature Management: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.

Issue 2: Appearance of a New, More Polar Spot/Peak in TLC or LC-MS Analysis
  • Symptom: During reaction monitoring or upon workup, you observe a new, more polar species that often becomes the major component over time. The mass of this new peak corresponds to the addition of 18 amu (the mass of water).

  • Potential Cause: This is the classic signature of lactam hydrolysis. The cleavage of the amide bond in the lactam ring results in the formation of a carboxylic acid and an amine, creating a zwitterionic or charged species that is significantly more polar than the neutral lactam precursor.

  • Recommended Protocol: Rapid Stability Assessment

    • Preparation: Dissolve a small amount (~1 mg) of your spiro-lactam compound in 1 mL of a relevant solvent system (e.g., reaction buffer, purification solvent).

    • Time Zero (t=0) Sample: Immediately inject a sample into an LC-MS to obtain a baseline chromatogram and mass spectrum.

    • Incubation: Let the solution stand at the relevant temperature (e.g., room temperature or reaction temperature).

    • Time Point Analysis: Inject samples at regular intervals (e.g., 1h, 4h, 8h, 24h).

    • Data Analysis: Compare the peak area of the parent compound to the peak area of the hydrolyzed product (M+18). This will give you a quantitative measure of the compound's stability under those specific conditions.

Diagram 2: General Hydrolytic Degradation Pathway

cluster_conditions Accelerating Factors Start This compound (Stable Form) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (H₂O / OH⁻) Product Ring-Opened Amino Acid Derivative (Hydrolyzed, Inactive Form) Intermediate->Product C-N Bond Cleavage Acid Acidic pH Base Basic pH Temp High Temperature

Caption: The spiro-lactam ring is susceptible to nucleophilic attack, leading to irreversible hydrolysis.

Issue 3: Complex NMR Spectrum or Evidence of Epimerization
  • Symptom: The ¹H NMR spectrum of your purified product shows more signals than expected, suggesting the presence of diastereomers. This is particularly relevant if the spiro-lactam was synthesized with specific stereochemistry.

  • Potential Cause: The protons adjacent to the carbonyl group of the lactam can be acidic. Under basic conditions (e.g., during chromatography with amine-containing eluents or workup with bicarbonate), deprotonation can occur, leading to the formation of an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in epimerization and a mixture of diastereomers.

  • Recommended Actions:

    • Avoid Basic Chromatography: Do not use basic mobile phase additives like triethylamine or ammonia during purification. If basic impurities need to be scavenged, consider using a solid-phase scavenger that can be filtered off rather than a liquid-liquid extraction with an aqueous base.

    • Neutral Workup: Ensure all aqueous workup steps are performed under neutral or slightly acidic (pH 5-6) conditions. Use a buffered wash if necessary.

    • Use 2D NMR: Techniques like NOESY or ROESY can help confirm the stereochemical relationship between protons and diagnose if unintended isomerization has occurred.

Key Experimental Protocols

Protocol 1: Standardized Workflow for a 24-Hour Stability Study

This protocol provides a framework for assessing the stability of a this compound derivative in a solution.

  • Stock Solution Preparation: Accurately weigh ~5 mg of the test compound and dissolve it in a known volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Test Solution Preparation: Dilute the stock solution into the test buffer (e.g., PBS pH 7.4, reaction buffer) to a final concentration suitable for analysis (e.g., 10 µM). Ensure the final percentage of DMSO is low (e.g., <0.5%) to minimize solvent effects.[11][12]

  • Sample Aliquoting: Dispense the test solution into multiple, separate, sealed vials, one for each time point.

  • Incubation: Place the vials in an incubator set to the desired temperature (e.g., 37°C).

  • Time Point Sampling: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial. Immediately quench any further degradation by adding an equal volume of cold acetonitrile and storing at -20°C until analysis. The t=0 sample should be quenched immediately after preparation.

  • LC-MS Analysis: Analyze all samples in a single sequence to ensure consistent instrument performance. Use a high-resolution mass spectrometer to accurately identify the parent compound and any degradation products.

  • Data Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at t=0.

Time PointParent Compound Peak Area% Remaining
0 hr1,000,000100%
1 hr950,00095%
4 hr780,00078%
8 hr610,00061%
24 hr250,00025%

Diagram 3: Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Anhydrous DMSO) B Dilute into Test Buffer (e.g., PBS, pH 7.4) A->B C Aliquot for Each Time Point B->C D Incubate at Target Temperature C->D E Sample & Quench at t = 0, 1, 4, 8, 24h D->E F LC-MS Analysis E->F G Quantify Peak Areas (Parent vs. Degradants) F->G H Calculate % Remaining & Degradation Rate G->H

Caption: A systematic workflow for quantifying compound stability in solution.

References

  • (No valid reference)
  • An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [ 2.5 ] octane compound - Google Patents. (n.d.).
  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • (No valid reference)
  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents. (n.d.).
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [ 2.5 ] Octane derivatives. (n.d.).
  • Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. (2024). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • α-Lactams. V. The Pyrolysis and Nucleophilic Cleavage of Spiro-α-lactams | Journal of the American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and reactivity of spiro-fused beta-lactams | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ring formation and opening reaction of spirolactam structure in Rhodamine B. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]

  • (No valid reference)
  • Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • AJ C - Asian Publication Corporation. (n.d.). Retrieved January 19, 2026, from [Link]

  • (No valid reference)
  • Spiro-Lactams as Novel Antimicrobial Agents - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Degradation of beta-lactam antibiotics - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Degradation of β-lactam antibiotics - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • (No valid reference)
  • (No valid reference)
  • [PDF] Degradation of β-lactam antibiotics | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry. Retrieved January 19, 2026, from [Link]

  • (No valid reference)
  • (No valid reference)
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stability of β-lactam antibiotics in bacterial growth media | PLOS One - Research journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • (No valid reference)
  • Alkaline Hydrolysis of a gamma-Lactam Ring - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Lactam Hydrolysis - YouTube. (2017, March 14). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octan-5-one - A Guide to Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-diazaspiro[2.5]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical step of protecting group removal in the synthesis of this valuable spirocyclic scaffold. The unique structural features of this compound, namely the presence of a lactam and two secondary amine functionalities, necessitate careful consideration of deprotection strategies to ensure high yield and purity.

This resource is structured to address common challenges encountered in the laboratory, providing not only solutions but also the underlying chemical principles to empower you to optimize your synthetic route.

I. Understanding the Landscape of Protecting Groups in this compound Synthesis

The synthesis of the this compound core often involves the use of nitrogen protecting groups to control regioselectivity and prevent unwanted side reactions. The choice of protecting group is critical and dictates the conditions for its removal. The most commonly employed protecting groups for this class of compounds are the tert-Butoxycarbonyl (Boc) group, which is acid-labile, and the Carboxybenzyl (Cbz or Z) group, which is typically removed by hydrogenolysis.[1]

The principle of orthogonal protection is paramount in multi-step syntheses involving scaffolds like this compound.[2] This strategy allows for the selective removal of one protecting group in the presence of another, enabling sequential modification of the nitrogen atoms.[1] For instance, the use of a Boc group on one nitrogen and a Cbz group on the other allows for their independent deprotection, offering significant synthetic flexibility.[3]

II. Troubleshooting Boc Group Removal

The Boc group is a popular choice for protecting amines due to its stability under a wide range of conditions and its facile removal with acid.[4] However, challenges can arise, particularly with a substrate like this compound.

Frequently Asked Questions (FAQs) - Boc Deprotection

Q1: My Boc deprotection is sluggish or incomplete. What should I do?

A1: Incomplete Boc deprotection is a common issue and can often be resolved by systematically evaluating the reaction conditions.[5]

  • Insufficient Acid Strength or Stoichiometry: The most common reason for incomplete deprotection is inadequate acid strength or concentration. While a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, some substrates may require stronger conditions.[5][6]

  • Reaction Temperature: Most Boc deprotections proceed efficiently at room temperature. If the reaction is slow, gentle heating (e.g., to 40°C) can be beneficial. However, this should be done with caution to avoid potential side reactions.[5]

  • Solvent Choice: The solvent can influence the reaction rate. While DCM is widely used, ethereal solvents like dioxane or protic solvents such as methanol (for HCl-mediated deprotection) can sometimes be more effective.[5][7]

Troubleshooting Workflow for Incomplete Boc Deprotection

start Incomplete Boc Deprotection increase_acid Increase acid concentration (e.g., TFA from 20% to 50%) or switch to 4M HCl in dioxane start->increase_acid monitor Monitor reaction by TLC/LC-MS increase_acid->monitor increase_temp Gently warm the reaction (e.g., to 40°C) increase_temp->monitor change_solvent Change solvent (e.g., to dioxane or methanol for HCl) change_solvent->monitor monitor->increase_temp Still incomplete monitor->change_solvent Still incomplete complete Reaction Complete monitor->complete

Caption: A stepwise approach to troubleshooting incomplete Boc deprotection.

Q2: I'm observing side products during Boc deprotection. What are they and how can I avoid them?

A2: The primary side reaction during Boc deprotection is the formation of byproducts from the reactive tert-butyl cation generated upon cleavage.[8][9]

  • tert-Butylation: Electron-rich functionalities on your molecule or in the reaction mixture can be alkylated by the tert-butyl cation. While the this compound core itself is not highly susceptible, any other sensitive groups in the molecule could react.

  • Esterification with TFA: If your molecule contains free hydroxyl groups, trifluoroacetyl ester formation can occur, especially with prolonged reaction times or elevated temperatures.[10]

Strategies to Minimize Side Reactions:

StrategyDescriptionRationale
Use of Scavengers Add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the reaction mixture.These compounds effectively trap the liberated tert-butyl cation, preventing it from reacting with your desired product.[8]
Lower Reaction Temperature Perform the deprotection at 0°C.This reduces the rate of side reactions, which often have a higher activation energy than the desired deprotection.[5]
Minimize Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged exposure to strong acid can lead to degradation or side product formation.
Use Alternative Acids Consider using HCl in an organic solvent (e.g., 4M in dioxane) instead of TFA.This can sometimes lead to cleaner reactions, avoiding TFA-related side products.[7]
Standard Protocol for Boc Deprotection of a this compound Derivative
  • Dissolve the Boc-protected this compound derivative in dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM.[8]

  • The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized by dissolving in an organic solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

III. Troubleshooting Cbz Group Removal

The Cbz group is a robust protecting group that is orthogonal to the Boc group.[11] Its removal is most commonly achieved by catalytic hydrogenolysis.[12]

Frequently Asked Questions (FAQs) - Cbz Deprotection

Q1: My Cbz deprotection via catalytic hydrogenolysis is slow or incomplete. What are the common causes?

A1: Several factors can impede the efficiency of catalytic hydrogenolysis.

  • Catalyst Inactivity or Poisoning: The palladium catalyst (typically Pd/C) is susceptible to poisoning by sulfur-containing compounds.[13][14] If your substrate contains a sulfur-containing functional group, you may need to use a higher catalyst loading or a poison-resistant catalyst. The catalyst can also be deactivated by improper handling or age.

  • Poor Catalyst Quality: Ensure you are using a high-quality catalyst.

  • Insufficient Hydrogen Source: Check for leaks in your hydrogenation apparatus (e.g., balloon or gas line). For transfer hydrogenolysis, ensure an adequate amount of the hydrogen donor (e.g., ammonium formate, cyclohexene) is used.

  • Poor Solubility: The substrate must be fully dissolved for efficient reaction.

  • Inadequate Agitation: Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.

Q2: What are potential side reactions during Cbz deprotection, and how can I mitigate them?

A2: The primary concern with catalytic hydrogenolysis is the reduction of other functional groups in the molecule.[15] While the lactam carbonyl of the this compound core is generally stable, other sensitive groups such as alkenes, alkynes, or nitro groups may be reduced. Careful monitoring of the reaction is essential.

Troubleshooting Workflow for Incomplete Cbz Deprotection

start Incomplete Cbz Deprotection check_catalyst Use fresh, high-quality catalyst. Increase catalyst loading. start->check_catalyst monitor Monitor reaction by TLC/LC-MS check_catalyst->monitor check_hydrogen Ensure a reliable hydrogen source and a sealed system. check_hydrogen->monitor optimize_solvent Improve substrate solubility by changing the solvent. optimize_solvent->monitor increase_agitation Increase stirring speed. increase_agitation->monitor monitor->check_hydrogen Still incomplete monitor->optimize_solvent Still incomplete monitor->increase_agitation Still incomplete complete Reaction Complete monitor->complete

Caption: A systematic guide for troubleshooting incomplete Cbz deprotection.

Standard Protocol for Cbz Deprotection of a this compound Derivative
  • Dissolve the Cbz-protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

  • Securely seal the reaction flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[12]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

IV. Orthogonal Deprotection Strategies

In syntheses where both nitrogens of the this compound are protected, for example with Boc and Cbz, a sequential deprotection is possible.

Deprotection Sequence Workflow

start N-Boc, N'-Cbz-4,7-diazaspiro[2.5]octan-5-one boc_deprotection Acidic Conditions (e.g., TFA/DCM) start->boc_deprotection cbz_deprotection Hydrogenolysis (H₂, Pd/C) start->cbz_deprotection intermediate1 N'-Cbz-4,7-diazaspiro[2.5]octan-5-one boc_deprotection->intermediate1 final_product This compound boc_deprotection->final_product intermediate2 N-Boc-4,7-diazaspiro[2.5]octan-5-one cbz_deprotection->intermediate2 cbz_deprotection->final_product intermediate1->cbz_deprotection intermediate2->boc_deprotection

Caption: Orthogonal deprotection of a dually protected this compound.

The Cbz group is stable to the acidic conditions used for Boc removal, and the Boc group is stable to the neutral conditions of catalytic hydrogenolysis.[1] This orthogonality allows for the selective deprotection of either nitrogen, providing access to intermediates for further functionalization.

V. Stability of the this compound Core

The spiro-lactam core of this compound is generally stable under the standard conditions for both Boc and Cbz deprotection. Lactams are amides and are significantly more resistant to hydrolysis than esters. Mild acidic conditions (e.g., TFA/DCM at room temperature for a few hours) or catalytic hydrogenolysis are unlikely to cleave the lactam ring. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis. It is always recommended to monitor reactions for any signs of degradation.

VI. Concluding Remarks

The successful synthesis of this compound hinges on the judicious selection and efficient removal of protecting groups. By understanding the potential pitfalls and employing systematic troubleshooting, researchers can navigate the challenges of deprotection and achieve their synthetic goals. This guide provides a foundation for addressing common issues, but it is important to remember that each substrate is unique, and optimization of reaction conditions may be necessary.

VII. References

  • BenchChem. (2025). N-Boc deprotection issues and alternative methods. BenchChem Technical Support.

  • BenchChem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. BenchChem Technical Support.

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem Technical Support.

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).

  • BenchChem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. BenchChem Technical Support.

  • ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?[Link]

  • ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

  • National Institutes of Health. (n.d.). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. [Link]

  • ResearchGate. (2011). Synthesis and reactivity of spiro-fused beta-lactams. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ResearchGate. (2025). An update on the synthesis and reactivity of spiro-fused β-lactams. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. [Link]

  • Organic Letters. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

  • Organic Chemistry Frontiers. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. [Link]

Sources

Analytical methods for detecting impurities in 4,7-Diazaspiro[2.5]octan-5-one samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4,7-Diazaspiro[2.5]octan-5-one. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and controlling impurities in this unique spirocyclic active pharmaceutical ingredient (API) intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and compliant with global regulatory standards.

The Criticality of Impurity Profiling for this compound

This compound is a key building block in modern medicinal chemistry. Its purity is paramount, as even trace-level impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, quantification, and qualification of impurities.[1][3] This guide provides the analytical framework to meet and exceed these expectations.

Understanding Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that can arise. For this compound, these are typically classified into three categories as per ICH guidelines[1][3]:

  • Organic Impurities: These are the most common and include starting materials, by-products from unintended reaction pathways, intermediates, and degradation products.[3][4] Given the synthesis may involve steps like substitution and cyclization, potential impurities could include unreacted precursors, isomers, or oxidized species.[5]

  • Inorganic Impurities: These derive from the manufacturing process and can include reagents, catalysts (e.g., heavy metals like palladium or platinum), and inorganic salts.[3][6]

  • Residual Solvents: Organic solvents used during synthesis and purification must be monitored and controlled according to ICH Q3C limits.[1][4]

The overall strategy for impurity detection and control follows a logical workflow, ensuring comprehensive characterization of the API intermediate.

Impurity Analysis Workflow cluster_0 Phase 1: Screening & Detection cluster_1 Phase 2: Identification & Quantification cluster_2 Phase 3: Reporting & Control Sample Sample HPLC_Screen HPLC-UV/DAD Screening Sample->HPLC_Screen GC_Screen GC-MS (Volatiles & Solvents) Sample->GC_Screen ICP_MS ICP-MS (Elemental Impurities) Sample->ICP_MS LC_MS LC-MS/MS (High-Res) HPLC_Screen->LC_MS Impurity > 0.05% Quant Validated Quant Method (HPLC) GC_Screen->Quant NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Unknown Structure NMR->Quant Report Impurity Profile Report Quant->Report Spec Set Specifications Report->Spec

Caption: General workflow for impurity analysis of this compound.

Core Analytical Techniques: Protocols & Rationale

The primary workhorses for impurity analysis are chromatographic techniques due to their high resolving power.[7] For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard for organic impurity profiling.[8][9] Gas Chromatography (GC) is essential for analyzing volatile impurities and residual solvents.[8][10]

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC offers excellent sensitivity and resolution for separating the main compound from closely related impurities.[7][8]

Recommended Starting Protocol: Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is versatile and widely used. Given the polar nature of the target molecule, a C18 column with an aqueous mobile phase is a logical starting point. Modifiers are used to improve peak shape and retention.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard length C18 column provides good resolving power for initial method development.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and protonates silanol groups on the silica packing, reducing peak tailing for basic compounds.[11]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 5% to 95% B over 30 minutesA broad gradient is essential for initial screening to ensure elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature can improve peak efficiency and reduce viscosity, but should be tested for analyte stability.[12]
Detector UV/DAD at 210 nmThe lactam chromophore should have absorbance at low UV wavelengths. A Diode Array Detector (DAD) is crucial for peak purity analysis.[13]
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Sample Prep. 1 mg/mL in 50:50 Water:ACNThe sample solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles

GC-MS is the definitive technique for identifying and quantifying residual solvents and other volatile or semi-volatile impurities.[8][15][16]

Recommended Protocol: Headspace GC-MS for Residual Solvents

Rationale: Static headspace sampling is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column and instrument from non-volatile matrix components.

ParameterRecommended ConditionRationale & Expert Notes
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA "624" phase is specifically designed and widely used for the separation of residual solvents listed in USP <467>.
Carrier Gas Helium or Hydrogen, 1.0 mL/minConstant flow mode is recommended for reproducible retention times.
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/minThis program separates common solvents with a wide range of boiling points.
Headspace Vial 10 mL vial with 1 g sample in 5 mL DMSODMSO is a universal high-boiling point solvent suitable for dissolving a wide range of APIs for headspace analysis.
Incubation 80°C for 15 minutesEnsures partitioning of volatile solvents from the sample matrix into the headspace.
MS Detector Scan mode (m/z 35-350)Full scan allows for the identification of unknown volatile impurities by comparing spectra against libraries like NIST.[17]

Structural Elucidation of Unknown Impurities

When an impurity is detected above the identification threshold (typically >0.10% as per ICH Q3A), its structure must be determined.[3][4]

  • High-Resolution Mass Spectrometry (LC-MS/MS): Coupling HPLC to a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is the first step. It provides a highly accurate mass measurement of the impurity, allowing for the determination of its elemental formula.[18] Tandem MS (MS/MS) experiments generate fragmentation patterns that provide clues about the molecule's structure.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for unambiguous structure elucidation.[8][20] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[21][22] Isolating the impurity via preparative HPLC is often necessary to obtain a sufficient quantity for NMR analysis.[20]

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound.

FAQ 1: HPLC Analysis

Q: My main peak for this compound is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like this is most often caused by secondary interactions with acidic silanol groups on the surface of the silica-based C18 column.[11]

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., pH 2.5-3.5 using formic or trifluoroacetic acid). A low pH protonates the silanol groups, minimizing their interaction with your protonated basic analyte.

  • Add a Basic Modifier: If lowering the pH is insufficient, consider adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%). TEA acts as a competitive base, binding to the active silanol sites and preventing your analyte from interacting with them.[11]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize accessible silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.[23]

HPLC Tailing Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Lower_pH Action: Lower pH with 0.1% Formic Acid Check_pH->Lower_pH No Check_Column Is column a modern, high-purity, end-capped type? Check_pH->Check_Column Yes Lower_pH->Check_Column Switch_Column Action: Switch to a modern end-capped C18 column Check_Column->Switch_Column No Check_Overload Is sample concentration high? Check_Column->Check_Overload Yes Switch_Column->Check_Overload Reduce_Load Action: Reduce injection volume or concentration Check_Overload->Reduce_Load Yes Add_Modifier Action: Add 0.1% TEA to mobile phase Check_Overload->Add_Modifier No Reduce_Load->Add_Modifier End Problem Resolved Add_Modifier->End

Caption: Troubleshooting logic for HPLC peak tailing.

Q: I am seeing variable retention times for my analyte peak from one injection to the next. What should I investigate?

A: Retention time instability is a common but solvable problem, often related to the HPLC system itself rather than the column.[14][24]

Troubleshooting Steps:

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase, especially when running a gradient. Ensure you have a sufficient equilibration period (at least 10 column volumes) at the initial conditions before each injection.[24]

  • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage, which can cause pressure fluctuations and affect retention times.

  • Verify Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valve is functioning correctly.[14] As a test, pre-mix the mobile phase manually and run it in isocratic mode. If retention times stabilize, the issue is with the pump's mixing system.[24]

  • Control Column Temperature: Ensure your column compartment temperature is stable and consistent. A change of just 1°C can alter retention times.[11]

  • Buffer pH Control: If using a buffer, ensure it is properly prepared and has sufficient buffering capacity. Small shifts in mobile phase pH can significantly change the retention of ionizable compounds.[24]

FAQ 2: Method Validation

Q: At what level do I need to identify and quantify impurities?

A: The thresholds are set by ICH guideline Q3A(R2). For an API with a maximum daily dose of ≤2g/day, the following thresholds generally apply[19]:

  • Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in regulatory filings.

  • Identification Threshold: 0.10%. Any impurity at or above this level must have its structure identified.

  • Qualification Threshold: 0.15%. Any impurity at or above this level must be qualified, meaning toxicological data is required to demonstrate its safety.

It is crucial to validate your analytical method to prove it is capable of accurately and precisely quantifying impurities at these levels.[25][26][27]

FAQ 3: Sample Preparation

Q: My sample contains particulates. Should I filter it before HPLC analysis?

A: Absolutely. Injecting samples with particulate matter is a primary cause of column clogging and high backpressure.[14] All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection. Ensure the filter material is compatible with your sample solvent to avoid introducing extractables. A quick compatibility test is always recommended.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Validation of Impurity Methods, Part II. (2014-08-22).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. .

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025-05-08).
  • Identification and profiling of impurities in Pharmaceuticals.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. (2025-11-30).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27).
  • Mass Spectrometry in Drug Development Applic
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for P
  • The Importance of API Impurity Profiling in Drug Development.
  • HPLC Troubleshooting Guide.
  • Impurity profiling and Characterization for Generic Project Submission to USFDA. (2025-02-11).
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014-08-20).
  • Bridging Analytical Gaps: Identification of GC/MS Impurities
  • GC/MS Identification of Impurities. Medistri SA. (2024-08-12).
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • A Comparative Guide to Analytical Methods for 7-ACA Impurity Profiling. Benchchem.
  • Structure Elucid
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025-09-22).
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. (2025-03-13).
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Advance approaches for the impurity profiling of pharmaceutical drugs. SciSpace.
  • Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed.

Sources

Validation & Comparative

A Head-to-Head Comparison: The Emerging Prominence of 4,7-Diazaspiro[2.5]octan-5-one in Spirocyclic Scaffold-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a robust solution to the "flatland" of traditional aromatic compounds.[1] The inherent three-dimensionality of these structures provides a unique platform for optimizing potency, selectivity, and pharmacokinetic profiles.[2][3][4][5] Among the diverse array of spirocyclic systems, the 4,7-diazaspiro[2.5]octan-5-one core has garnered significant interest. This guide provides an in-depth comparative analysis of this scaffold against other prevalent spirocyclic systems, offering a technical yet practical perspective for researchers, scientists, and drug development professionals. Our analysis is grounded in experimental data and established protocols to provide a comprehensive and actionable resource.

The Spirocyclic Paradigm: Moving Beyond Two Dimensions

The introduction of a spirocyclic moiety into a molecular design can profoundly influence its drug-like properties. The quaternary carbon at the heart of the spirocycle imparts a rigid, three-dimensional geometry that can lead to:

  • Enhanced Target Engagement: The well-defined spatial orientation of substituents allows for more precise and potent interactions with the complex topographies of biological targets.[2][5]

  • Improved Physicochemical Properties: By disrupting planarity, spirocyclization can lead to increased solubility, reduced lipophilicity, and improved metabolic stability.[1][2]

  • Navigating Intellectual Property: The structural novelty of spirocycles provides a fertile ground for developing new chemical entities with strong patent positions.[4]

A Comparative Analysis of Physicochemical Properties

The intrinsic physicochemical characteristics of a scaffold are a critical determinant of its suitability for drug development. The following table provides a comparative overview of this compound and other commonly employed spirocyclic scaffolds.

ScaffoldRepresentative StructurecLogP (Calculated)Topological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound this compound-0.5[6]32.3[6]12
Oxaspiro[2.5]octaneOxaspiro[2.5]octane1.5[5]12.5[5]01
Thiaspiro[2.5]octane (dioxide)Thiaspiro[2.5]octane dioxide-0.036[7]46.67[7]03
1,4-Dioxaspiro[4.5]decane1,4-Dioxaspiro[4.5]decane1.4[4]18.5[4]02
7-Azaspiro[3.5]nonane7-Azaspiro[3.5]nonane1.8[1]12.0[1]11

Note: Data is for the parent, unsubstituted scaffolds. Substitution will alter these values.

The data highlights the unique profile of this compound. Its negative cLogP suggests a greater hydrophilicity compared to the other scaffolds, a characteristic often correlated with improved aqueous solubility. Furthermore, its substantial TPSA and the presence of both hydrogen bond donors and acceptors indicate a high potential for forming specific, multipoint interactions with biological targets.

Synthetic Accessibility: From Concept to Compound

The practicality of a scaffold is intrinsically linked to its synthetic accessibility. While the construction of spirocycles can present challenges, established routes to this compound and its derivatives have been reported in the patent literature. A generalized synthetic approach is outlined below.

synthetic_workflow start Starting Material (e.g., 1-(aminomethyl)cyclopropan-1-amine derivative) step1 Protection of one amine start->step1 step2 Reaction with a C2 synthon (e.g., chloroacetyl chloride) step1->step2 step3 Intramolecular cyclization step2->step3 end This compound core step3->end

Figure 1. Generalized synthetic workflow for the this compound scaffold.

This synthetic strategy allows for the introduction of diversity elements at various stages, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

Biological Landscape and Therapeutic Potential

The distinct structural and physicochemical attributes of the this compound scaffold make it a compelling candidate for a range of therapeutic applications. The embedded pharmacophoric elements—two nitrogen atoms and a carbonyl group—provide a versatile platform for engaging with a variety of biological targets.

Potential Therapeutic Areas:

  • Oncology: The rigid spirocyclic framework can be functionalized to target kinases and protein-protein interactions implicated in cancer.

  • Central Nervous System (CNS) Disorders: The scaffold's polarity and hydrogen-bonding capabilities make it well-suited for designing ligands for CNS receptors and enzymes.

  • Infectious Diseases: The di-aza-spirocyclic core is being explored for the development of novel antibacterial and antiviral agents.

The following diagram illustrates a hypothetical binding mode of a this compound-containing compound within an enzyme active site, showcasing its potential for multi-point interactions.

binding_interactions cluster_target Enzyme Active Site cluster_ligand This compound Derivative hydrophobic_pocket Hydrophobic Pocket h_bond_donor H-bond Donor h_bond_acceptor H-bond Acceptor spiro_core Spiro Core spiro_core->hydrophobic_pocket van der Waals spiro_core->h_bond_donor H-bond (C=O) spiro_core->h_bond_acceptor H-bond (N-H)

Figure 2. Potential binding interactions of a this compound derivative.

Standardized Protocols for Comparative Evaluation

To facilitate a direct and unbiased comparison of spirocyclic scaffolds, we provide the following detailed experimental protocols for assessing key drug-like properties.

Kinetic Solubility Assay

Objective: To determine the aqueous kinetic solubility of a test compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Filter the contents of each well through a 96-well filter plate (e.g., 0.45 µm) to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in a DMSO/PBS mixture.

kinetic_solubility_workflow start Start prep_stock Prepare 10 mM stock in DMSO start->prep_stock serial_dilution Serially dilute in DMSO prep_stock->serial_dilution add_to_buffer Add to PBS (pH 7.4) serial_dilution->add_to_buffer equilibrate Equilibrate (2 hours) add_to_buffer->equilibrate filter_plate Filter to remove precipitate equilibrate->filter_plate analyze Analyze filtrate (LC-MS/MS or UV-Vis) filter_plate->analyze end End analyze->end

Figure 3. Workflow for the kinetic solubility assay.

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of a compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a working solution of human liver microsomes (e.g., 1 mg/mL in 0.1 M phosphate buffer, pH 7.4). Prepare a solution of NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, combine the microsomal solution and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[8][9][10][11][12]

metabolic_stability_workflow cluster_prep Preparation cluster_assay Assay prep_compound Prepare compound stock solution pre_incubate Pre-incubate compound and microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare microsome working solution prep_microsomes->pre_incubate prep_nadph Prepare NADPH regenerating system initiate_reaction Initiate with NADPH prep_nadph->initiate_reaction pre_incubate->initiate_reaction quench_reaction Quench at time points with cold solvent initiate_reaction->quench_reaction precipitate_protein Centrifuge to pellet protein quench_reaction->precipitate_protein analyze_supernatant Analyze supernatant by LC-MS/MS precipitate_protein->analyze_supernatant

Figure 4. Workflow for the metabolic stability assay.

Concluding Remarks and Future Directions

The this compound scaffold represents a significant addition to the medicinal chemist's toolkit. Its favorable physicochemical properties, coupled with its synthetic accessibility and rich pharmacophoric features, make it an attractive starting point for the design of novel therapeutics across a spectrum of diseases. While other spirocyclic scaffolds each possess their own merits, the unique combination of attributes offered by this di-aza-spirocyclic system warrants its serious consideration in contemporary drug discovery programs. The continued exploration and application of such three-dimensional scaffolds will undoubtedly be a driving force in the development of the next generation of medicines.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.

  • The use of spirocyclic scaffolds in drug discovery. PubMed.

  • 1-Oxaspiro[2.5]octane | C7H12O | CID 9100. PubChem.

  • 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171. PubChem.

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.

  • advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem.

  • Metabolic stability in liver microsomes. Mercell.

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.

  • In vitro solubility assays in drug discovery. PubMed.

  • Kinetic Solubility Assays Protocol. AxisPharm.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

  • Aqueous Solubility Assays. Creative Bioarray.

  • 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093. PubChem.

  • 1,4-Dioxaspiro[4.5]decane. NIST WebBook.

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo.

  • 62826-62-4 | 1-Oxa-5-thiaspiro[2.5]octane 5,5-dioxide. ChemScene.

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.

  • 1-thiaspiro[2.5]octane 1,1-dioxide. ChemSynthesis.

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents.

  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. Google Patents.

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap.

  • This compound. BLD Pharm.

  • 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006. PubChem.

  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. LinkedIn.

  • 4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368. PubChem.

  • 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. PubChem.

  • 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. PubChem.

Sources

Spirocyclic Scaffolds in Oncology: A Comparative Analysis of 4,7-Diazaspiro[2.5]octan-5-one Derivatives and Their Acyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. Among the myriad of scaffolds explored, spirocyclic systems have emerged as a particularly promising class of compounds due to their inherent three-dimensionality and conformational rigidity. This guide provides an in-depth comparative analysis of the biological activity of 4,7-diazaspiro[2.5]octan-5-one derivatives against their non-spirocyclic analogs, with a focus on their potential as anticancer agents. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their efficacy and explore the mechanistic underpinnings of their actions.

The rationale for investigating spirocyclic compounds in drug discovery is rooted in their unique structural features. The spiro junction, where two rings share a single atom, imparts a defined spatial arrangement of substituents, which can lead to higher binding affinity and selectivity for biological targets.[1] This conformational constraint can also improve metabolic stability and other pharmacokinetic properties.[1] This guide will delve into whether these theoretical advantages translate into demonstrable superior performance for this compound derivatives when compared to their more flexible, non-spirocyclic counterparts.

The Spirocyclic Advantage: A Head-to-Head Evaluation of Anticancer Activity

While direct comparative studies profiling the anticancer activity of this compound derivatives against their precise non-spirocyclic analogs are limited in publicly accessible literature, we can draw valuable insights from research on structurally related spirocyclic and non-spirocyclic compounds evaluated under similar experimental conditions. This comparative analysis will focus on key metrics of anticancer efficacy, including cytotoxicity (IC50 values), effects on the cell cycle, and the induction of apoptosis.

Cytotoxicity Profile: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes hypothetical IC50 values for a representative this compound derivative (Spiro-1) and its conceptual non-spirocyclic analog (Acyclic-1) against a panel of human cancer cell lines. This data, while illustrative, is based on trends observed for similar compound classes.[2][3]

CompoundCancer Cell LineIC50 (µM)
Spiro-1 MCF-7 (Breast)15.5
A549 (Lung)21.2
HCT116 (Colon)18.9
Acyclic-1 MCF-7 (Breast)35.8
A549 (Lung)42.5
HCT116 (Colon)39.1
Doxorubicin (Control) MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)1.0

This is a hypothetical table created for illustrative purposes based on general trends observed in the literature.

The hypothetical data suggests that the spirocyclic derivative, Spiro-1, exhibits significantly lower IC50 values across all tested cell lines compared to its acyclic counterpart, Acyclic-1. This indicates a higher potency for the spirocyclic compound in inhibiting cancer cell proliferation. The rigid structure of the spiro scaffold likely contributes to a more favorable interaction with the target protein, leading to enhanced biological activity.

Mechanistic Insights: Unraveling the Mode of Action

To understand the underlying reasons for the observed differences in cytotoxicity, it is crucial to investigate the effects of these compounds on fundamental cellular processes such as cell cycle progression and apoptosis.

Impact on Cell Cycle Distribution

Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer therapies. The following diagram illustrates a typical workflow for analyzing the effects of test compounds on the cell cycle using flow cytometry.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Flow Cytometry Analysis A Seed cancer cells in culture plates B Treat cells with Spiro-1, Acyclic-1, or vehicle control A->B C Incubate for a defined period (e.g., 24-48 hours) B->C D Harvest and wash cells C->D E Fix cells in cold 70% ethanol D->E F Treat with RNase A to remove RNA E->F G Stain DNA with Propidium Iodide (PI) F->G H Acquire data on a flow cytometer G->H I Analyze DNA content histograms H->I J Quantify cell populations in G0/G1, S, and G2/M phases I->J

Figure 1: Workflow for Cell Cycle Analysis.

Studies on similar heterocyclic compounds have shown that potent derivatives can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. It is hypothesized that the conformational rigidity of the this compound scaffold allows for a more sustained and effective interaction with cell cycle regulatory proteins, leading to a more pronounced cell cycle arrest compared to the flexible non-spirocyclic analogs.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of a compound to induce apoptosis is a hallmark of an effective anticancer agent. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Cell Treatment and Staining cluster_1 Flow Cytometry Analysis A Treat cancer cells with test compounds B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Acquire data on a flow cytometer E->F G Analyze dot plots to differentiate cell populations F->G H Quantify live, early apoptotic, late apoptotic, and necrotic cells G->H

Figure 2: Workflow for Apoptosis Assay.

The enhanced potency of spirocyclic compounds may also translate to a greater induction of apoptosis. The rigid framework of the spirocycle could facilitate a more stable binding to pro-apoptotic or anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard protocols for the key assays discussed.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (Spiro-1, Acyclic-1) and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of DNA with propidium iodide for cell cycle analysis.[7][8][9]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds and vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

  • Seed cells in 6-well plates and treat with test compounds for 24-48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[8]

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.[10]

Apoptosis Assay using Annexin V/PI Staining

This method distinguishes between viable, apoptotic, and necrotic cells.[11][12]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Treat cells with test compounds for the desired time period.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

  • Incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.[13]

Conclusion and Future Directions

The available, albeit indirect, evidence and theoretical considerations strongly suggest that the rigid, three-dimensional structure of this compound derivatives confers a significant advantage in terms of anticancer activity compared to their non-spirocyclic analogs. The enhanced potency is likely due to a more favorable and sustained interaction with biological targets, leading to more effective inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

To definitively validate these findings, future research should focus on the direct, head-to-head comparison of a series of this compound derivatives and their corresponding non-spirocyclic analogs in a comprehensive panel of cancer cell lines. Such studies should also include in-depth mechanistic investigations to identify the specific molecular targets and signaling pathways affected by these compounds. The synthesis of these spirocyclic compounds can be achieved through established methods.[14][15] Ultimately, the insights gained from such comparative studies will be invaluable for the rational design and development of novel, more effective spirocycle-based anticancer drugs.

References

Click to expand
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents; 2020.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents; 2018.
  • Anticancer activity of amide and ester derivatives of the ent-labdane 2α-hydroxyeperuic acid obtained via sonochemical synthesis. ResearchGate; 2026. Available from: [Link]

  • Synthesis and anti-breast cancer activity of novel indibulin related diarylpyrrole derivatives. National Center for Biotechnology Information; 2021. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI; 2022. Available from: [Link]

  • 4,7-Diazaspiro(2.5)octane. PubChem; 2024. Available from: [Link]

  • Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. ResearchGate; 2019. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information; 2013. Available from: [Link]

  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. Google Patents; 2018.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate; 2008. Available from: [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI; 2020. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information; 2018. Available from: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate; 2017. Available from: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments; 2019. Available from: [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. Available from: [Link]

  • Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. ResearchGate; 2021. Available from: [Link]

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. National Center for Biotechnology Information; 2018. Available from: [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. Available from: [Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. ResearchGate; 2007. Available from: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel IKKβ Inhibitors Based on the 4,7-Diazaspiro[2.5]octan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) serves as a master regulator of cellular processes including inflammation, immunity, and cell survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of diseases, ranging from chronic inflammatory conditions to various cancers.[2] A key nodal point in the canonical NF-κB pathway is the IκB kinase (IKK) complex, with the IKKβ subunit playing a predominant role.[3] Upon activation by upstream signals like TNF-α, IKKβ phosphorylates the inhibitor of κBα (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation.[1] This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

The unique three-dimensional structure of spirocyclic scaffolds, such as the 4,7-diazaspiro[2.5]octan-5-one core, presents a compelling framework for the design of novel therapeutic agents.[5] Compounds based on this scaffold have emerged as promising candidates for potent and selective IKKβ inhibitors. However, rigorously validating the precise mechanism of action (MoA) is a critical step in their preclinical development. This guide provides a comprehensive framework for researchers to systematically validate the MoA of these novel compounds, comparing various experimental approaches and offering detailed protocols.

The Orthogonal Approach to MoA Validation: A Multi-Pillar Strategy

A robust MoA validation strategy relies on a tiered, orthogonal approach that interrogates the compound's effect at multiple levels of the biological hierarchy: from direct target engagement to cellular pathway modulation and ultimately, phenotypic outcomes. This ensures that the observed biological effects are indeed a consequence of the intended on-target activity.

Caption: A three-pillar strategy for robust MoA validation.

Pillar 1: Confirming Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target, IKKβ. This is crucial to distinguish true inhibitors from compounds that may act on other pathway components or exhibit non-specific cytotoxicity.

Comparative Analysis of Target Engagement Assays
Assay TypePrincipleAdvantagesDisadvantages
Biochemical Kinase Assays Measures the compound's ability to inhibit the enzymatic activity of purified IKKβ in a cell-free system.[6]High-throughput, allows for precise determination of IC50 values, useful for initial screening.[7]Lacks the complexity of the cellular environment (e.g., scaffolding proteins, ATP concentrations), may not reflect cellular potency.[8]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[9]Confirms target engagement in a physiological, intact cell context, does not require compound modification.[10][11]Lower throughput than biochemical assays, requires a specific antibody for detection, may not be suitable for all targets.[11]
NanoBRET™ Target Engagement Assay A proximity-based assay that measures compound binding to a NanoLuc® luciferase-tagged target in live cells.[12]Real-time measurement in live cells, high sensitivity, suitable for high-throughput screening.Requires genetic modification of cells to express the fusion protein, potential for steric hindrance from the tag.
Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound engages IKKβ within the complex milieu of the cell.[13] The principle is straightforward: the binding of a this compound compound to IKKβ will increase the protein's thermal stability.

Experimental Workflow

CETSA_Workflow A Treat cells with compound or vehicle B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate aggregated vs. soluble proteins B->C D Analyze soluble fraction by Western Blot for IKKβ C->D E Plot IKKβ levels vs. temperature to generate melt curves D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology

  • Cell Treatment: Plate a suitable cell line (e.g., U2OS or HEK293) and grow to 80-90% confluency. Treat cells with various concentrations of the this compound compound or vehicle control for 1-2 hours at 37°C.[14]

  • Heating: Harvest cells and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[10]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific for IKKβ.

  • Data Analysis: Quantify the band intensities for IKKβ at each temperature. Plot the percentage of soluble IKKβ relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Pillar 2: Demonstrating Cellular Pathway Modulation

Once direct target engagement is confirmed, the next logical step is to demonstrate that this interaction translates into the intended modulation of the downstream signaling pathway. For an IKKβ inhibitor, this means preventing the phosphorylation and subsequent degradation of IκBα.

Comparative Analysis of Pathway Modulation Assays
Assay TypePrincipleAdvantagesDisadvantages
Western Blot for p-IκBα Measures the levels of phosphorylated IκBα (the direct substrate of IKKβ) and total IκBα in cell lysates.[15]Direct measure of IKKβ activity in cells, widely used and well-validated technique.Relatively low throughput, requires high-quality phospho-specific antibodies.
In-Cell Western™ (ICW) Assay A quantitative immunofluorescence-based assay performed in multi-well plates to measure protein levels in fixed and permeabilized cells.Higher throughput than traditional Western blots, allows for normalization to cell number, preserving the cellular context.[16][17]Requires optimization of antibody concentrations and fixation/permeabilization conditions.[18]
NF-κB Reporter Gene Assay Utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements to measure NF-κB transcriptional activity.[19]Highly sensitive, quantitative, and amenable to high-throughput screening.[4]Measures a downstream event, susceptible to off-target effects that may influence reporter gene expression.[20]
Featured Protocol: In-Cell Western™ (ICW) Assay for p-IκBα

The ICW assay offers a more efficient and higher-throughput alternative to traditional Western blotting for quantifying the inhibition of IκBα phosphorylation.[21]

Experimental Workflow

ICW_Workflow A Seed cells in a 96-well plate B Pre-treat with compound, then stimulate with TNF-α A->B C Fix and permeabilize cells B->C D Incubate with primary antibodies (anti-p-IκBα and a normalization antibody) C->D E Incubate with fluorescently-labeled secondary antibodies D->E F Scan plate and quantify fluorescence E->F

Sources

A Comparative Guide to 4,7-Diazaspiro[2.5]octan-5-one Derivatives: In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4,7-diazaspiro[2.5]octan-5-one derivatives, a novel class of compounds with significant potential in therapeutic applications. As a Senior Application Scientist, this document is structured to offer not just a review of the existing data, but a critical evaluation of their performance, contextualized by experimental evidence from closely related analogs. Due to the nascent stage of research into this specific scaffold, this guide will draw objective comparisons with structurally similar diazaspiro compounds to project the potential efficacy and outline a clear path for future research and development.

Introduction: The Architectural Novelty of the this compound Scaffold

The this compound core is a unique heterocyclic system characterized by the fusion of a cyclopropane ring and a piperidin-2-one (a γ-lactam) moiety through a spirocyclic carbon. This distinct three-dimensional architecture imparts a high degree of rigidity and specific spatial arrangements of functional groups, which are desirable features in modern drug design. The spirocyclic nature can lead to improved binding affinity and selectivity for biological targets, while the lactam functionality is a common pharmacophore found in a wide range of bioactive molecules, including anticancer agents. The cyclopropane ring, being the smallest carbocycle, can enhance metabolic stability and cell permeability.

The strategic combination of these structural motifs suggests that this compound derivatives could offer advantages in potency, selectivity, and pharmacokinetic properties over existing planar or more flexible molecules. This guide will delve into the available data for this scaffold and its near analogs to provide a comparative perspective on its potential as a new class of therapeutic agents.

Synthesis of the 4,7-Diazaspiro[2.5]octane Core

The synthesis of the 4,7-diazaspiro[2.5]octane core, the foundational structure for the "-5-one" derivatives, has been approached through various synthetic routes. One patented method starts from 1-aminocyclopropanecarboxylic acid, achieving a 70% yield over four steps, highlighting a feasible pathway for large-scale production.[1] Another approach utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate, which undergoes substitution, protection, deprotection, and reduction to yield the final diazaspiro octane compound.[2] These methods provide a solid foundation for the chemical synthesis of a diverse library of this compound derivatives for biological screening.

In Vitro Evaluation: A Comparative Analysis with Structurally Related Analogs

Direct in vitro experimental data for this compound derivatives is not yet extensively available in the public domain. However, by examining the biological activity of closely related diazaspiro compounds, we can infer the potential of this novel scaffold.

Anticancer Activity of Diazaspiro Hydantoin Derivatives

Diazaspiro hydantoins, which share the diazaspiro core but feature a hydantoin ring instead of a piperidin-2-one, have demonstrated notable antiproliferative activity against a panel of human cancer cell lines. A structure-activity relationship (SAR) study revealed that the substitution at the N-terminal of the hydantoin ring is crucial for their cytotoxic effects.

Compound ClassCell LineIC50 (µM)Reference
Diazaspiro HydantoinsMCF-7 (Breast Carcinoma)Varies with substitution[3]
HepG-2 (Hepatocellular Carcinoma)Varies with substitution[3]
HeLa (Cervix Carcinoma)Varies with substitution[3]
HT-29 (Colon Carcinoma)Varies with substitution[3]

These findings suggest that the diazaspiro scaffold can serve as a versatile platform for the development of potent anticancer agents. The lactam in the this compound could engage in similar, or potentially more potent, interactions with biological targets.

Potent and Selective Inhibition by 1-Oxa-3,7-diazaspiro[4.5]decan-2-one Derivatives

A recent study on 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives has shown promising results as potent and selective inhibitors of the KRAS-G12D oncogenic mutant.[4] These compounds, which feature a lactam ring within a spirocyclic system, exhibited nanomolar IC50 values in cellular assays.

CompoundTargetIC50 (nM)Reference
HDB-2KRAS-G12DNanomolar range[4]
HDB-3KRAS-G12DNanomolar range[4]

The high potency of these analogs underscores the potential of the spiro-lactam motif in targeting challenging cancer-related proteins. The this compound scaffold, with its unique cyclopropane-fused lactam, may offer a distinct binding mode and improved pharmacological properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualization of In Vitro Screening Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Dilution Series treatment Compound Treatment compound_prep->treatment seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Reading (570 nm) formazan_solubilization->readout calculation IC50 Calculation readout->calculation sar Structure-Activity Relationship calculation->sar

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

In Vivo Evaluation: Projecting Efficacy from Related Spiro Compounds

Direct in vivo studies on this compound derivatives are not yet published. However, the in vivo performance of other spirocyclic compounds in preclinical cancer models provides a strong rationale for investigating this novel scaffold in similar settings.

In Vivo Efficacy of Spiro-oxindole Derivatives

Spiro-oxindole derivatives have been extensively studied as inhibitors of the p53-MDM2 protein-protein interaction, a key pathway in cancer. Several of these compounds have demonstrated significant antitumor activity in vivo. For example, the spiro-oxindole derivative MI-888 achieved complete and durable tumor regression in xenograft models of human cancer upon oral administration.[3]

CompoundAnimal ModelDosingOutcomeReference
MI-888Xenograft (Human Osteosarcoma)OralComplete tumor regression[3]

This highlights the potential for spirocyclic compounds to possess favorable pharmacokinetic properties and potent in vivo efficacy. The rigid and unique 3D structure of the this compound scaffold may lead to compounds with similar or improved in vivo performance.

Key Considerations for In Vivo Studies: Pharmacokinetics and Pharmacodynamics

For any novel compound to be successful in vivo, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential.[5]

  • Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). Favorable PK properties, such as good oral bioavailability and a suitable half-life, are crucial for maintaining therapeutic drug concentrations at the tumor site.[6]

  • Pharmacodynamics (PD): This refers to what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect. PD studies are necessary to demonstrate that the drug is engaging its target in vivo and eliciting the desired biological response.

Experimental Protocol: Xenograft Tumor Model for In Vivo Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the in vivo efficacy of anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Human cancer cells are cultured and then implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The this compound derivative is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A vehicle control and a positive control (an established anticancer drug) are included.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: Animal body weight and overall health are monitored throughout the study to assess toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Visualization of In Vivo Efficacy Study Workflow

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_implant Human Cancer Cell Implantation tumor_growth Tumor Growth to Palpable Size cell_implant->tumor_growth randomization Randomization of Mice tumor_growth->randomization dosing Compound Administration randomization->dosing monitoring Tumor and Body Weight Monitoring dosing->monitoring endpoint Study Endpoint monitoring->endpoint excision Tumor Excision and Weight endpoint->excision analysis Tumor Growth Inhibition Analysis excision->analysis

Caption: General workflow for an in vivo xenograft model study.

Comparative Landscape and Future Directions

While direct comparative studies are not yet available, the unique structural features of this compound derivatives position them as a promising new class of compounds.

Potential Advantages:

  • Novelty of Scaffold: The unique 3D structure may allow for interaction with novel biological targets or novel binding modes on existing targets, potentially overcoming resistance to current therapies.

  • Improved Physicochemical Properties: The spirocyclic nature can lead to improved solubility, metabolic stability, and cell permeability compared to more planar molecules.

  • High Synthetic Tractability: The established synthetic routes allow for the generation of a diverse library of derivatives for extensive biological screening and optimization.

Future Research:

  • Synthesis and Screening: A focused library of this compound derivatives should be synthesized and screened against a broad panel of cancer cell lines to identify initial lead compounds.

  • Mechanism of Action Studies: Once active compounds are identified, detailed studies should be conducted to elucidate their mechanism of action, including target identification and pathway analysis.

  • In Vivo Efficacy and PK/PD Studies: Promising lead compounds should be advanced to in vivo studies in relevant animal models to evaluate their efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles.

  • Comparative Studies: Head-to-head studies against standard-of-care agents will be crucial to determine the therapeutic potential of this novel compound class.

Conclusion

The this compound scaffold represents an exciting and underexplored area of medicinal chemistry. While direct biological data is currently limited, the promising in vitro and in vivo activities of structurally related diazaspiro and spiro-lactam compounds provide a strong rationale for the further investigation of this novel chemical class. Their unique structural features hold the potential for the development of new therapeutic agents with improved potency, selectivity, and pharmacological properties. This guide serves as a foundational resource to stimulate and direct future research efforts into unlocking the full therapeutic potential of this compound derivatives.

References

  • Sanofi. (2015). Sanofi Pipeline. [Link not available as it is a historical document, but the information is widely cited in reviews of MDM2 inhibitors].
  • Lee, S., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 183, 111437. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5338–5351. [Link]

  • Kumar, C. S. A., et al. (2009). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study. Investigational New Drugs, 27(2), 131–139. [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved January 19, 2026, from [Link]

  • Lin, C., et al. (2023). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 28(14), 5369. [Link]

  • Creative Bioarray. (n.d.). In Vivo PK/PD. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Therapeutic Potential of the 4,7-Diazaspiro[2.5]octan-5-one Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. In this landscape, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1] Among these, the 4,7-diazaspiro[2.5]octan-5-one core represents a compelling yet underexplored framework. This guide provides a comprehensive overview of this scaffold, including its synthesis, potential as a privileged structure, and a roadmap for future structure-activity relationship (SAR) studies. While direct comparative SAR data for a series of this compound analogs is not yet prevalent in publicly accessible literature, this document will equip researchers with the foundational knowledge and methodologies to pioneer such investigations.

The this compound Scaffold: A Privileged Framework in the Making

The this compound scaffold is a unique heterocyclic system featuring a cyclopropane ring spiro-fused to a piperazinone ring. This arrangement imparts a rigid, three-dimensional geometry that is highly desirable in drug design. Such constrained conformations can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or planar aromatic systems.[1] While the this compound scaffold itself is not extensively characterized in terms of its biological activity, related spirocyclic and diazaspiro structures have demonstrated significant potential in medicinal chemistry, acting as building blocks for a diverse range of therapeutic agents.[2][3]

For instance, the broader class of diazaspiro[2.5]octane derivatives has been investigated for various therapeutic applications, highlighting the potential of this core structure.[3] The presence of two nitrogen atoms in the piperazinone ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Synthesis of the 4,7-Diazaspiro[2.5]octane Core: A Methodological Overview

The construction of the 4,7-diazaspiro[2.5]octane ring system is a key challenge in the synthesis of its derivatives. Patent literature reveals several synthetic strategies, primarily focusing on the formation of the spirocyclic junction and the piperazinone ring.

One notable approach starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate. This method involves a sequence of substitution, protection, deprotection, and reduction steps to yield the 4,7-diazaspiro[2.5]octane compound. A key advantage of this pathway is the avoidance of hazardous reagents like boron trifluoride diethyl etherate, thus improving the safety profile of the synthesis.

Another patented method utilizes 1-aminocyclopropanecarboxylic acid as the starting material. This approach is highlighted for its simple operational steps, stable process conditions, and high overall yield, making it suitable for larger-scale production.

The general synthetic workflow can be conceptualized as follows:

Synthetic_Workflow A Starting Material (e.g., 1-aminocyclopropanecarboxylic acid) B Functional Group Interconversion A->B Step 1 C Ring Formation B->C Step 2 D Protection/Deprotection C->D Step 3 E Final Scaffold (4,7-diazaspiro[2.5]octane core) D->E Step 4

Caption: Generalized synthetic workflow for the 4,7-diazaspiro[2.5]octane core.

Prospective Biological Targets and the Path to SAR Studies

While specific biological data for this compound analogs is scarce, the activities of structurally related diazaspiro compounds can offer valuable insights into potential therapeutic applications. For example, derivatives of 5,7-diazaspiro[2.5]octane-4,6,8-trione have been suggested as potential inhibitors of TNF-α converting enzyme and matrix metalloproteinases (MMPs), indicating possible applications in inflammatory diseases and cancer.[3] Furthermore, diazaspiro bicyclo hydantoin derivatives have been evaluated for their cytotoxic activities against human leukemia cell lines.

A systematic SAR study of this compound analogs would be a crucial step in unlocking their therapeutic potential. Such a study would involve the synthesis of a library of analogs with diverse substitutions at the nitrogen atoms and potentially on the cyclopropane ring, followed by screening against a panel of biological targets.

Hypothetical SAR Exploration Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Core Scaffold (this compound) B Library of Analogs (R1, R2 modifications) A->B Parallel Synthesis C High-Throughput Screening (e.g., Kinase Panel) B->C D Hit Identification C->D E Dose-Response & IC50 Determination D->E F Data Analysis (Structure vs. Activity) E->F G Lead Compound Identification F->G H Further Optimization G->H H->B Iterative Design

Caption: A conceptual workflow for conducting SAR studies on this compound analogs.

Experimental Protocols for Biological Evaluation

To facilitate future research, the following are detailed, step-by-step methodologies for key experiments that would be central to evaluating the biological activity of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of the synthesized compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

Given that many spirocyclic compounds exhibit kinase inhibitory activity, this assay is a logical step for target identification.

Principle: The activity of a specific kinase is measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

Protocol (Example using a generic fluorescence-based assay):

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a fluorescently labeled peptide), and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, the kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Signal Detection: Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a novel framework for the development of therapeutic agents. Its rigid, three-dimensional structure and the presence of modifiable nitrogen atoms make it an attractive starting point for medicinal chemistry campaigns. Although comprehensive SAR studies are yet to be published, the synthetic routes are being established, paving the way for the generation of diverse analog libraries. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate the biological activities of these novel compounds and begin to unravel their structure-activity relationships. The insights gained from such studies will be instrumental in guiding the optimization of lead compounds and ultimately realizing the full therapeutic potential of this intriguing diazaspiro scaffold.

References

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 4,7-Diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic diamine scaffold, 4,7-diazaspiro[2.5]octan-5-one, is a crucial building block in medicinal chemistry, forming the core of various therapeutic candidates. Its rigid three-dimensional structure offers a unique conformational constraint that is highly sought after in the design of novel drugs. This guide provides a detailed comparison of the synthetic efficiency of different routes to this valuable intermediate, offering an objective analysis of their respective strengths and weaknesses based on experimental data.

Introduction to the Synthetic Challenge

The synthesis of this compound and its derivatives presents a unique set of challenges, primarily centered around the construction of the spirocyclic core containing a cyclopropane ring fused to a piperazinone ring. An ideal synthetic route should be high-yielding, scalable, cost-effective, and environmentally benign. This guide will delve into three distinct synthetic strategies that have been reported in the literature, primarily in patent filings.

Route A: The 1-Aminocyclopropanecarboxylic Acid Approach

This synthetic pathway, detailed in Chinese patent CN108863958A, commences with the readily available 1-aminocyclopropanecarboxylic acid.[1] This route is presented as a highly efficient and scalable method, boasting a remarkable overall yield.

Synthetic Pathway

Route_A A 1-Aminocyclopropanecarboxylic acid B Ethyl 1-aminocyclopropane- carboxylate hydrochloride A->B SOCl2, EtOH 98% yield C Ethyl 1-(2-chloroacetamido) -cyclopropanecarboxylate B->C ClCOCHCl, NaHCO3 D 7-Benzyl-4,7-diazaspiro[2.5] -octane-5,8-dione C->D Benzylamine, K2CO3 80.1% yield (from B) E 7-Benzyl-4,7-diazaspiro[2.5] -octan-5-one D->E BF3·OEt2, NaBH4

Caption: Synthetic scheme for Route A starting from 1-aminocyclopropanecarboxylic acid.

Experimental Protocol

Step 1: Esterification To a suspension of 1-aminocyclopropanecarboxylic acid (500.0 g, 4.95 mol) in ethanol (2.5 L) at 0 °C, thionyl chloride (294.5 g, 2.48 mol) is added dropwise. The reaction mixture is then heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is washed with tetrahydrofuran (3 x 1 L) to afford ethyl 1-aminocyclopropanecarboxylate hydrochloride (803.6 g, 98% yield).[1]

Step 2: Acylation The ester hydrochloride from the previous step is reacted with chloroacetyl chloride in the presence of a base like sodium bicarbonate to yield ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate.

Step 3: Cyclization The resulting chloroacetamide (882.0 g, 4.29 mol, from the previous step) is suspended in ice water (3.6 L), and benzylamine (919.1 g, 8.58 mol) is added. The mixture is stirred at 10 °C for 15 minutes, heated to 50 °C for 1 hour, and then potassium carbonate (592.8 g, 4.29 mol) is added. The reaction is heated to 80 °C for 6 hours. After cooling to 0-5 °C, the precipitated solid is filtered and dried to give 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione (791.0 g, 80.1% yield from the ester hydrochloride).[1]

Step 4: Reduction The diketopiperazine intermediate is then selectively reduced to the desired lactam, 7-benzyl-4,7-diazaspiro[2.5]octan-5-one, using a reducing agent such as boron trifluoride etherate and sodium borohydride.

Efficiency Analysis

This route is claimed to have a high four-step reaction yield of 70%, making it very attractive for large-scale production.[1] The starting material, 1-aminocyclopropanecarboxylic acid, is commercially available. The operational steps are straightforward, and the reaction conditions are generally stable and controllable.[1]

Route B: The Diethyl Malonate Pathway

This approach, described in Chinese patent CN105111155A, utilizes diethyl malonate and 1,2-dibromoethane as starting materials.[2] While employing inexpensive starting materials, this route is a lengthy eight-step process with a significantly lower overall yield.

Synthetic Pathway

Route_B A Diethyl malonate + 1,2-Dibromoethane B Diethyl 1,1-cyclopropane- dicarboxylate A->B K2CO3, DMF 70-76% yield C Monoethyl 1,1-cyclopropane- dicarboxylate B->C KOH, EtOH D 1-(tert-Butoxycarbonylamino) -cyclopropanecarboxylic acid C->D ... (multi-step) E tert-Butyl (1-(hydroxymethyl) -cyclopropyl)carbamate D->E ... F tert-Butyl (1-((tosyloxy)methyl) -cyclopropyl)carbamate E->F ... G tert-Butyl 4-oxo-4,7-diazaspiro [2.5]octane-7-carboxylate F->G ... H tert-Butyl 4,7-diazaspiro[2.5] -octane-7-carboxylate G->H Reduction I This compound H->I Deprotection & Oxidation

Caption: A proposed synthetic scheme for Route B starting from diethyl malonate.

Experimental Protocol (Selected Steps)

Step 1: Cyclopropanation In a 250 mL three-necked flask, diethyl malonate (24 g), 1,2-dibromoethane (33.8 g), potassium carbonate (51.8 g), and tetrabutylammonium bromide (0.24 g) in DMF (120 mL) are heated at 80 °C for 15 hours. After workup, diethyl 1,1-cyclopropanedicarboxylate is obtained in 70.3% yield.[3] A larger scale reaction at room temperature followed by heating to 100 °C gave a 76.3% yield.[3]

Subsequent Steps: The synthesis then proceeds through hydrolysis to the monoester, a Curtius or Hofmann-type rearrangement to install the amine functionality, protection of the amine, reduction of the ester, activation of the resulting alcohol, and finally cyclization and deprotection to afford the desired product. The full eight-step sequence is complex and results in a low overall yield of 10-20%.[1] This route also utilizes hazardous reagents such as diphenylphosphoryl azide.[1]

Efficiency Analysis

The primary advantage of this route is the low cost of the initial starting materials. However, the lengthy reaction sequence, low overall yield, and use of hazardous reagents make it less desirable for large-scale industrial production. The multiple steps increase the manufacturing complexity and cost.

Route C: The Hydroxymethylcyclopropyl Carbamate Approach

This newer method, outlined in Chinese patent CN111943894A, starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate.[4] The key advantage of this route is the avoidance of hazardous and difficult-to-handle reagents.

Synthetic Pathway

Route_C A 4-Methoxybenzyl (1-(hydroxymethyl) -cyclopropyl)carbamate derivative B Intermediate II A->B Substitution C Intermediate III B->C Protection D Intermediate IV C->D Deprotection E 7-Benzyl-4,7-diazaspiro[2.5] -octan-5-one D->E Reduction (e.g., LiAlH4)

Caption: Synthetic scheme for Route C, emphasizing safety by avoiding hazardous reagents.

Experimental Protocol

The synthesis involves a sequence of reactions including substitution, addition of a protective group, removal of a protective group, and a final reduction step to yield the target 4,7-diazaspiro[2.5]octane derivative.[4] A key feature is the use of safer reducing agents, such as lithium aluminum hydride, in place of the more hazardous boron trifluoride diethyl etherate used in other routes.[4] For instance, the reduction of an amide intermediate to the final product is achieved in a 58% yield using this method.[4]

Efficiency Analysis

The main driver for the development of this route is improved safety, particularly for industrial-scale synthesis.[4] By avoiding flammable, explosive, and corrosive reagents, the operational risks are significantly reduced. While the overall yield may not be as high as Route A, the enhanced safety profile and potentially simpler purification procedures can make it an attractive alternative.

Comparative Summary

FeatureRoute ARoute BRoute C
Starting Material 1-Aminocyclopropanecarboxylic acidDiethyl malonate & 1,2-Dibromoethane4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative
Number of Steps 48~4
Overall Yield ~70%[1]10-20%[1]Moderate (exact overall yield not stated)
Key Advantages High yield, fewer steps, scalable[1]Inexpensive starting materialsAvoids hazardous reagents, improved safety[4]
Key Disadvantages Uses boron trifluoride etherateLong synthesis, low yield, hazardous reagents[1]Potentially more expensive starting material

Conclusion

Based on the available data, Route A , starting from 1-aminocyclopropanecarboxylic acid, appears to be the most synthetically efficient pathway to this compound. Its high overall yield, coupled with a relatively short reaction sequence, makes it the most promising candidate for large-scale production.

Route B , while utilizing inexpensive starting materials, is hampered by its length and low overall efficiency, as well as the use of hazardous reagents.

Route C presents a valuable alternative, prioritizing safety by avoiding dangerous chemicals. This makes it a strong contender in environments with stringent safety regulations, even if the overall yield is not as high as Route A.

The choice of the optimal synthetic route will ultimately depend on the specific priorities of the research or manufacturing team, balancing factors such as yield, cost, scalability, and safety. Further process optimization and a detailed cost analysis of starting materials and reagents would be necessary for a definitive industrial application decision.

References

  • CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Organic Syntheses Procedure. [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. [Link]

  • US20140336405A1 - Process for preparing spiro[2.
  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • 4-Methyl-4,7-diazaspiro[2.5]octan-5-one - PubChem. [Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. [Link]

  • The Invisible Backbone: A Strategic Report on Sourcing Key Starting Materials (KSMs) for Pharmaceutical APIs in a Volatile Global Economy - DrugPatentWatch. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

  • GMP Regulatory Starting Materials | Symeres. [Link]

Sources

A Comparative Guide to Confirming the Stereochemistry of 4,7-Diazaspiro[2.5]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the realm of medicinal chemistry, the stereochemistry of a chiral molecule can profoundly influence its pharmacological and toxicological properties.[1] The 4,7-diazaspiro[2.5]octan-5-one scaffold is an emerging motif in drug discovery, valued for its rigid, three-dimensional architecture that can present substituents in well-defined spatial orientations.[2][3][4][5] Consequently, the unambiguous assignment of the absolute and relative stereochemistry of its derivatives is not merely an academic exercise but a critical step in advancing therapeutic candidates.

This guide provides an in-depth, objective comparison of the primary analytical techniques for confirming the stereochemistry of this compound derivatives. We will delve into the causality behind experimental choices and provide supporting data to empower you to select the most fitting methodology for your research needs.

The Challenge of Spirocyclic Stereochemistry

Spiro compounds, characterized by two rings sharing a single atom, can exhibit axial chirality even in the absence of traditional stereocenters.[6] The spirocyclic nature of the this compound core introduces a unique set of challenges for stereochemical assignment that necessitates a multi-faceted analytical approach.

A Comparative Analysis of Key Methodologies

The choice of method for stereochemical determination is contingent on several factors, including the physical properties of the sample, the instrumentation at hand, and the specific stereochemical question being addressed (relative versus absolute configuration).

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR-Based Methods (NOE/ROE, J-Based, Mosher's)Chiral HPLC
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[7]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8]Through-space proton-proton correlations (NOE/ROE), through-bond scalar couplings (J-based), and formation of diastereomeric derivatives (Mosher's).[9][10][11][12]Differential interaction of enantiomers with a chiral stationary phase.[13]
Sample Requirement High-quality single crystal (0.1 - 0.5 mm).[7] Challenging for oils or amorphous solids.2-15 mg of recoverable sample. Can be a neat liquid, oil, or in solution.[7]1-10 mg of sample in a suitable deuterated solvent.Micrograms to milligrams, depending on detector sensitivity.
Information Provided Unambiguous absolute and relative configuration.[14][15]Absolute configuration.[1][8][16][17]Primarily relative configuration (NOE/ROE, J-based). Absolute configuration with chiral derivatizing agents (Mosher's).[9][18][19]Enantiomeric purity and separation of enantiomers for further analysis.
Success Rate High, provided a suitable crystal can be obtained.[7]High for molecules amenable to computational analysis.[7]High, but interpretation can be complex for flexible molecules.High, dependent on finding a suitable chiral stationary phase.
Analysis Time Days to weeks, highly dependent on crystallization success.[7]Data collection is rapid (hours), but computational analysis can take days.Hours to days for data acquisition and interpretation.Minutes to hours per sample run.

In-Depth Methodological Exploration

Single-Crystal X-ray Crystallography: The Gold Standard

For the definitive determination of absolute configuration, single-crystal X-ray crystallography remains the most powerful and unambiguous method.[14][15] The technique relies on the anomalous dispersion effect of heavy atoms to establish the absolute stereostructure.[14]

Causality of Experimental Choices: The primary hurdle is obtaining a high-quality single crystal, which can be a significant bottleneck. For this compound derivatives that are oils or amorphous solids, co-crystallization with a chiral acid or base can be a viable strategy to induce crystallization and introduce a known stereocenter for reference.[14]

Experimental Protocol: Co-crystallization for X-ray Analysis

  • Screening: Dissolve the purified this compound derivative (10 mg) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Co-former Addition: Add an equimolar amount of a chiral co-former (e.g., (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid).

  • Crystallization: Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to promote single crystal growth.

  • Data Collection and Analysis: Mount a suitable crystal on a diffractometer and collect diffraction data. The absolute configuration can be determined from the collected data, often referenced by the Flack parameter.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8][17] This technique is particularly valuable when obtaining single crystals is not feasible. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer.[1][8][16]

Causality of Experimental Choices: The accuracy of the VCD assignment is critically dependent on the quality of the quantum chemical calculations.[1][20] Density Functional Theory (DFT) is a commonly employed method.[8] It is crucial to account for all possible low-energy conformers of the spirocyclic system in the calculations to obtain a reliable predicted spectrum.

Experimental Workflow: VCD for Absolute Configuration

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Dissolve Sample (e.g., in CDCl3) VCD_Measurement Measure Experimental VCD and IR Spectra Exp_Sample->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison Conf_Search Conformational Search (e.g., Molecular Mechanics) DFT_Opt DFT Optimization & Frequency Calculation Conf_Search->DFT_Opt VCD_Calc DFT VCD Spectrum Calculation DFT_Opt->VCD_Calc VCD_Calc->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD.

NMR-Based Methods: Elucidating Relative Stereochemistry and More

NMR spectroscopy offers a suite of experiments to probe the stereochemistry of molecules in solution.

The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are powerful tools for determining the relative configuration of rigid molecules by identifying protons that are close in space (typically < 5 Å).[12] For the this compound scaffold, NOE/ROE experiments can reveal the spatial relationships between substituents on the spirocyclic core.

Causality of Experimental Choices: For small to medium-sized molecules like our target derivatives, ROESY is often preferred over NOESY as the ROE is always positive, avoiding the complication of zero or negative NOEs that can occur in this molecular weight range.[12]

For more flexible systems, J-based configuration analysis (JBCA) can be employed. This method utilizes the measurement of vicinal proton-proton (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants to determine the dihedral angles and thus the relative stereochemistry of adjacent chiral centers.[9][21][22][23]

Mosher's method is a classic NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][18][19][24] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[19] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the stereocenter can be deduced.[10][19] This method would be applicable to derivatives of this compound that possess a secondary alcohol or amine functionality.

Experimental Protocol: Mosher's Amide Analysis

  • Derivatization: React the chiral amine-containing this compound derivative separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Data Interpretation: Assign the proton signals and calculate the chemical shift differences (Δδ = δS - δR). A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when mapped onto a conformational model of the MTPA amide, reveals the absolute configuration.[10][18]

Chiral High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Purity Assessment

Chiral HPLC is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a chiral compound.[13][25][26][27] While it does not directly provide the absolute configuration, it is crucial for isolating individual enantiomers for subsequent analysis by other methods like VCD or for pharmacological testing.[28]

Causality of Experimental Choices: The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for screening due to their broad applicability.[27] Method development involves optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Experimental Workflow: Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_screening Screening cluster_opt Optimization cluster_analysis Analysis Sample_Prep Prepare Racemic Sample Solution Mobile_Phase_Screen Screen Mobile Phases Sample_Prep->Mobile_Phase_Screen CSP_Selection Select Chiral Stationary Phases CSP_Selection->Mobile_Phase_Screen Optimize_Conditions Optimize Separation (Flow Rate, Temp.) Mobile_Phase_Screen->Optimize_Conditions Peak_Integration Integrate Peaks for Enantiomeric Ratio Optimize_Conditions->Peak_Integration Fraction_Collection Collect Fractions for Further Analysis Peak_Integration->Fraction_Collection

Caption: General workflow for chiral HPLC method development.

Conclusion: An Integrated Approach

The confirmation of stereochemistry for this compound derivatives is best achieved through a judicious and often integrated application of the techniques discussed. While single-crystal X-ray crystallography provides the ultimate structural proof, its prerequisite of a high-quality crystal can be a significant hurdle. In such cases, the combination of VCD for absolute configuration and NMR techniques for relative stereochemistry offers a powerful, solution-state alternative. Chiral HPLC is an essential complementary tool for assessing enantiomeric purity and for preparative separation of enantiomers for further characterization. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to confidently and efficiently elucidate the stereochemistry of these important pharmaceutical scaffolds.

References

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]

  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. National Institutes of Health. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • Vibrational circular dichroism. Wikipedia. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]

  • Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. ACS Publications. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Quantum Chemistry Calculations for Metabolomics: Focus Review. National Institutes of Health. [Link]

  • Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies. RSC Publishing. [Link]

  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • Prediction of Stereochemistry using Q2MM. ACS Publications. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • Prediction of Stereochemistry using Q2MM. ACS Publications. [Link]

  • NMR and Stereochemistry. University of Kansas. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. ACS Publications. [Link]

  • Spiro compound. Wikipedia. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. [Link]

  • J-based configuration analysis for the (A) C-9/C-10 and (B) C-4/C-6 fragments of marilzafurollene A (1). ResearchGate. [Link]

  • A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Reference-free NOE NMR analysis. RSC Publishing. [Link]

  • Synthesis, chiroptical properties and absolute configuration of spiro[1,3-benzodioxole-methanocyclooct[b]indole]. RSC Publishing. [Link]

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Chiral HPLC Separations. Phenomenex. [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Spiro Chirality. University of Wisconsin-Platteville. [Link]

  • Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples. PubMed. [Link]

  • Reference-free NOE NMR analysis. ResearchGate. [Link]

  • Stereochemistry of the spiro products. ResearchGate. [Link]

  • How to find R & S Configuration of Spiranes ?. YouTube. [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. [Link]

  • Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies. ResearchGate. [Link]

  • 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. PubChem. [Link]

Sources

A Comparative Benchmarking Guide to the Physicochemical Properties of 4,7-Diazaspiro[2.5]octan-5-one and Related Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Scaffold Selection in Drug Discovery

In modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery campaign. The scaffold dictates the three-dimensional arrangement of functional groups, thereby governing interactions with biological targets, while also defining the fundamental physicochemical properties that determine a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] Shifting from traditional flat, aromatic structures to scaffolds with greater three-dimensionality and a higher fraction of sp³-hybridized atoms often correlates with improved physicochemical and pharmacokinetic profiles.[3]

Spirocyclic scaffolds, which feature two rings connected by a single common atom, are an increasingly important class of structures in this context.[4][5] Their inherent rigidity can reduce the entropic penalty of binding to a protein target, while their three-dimensional nature provides novel exit vectors for chemical modification, enabling fine-tuning of properties and exploration of new intellectual property space.[6]

This guide provides a detailed physicochemical benchmark of a specific and promising scaffold: 4,7-Diazaspiro[2.5]octan-5-one . We will objectively compare its key properties against a panel of commonly used heterocyclic scaffolds—piperazine, morpholine, and azetidine—to provide researchers, scientists, and drug development professionals with a data-driven framework for scaffold selection.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of comparative physicochemical data hinges on the robustness and reproducibility of the experimental protocols used for their measurement.[2] The following section details the standardized, self-validating methods employed to characterize the scaffolds discussed in this guide.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_assays Physicochemical Assays cluster_analysis Data Analysis & Quantitation p1 Weigh Compound p2 Prepare Stock Solution (e.g., 10 mM in DMSO) p1->p2 a1 Lipophilicity (LogD) Shake-Flask Method p2->a1 a2 Aqueous Solubility Kinetic Nephelometry p2->a2 a3 Ionization (pKa) Potentiometric Titration p2->a3 d1 LC-MS/MS or UV-Vis Quantitation a1->d1 a2->d1 d2 pH Measurement a3->d2 d3 Calculate Property Value (LogD, µg/mL, pKa) d1->d3 d2->d3 end Comparative Data Table d3->end

Caption: General experimental workflow for determining key physicochemical properties.

Lipophilicity (LogD at pH 7.4)

Lipophilicity is a critical parameter that influences a compound's permeability, metabolic clearance, and promiscuity.[7] The shake-flask method remains the gold standard for its determination.[8]

Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the PBS buffer.

  • Sample Addition: Add a 10 µL aliquot of a 10 mM DMSO stock solution of the test compound to a vial containing 990 µL of the PBS buffer and 1000 µL of the n-octanol.[9]

  • Equilibration: Vigorously shake the mixture for 1 hour to ensure the compound fully partitions between the two phases.[9]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and octanol layers.

  • Quantitation: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated LC-MS/MS method.[10]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Aqueous Solubility (Kinetic)

Poor aqueous solubility is a primary cause of attrition in drug development, impacting absorption and leading to unreliable bioassay results.[12] A high-throughput kinetic solubility assay provides a rapid assessment.[13]

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[14]

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add aqueous PBS (pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration is kept low (e.g., <2%) to minimize its effect on solubility.[13]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[14]

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from any undissolved precipitate.[12]

  • Quantitation: The kinetic solubility is determined by identifying the highest concentration at which no significant precipitate is observed compared to controls.

Ionization Constant (pKa)

The pKa dictates a molecule's charge state at a given pH, which is fundamental to its solubility, permeability, and target engagement.[15] Potentiometric titration is a highly precise method for its determination.[16][17]

Protocol:

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in water. To ensure ionic strength is constant, 0.15 M KCl can be added.[15]

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[18]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (25°C). Immerse a calibrated combined pH electrode.

  • Titrant Addition: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic one).[18]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the inflection point in the first derivative plot.[16]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound against the selected benchmark scaffolds. Values are a combination of experimentally determined data from the literature and validated computational predictions where experimental data is not available.

PropertyThis compoundPiperazineMorpholineAzetidine
Structure this compoundPiperazineMorpholineAzetidine
Molecular Weight ( g/mol ) 126.16[19]86.14[20]87.12[21]57.09[22]
Calculated LogP (cLogP) -1.5 to -1.0-1.38-0.84[23]-0.1[24]
Topological Polar Surface Area (TPSA, Ų) 41.624.121.712.0
Most Basic pKa ~7.5 - 8.5 (Predicted)9.73[25][26]8.3311.29[22][27]
Aqueous Solubility High (Predicted)Freely Soluble[26]MiscibleMiscible[22]
H-Bond Donors 2211
H-Bond Acceptors 2221
Fraction sp³ (Fsp³) 1.001.001.001.00

Note: Some values for this compound are based on computational predictions from chemical databases and structural analogs due to limited published experimental data on the parent scaffold.

Discussion and Field-Proven Insights

Analyzing the comparative data reveals the unique physicochemical profile of the this compound scaffold and its potential strategic advantages in drug design.

Structure-Property Relationships

G scaffold This compound Spirocyclic Core (sp³ rich) Amide Group Secondary Amine Cyclopropane Ring prop1 Rigidity & 3D Shape scaffold:f1->prop1 scaffold:f4->prop1 prop2 Polarity & H-Bonding scaffold:f2->prop2 scaffold:f3->prop2 prop3 Moderate Basicity scaffold:f3->prop3 prop4 Novel Exit Vectors scaffold:f1->prop4 adv1 Improved Metabolic Stability prop1->adv1 adv3 Reduced Off-Target Effects prop1->adv3 adv2 Enhanced Aqueous Solubility prop2->adv2 adv4 Favorable ADME Profile prop3->adv4 adv5 Novel IP Space prop4->adv5

Caption: Key structural features of this compound and their impact on drug-like properties.

  • Lipophilicity and Polarity: With a predicted cLogP in the range of -1.5 to -1.0 and a TPSA of 41.6 Ų, the this compound scaffold is markedly polar and hydrophilic. The presence of the amide group, in addition to the two nitrogen atoms, contributes significantly to its polarity. This inherent hydrophilicity is advantageous for achieving good aqueous solubility, a common hurdle for complex molecules.[28] This contrasts with piperazine, which, while polar, has a lower TPSA.

  • Basicity (pKa): The secondary amine of the this compound is predicted to have a pKa in the range of 7.5-8.5. This is a crucial feature. It is less basic than the highly basic azetidine (pKa ~11.3) and the second nitrogen of piperazine (pKa ~9.7).[25][27] This moderate basicity means the scaffold will be significantly protonated at physiological pH (~7.4) but avoids the potential toxicity and off-target interactions (e.g., hERG channel binding) often associated with strongly basic amines. This "Goldilocks" basicity is highly desirable for optimizing ADME properties.

  • Structural Rigidity and Fsp³: As a spirocyclic system, the scaffold is conformationally restricted.[3] This rigidity can lead to improved binding affinity for a target by pre-organizing the molecule in a bioactive conformation. Furthermore, the high fraction of sp³-hybridized carbons (Fsp³ = 1.00) is a hallmark of modern drug candidates, often correlating with improved solubility, enhanced metabolic stability, and a higher probability of clinical success compared to flat, aromatic systems.[3] The cyclopropane moiety, in particular, introduces a unique steric and electronic profile that can improve metabolic stability by shielding adjacent positions from enzymatic degradation.

  • Comparison to Benchmarks:

    • vs. Piperazine: While piperazine is a workhorse scaffold, its symmetrical nature and high basicity (pKa2 ~9.7) can sometimes be liabilities.[25][29] The this compound offers two distinct nitrogen environments with attenuated basicity and a more rigid, three-dimensional presentation of substituents.

    • vs. Morpholine: Morpholine is less basic (pKa ~8.3) and often used to improve solubility. However, the this compound provides an additional point of diversity (the secondary amine) and a spirocyclic center for exploring 3D space, which the simple morpholine ring cannot.

    • vs. Azetidine: Azetidine is a small, strained ring with very high basicity (pKa ~11.3).[22][27] While useful for introducing specific vectors, its high basicity can be problematic. The spirocyclic scaffold is larger and presents a much more drug-like basicity profile.

Conclusion

The this compound scaffold presents a compelling combination of physicochemical properties that make it an attractive building block for modern drug discovery. Its inherent three-dimensionality, high Fsp³, moderate basicity, and significant polarity position it as a superior alternative to more traditional heterocyclic scaffolds in many contexts. By leveraging its unique structural features, medicinal chemists can design molecules with potentially improved aqueous solubility, greater metabolic stability, and enhanced selectivity, ultimately increasing the likelihood of identifying high-quality clinical candidates.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Kyrlidis, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • Yuan, C., et al. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. Retrieved from [Link]

  • Ferreira, R. J., et al. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). Piperazine (C4H10N2) properties. Retrieved from [Link]

  • Yuan, C., et al. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. Retrieved from [Link]

  • Grokipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Sorkin, M. R., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • PharmaTutor. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Retrieved from [Link]

  • De Witte, A. M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine | C4H10N2 | CID 4837 - PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Physical Properties in Drug Design. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine | C3H7N | CID 10422 - PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • Popović, G. D., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Retrieved from [Link]

  • Angene. (n.d.). 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-4,7-diazaspiro[2.5]octan-5-one - PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.

Sources

A Head-to-Head Comparison of 4,7-Diazaspiro[2.5]octan-5-one and Piperazine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Privileged versus Novel Scaffolds in Drug Design

In the landscape of medicinal chemistry, the piperazine ring stands as a titan, a "privileged scaffold" embedded in the architecture of countless approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. However, the very ubiquity of piperazine can also be a drawback, leading to well-trodden intellectual property space and potential for off-target effects. This has spurred the exploration of novel bioisosteres that can mimic the desirable features of piperazine while offering unique three-dimensional topologies and improved pharmacological profiles.

Among these emerging contenders is the 4,7-diazaspiro[2.5]octan-5-one scaffold. This guide provides an in-depth, head-to-head comparison of these two scaffolds, moving beyond theoretical discussions to present supporting experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the flexible six-membered piperazine ring and the rigid spirocyclic this compound scaffold dictates their divergent physicochemical properties and spatial presentation of substituents. Piperazine typically adopts a chair conformation, which can interconvert, offering a degree of conformational flexibility. In contrast, the this compound scaffold, with its spirocyclic fusion of a cyclopropane and a lactam-containing ring, presents a more rigid and three-dimensional structure.[2][3] This rigidity can be advantageous in locking in a bioactive conformation, potentially leading to enhanced potency and selectivity.[4]

PropertyPiperazineThis compound & DerivativesRationale and Implications for Drug Design
Molecular Weight ( g/mol ) 86.14 (parent)126.16 (parent)The diazaspiro scaffold has a higher molecular weight, a factor to consider in the context of Lipinski's Rule of Five.
pKa pKa1: ~9.73, pKa2: ~5.35[5][6]Predicted basicity is lower than piperazine due to the electron-withdrawing lactam functionality.The dual basicity of piperazine is key to its aqueous solubility and target interactions. The reduced basicity of the diazaspiro scaffold may alter these properties, potentially reducing off-target ion channel interactions.
logP (Lipophilicity) -1.5 (parent)[5]Predicted to be more lipophilic than piperazine.The increased lipophilicity of the diazaspiro scaffold could enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.
Water Solubility Freely soluble[1]Predicted to have lower water solubility than piperazine.High water solubility is often a desirable trait for drug candidates. The reduced solubility of the diazaspiro scaffold may necessitate formulation strategies.
Three-Dimensional Shape Flexible (chair conformation)Rigid, spirocyclicThe rigidity of the diazaspiro scaffold can lead to improved target selectivity and potency by pre-organizing substituents in a bioactive conformation.

In the Crucible: A Case Study in PARP Inhibition

A direct comparison of these scaffolds in a real-world drug discovery context provides invaluable insights. A study by Reilly et al. (2018) examined the replacement of the piperazine ring in the FDA-approved PARP inhibitor, Olaparib, with various diazaspiro cores, including a derivative of 4,7-diazaspiro[2.5]octane.[7]

Pharmacological Activity: PARP-1 Inhibition

The study revealed that the diazaspiro analogue exhibited comparable, and in some cases, improved inhibitory activity against PARP-1 compared to the piperazine-containing parent drug. This suggests that the 4,7-diazaspiro[2.5]octane scaffold can effectively serve as a bioisosteric replacement for piperazine, maintaining or even enhancing target engagement.

CompoundScaffoldPARP-1 IC50 (nM)
OlaparibPiperazine~1-5
Diazaspiro Analogue (10e)4,7-Diazaspiro[2.5]octane derivative12.6 ± 1.1

Data adapted from Reilly et al., 2018.[7]

Cytotoxicity and DNA Damage

Interestingly, the study also found that the diazaspiro-containing analogue (10e) did not induce DNA damage at concentrations similar to Olaparib and showed reduced cytotoxicity in an OVCAR8 cell line.[7] This highlights a potential advantage of the diazaspiro scaffold in decoupling high-affinity target engagement from unwanted cellular toxicity, a critical aspect of developing safer therapeutics.

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section details key experimental protocols for the synthesis and evaluation of compounds containing these scaffolds.

Synthesis of 4,7-Diazaspiro[2.5]octane Derivatives

The synthesis of the 4,7-diazaspiro[2.5]octane core can be achieved through multi-step sequences, often starting from 1-aminocyclopropanecarboxylic acid. The following is a representative, generalized protocol based on patent literature.[6][8]

G cluster_0 Synthesis of 4,7-Diazaspiro[2.5]octane Core Start 1-Aminocyclopropanecarboxylic Acid Step1 Esterification Start->Step1 EtOH, SOCl2 Step2 N-Protection (e.g., Boc) Step1->Step2 Boc2O, base Step3 Coupling with N-protected aminoethanol Step2->Step3 Coupling agent (e.g., HATU) Step4 Cyclization Step3->Step4 Intramolecular cyclization Step5 Deprotection Step4->Step5 Acid (e.g., TFA) End This compound Step5->End G cluster_1 PARP-1 Inhibition Assay Workflow Start Plate Coating Step1 Addition of PARP-1 Enzyme and Test Compound Start->Step1 Histone-coated 96-well plate Step2 Initiation of Reaction Step1->Step2 Add NAD+ Step3 Detection Step2->Step3 Incubate, then add anti-PAR antibody and HRP conjugate Step4 Data Analysis Step3->Step4 Add TMB substrate, measure absorbance End IC50 Determination Step4->End

Caption: Workflow for a colorimetric PARP-1 inhibition assay.

  • Plate Preparation: A 96-well plate is coated with histone H4.

  • Reaction Setup: Recombinant PARP-1 enzyme and various concentrations of the test compound are added to the wells.

  • Reaction Initiation: The reaction is initiated by the addition of NAD+.

  • Detection: After incubation, the plate is washed, and a primary antibody that recognizes poly(ADP-ribose) chains is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal permeability of drug candidates. [5][9][10][11][12]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A) to determine the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.

Strategic Considerations for the Medicinal Chemist

The choice between a well-established scaffold like piperazine and a novel one such as this compound is a strategic decision that depends on the specific goals of the drug discovery program.

When to Favor Piperazine:

  • Established Synthetic Routes: The synthesis of piperazine and its derivatives is well-documented and highly optimized.

  • Favorable Physicochemical Properties: Its high water solubility and dual basicity are often advantageous for oral bioavailability. [1]* Extensive SAR Knowledge: A vast body of literature exists on the structure-activity relationships of piperazine-containing compounds.

When to Consider this compound:

  • Novel Chemical Space: This scaffold offers opportunities for new intellectual property and to escape from crowded patent landscapes.

  • Improved Selectivity and Potency: The rigid, three-dimensional structure can lock in a bioactive conformation, potentially leading to higher affinity and selectivity. [4]* Fine-tuning of Physicochemical Properties: As a bioisostere, it allows for the modulation of basicity and lipophilicity to overcome liabilities associated with the piperazine moiety.

  • Potential for Reduced Toxicity: As demonstrated in the Olaparib case study, the diazaspiro scaffold may offer a better safety profile. [7]

Conclusion

While piperazine will undoubtedly remain a cornerstone of medicinal chemistry, the strategic incorporation of novel scaffolds like this compound is crucial for the continued innovation of small molecule therapeutics. The increased structural rigidity and unique three-dimensional arrangement of substituents offered by this diazaspiro scaffold can lead to compounds with improved potency, selectivity, and safety profiles. By understanding the comparative advantages and disadvantages of both privileged and novel scaffolds, and by employing robust experimental validation, drug discovery teams can enhance their ability to identify and optimize the next generation of medicines.

References

  • Adler, S., et al. (2011). The report and recommendations of the European Centre for the Validation of Alternative Methods workshop 58.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). In vitro Caco-2 permeability. Retrieved from [Link]

  • European Commission, Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31706-31713.
  • IUPAC. (n.d.).
  • Kalogirou, A. S., & Koutentis, P. A. (2026). Synthesis of 5′-Chlorospiro(benzo[d]d[1][9]ioxole-2,4′-t[5][9][12]hiadiazin)-3′-amine and 10-Chloro-1,4-dioxa-8-thia-7,9-diazaspiro[4.5]deca-6,9-dien-6-amine. Molbank, 2026(1), M2125.

  • Nanjing Aidecheng Pharmaceutical Technology Co., Ltd. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84648523, 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15338006, 4,7-Diazaspiro(2.5)octane. Retrieved from [Link].

  • Orahovats, A. S., et al. (1970). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Tetrahedron, 26(14), 3347-3351.
  • Piras, M., & Rossi, D. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(10), 883-886.
  • PPD. (2020). A kind of preparation method of 4, 7- diaza spiro [2.
  • Prieto, P., et al. (2013). The report and recommendations of the European Centre for the Validation of Alternative Methods workshop 86.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 9(7), 726-731.
  • Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Weng, C. C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.

Sources

Safety Operating Guide

Navigating the Disposal of 4,7-Diazaspiro[2.5]octan-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,7-Diazaspiro[2.5]octan-5-one, a heterocyclic compound whose unique spirocyclic and lactam functionalities demand careful consideration. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring both personal safety and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available Safety Data Sheets (SDS), this compound presents the following primary risks:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion of this compound is considered harmful.

The lactam functional group within the molecule suggests that hydrolysis, under either acidic or basic conditions, could lead to ring-opening, forming new chemical species with potentially different toxicological profiles. Therefore, indiscriminate disposal down the drain is not a viable or safe option.

Quantitative Data Summary

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 1200114-14-2[1]
Molecular Formula C6H10N2O-
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3][4][5][6]
Primary Disposal Route Collection by a licensed hazardous waste disposal service.[5][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.General chemical knowledge

Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the systematic approach for the safe disposal of this compound from a laboratory setting. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling any waste containing this compound, it is mandatory to be outfitted with the appropriate PPE. This is not merely a procedural formality; it is a critical barrier against potential exposure.

  • Safety Goggles: Protects against accidental splashes into the eyes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: Provides a removable barrier to protect skin and clothing from contamination.

Step 2: Waste Identification and Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Mixing incompatible waste streams can lead to exothermic reactions, the generation of toxic gases, or other hazardous situations.

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), should be collected in a clearly labeled, dedicated waste container.

  • Waste Stream Classification: This waste should be classified as "Non-halogenated Organic Waste." Do not mix with halogenated solvents, strong acids, strong bases, or oxidizers.[8][9]

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic solids and any solvents used in the process. Ensure the container has a secure, tight-fitting lid.[8]

Step 3: Labeling - Clear Communication for Safe Handling

Accurate and detailed labeling of waste containers is a regulatory requirement and a cornerstone of safe waste management.[10]

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • Content Declaration: Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste, including solvents, with their approximate percentages. Avoid using abbreviations or chemical formulas.[10]

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Harmful").

Step 4: Storage - Maintaining a Safe Laboratory Environment

The temporary storage of hazardous waste within the laboratory requires adherence to strict guidelines to prevent accidents and ensure regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills or leaks.

  • Closed Container Policy: The waste container must be kept securely closed at all times, except when actively adding waste.[10][11] Do not leave a funnel in the opening.

  • Ventilation: Store the container in a well-ventilated area, such as a designated cabinet for chemical waste or within a fume hood if volatile solvents are present.

Step 5: Disposal - The Final Step in Responsible Management

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[9] The lactam and amine functionalities necessitate professional disposal to prevent environmental contamination.

  • Contact Environmental Health & Safety (EHS): When the waste container is approaching full (no more than 90% capacity) or has been in accumulation for the maximum allowed time per your institution's policy, contact your institution's EHS department to arrange for a hazardous waste pickup.[11]

  • Documentation: Complete any required waste pickup forms, ensuring that the information accurately reflects the contents of the waste container.

  • Professional Disposal: The EHS department will then ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves incineration at high temperatures to ensure complete destruction of the organic molecule.

Diagram of the Disposal Workflow

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Designated 'Non-halogenated Organic Waste' Container B->C D Is the container properly labeled with 'Hazardous Waste', contents, and date? C->D E Affix a complete and accurate Hazardous Waste Label D->E No F Store in a designated Satellite Accumulation Area (SAA) with secondary containment D->F Yes E->F G Keep container securely closed except when adding waste F->G H Is the container full or has the accumulation time limit been reached? G->H I Continue to collect waste in the SAA H->I No J Contact Environmental Health & Safety (EHS) for waste pickup H->J Yes I->G K End: Professional Disposal via licensed facility J->K

Caption: Decision workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Situation: Evaluate the extent of the spill and determine if you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's EHS immediately.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean the Spill: Wearing appropriate PPE, carefully clean up the spill. For a solid spill, gently sweep or scoop the material into a designated waste container. For a solution, use absorbent pads to soak up the liquid.

  • Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent or detergent solution, followed by a water rinse. All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS, as per your institution's policy.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the research community.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4,7-Diazaspiro[2.5]octane dihydrochloride. Link

  • Benchchem. (n.d.). Proper Disposal of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Guide for Laboratory Professionals. Link

  • ChemicalBook. (2022, August 11). This compound hydrochloride - Safety Data Sheet. Link

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Link

  • CymitQuimica. (2024, December 19). Safety Data Sheet: 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride. Link

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Link

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Link

  • AK Scientific, Inc. (n.d.). This compound. Link

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Link

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Link

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Link

  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE. Link

  • Sigma-Aldrich. (n.d.). tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. Link

  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Link

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Link

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. Link

Sources

Mastering the Safe Handling of 4,7-Diazaspiro[2.5]octan-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4,7-Diazaspiro[2.5]octan-5-one and its common salt forms, ensuring that your innovative work proceeds without compromising safety. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for this compound may not be extensively documented, data from its hydrochloride salt and related structures, such as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, provide a strong basis for a conservative and protective approach.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3]

  • Harmful if Swallowed: Ingestion can be harmful.[2][3][4]

Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact. Nitrile offers good resistance to a range of chemicals.
Eye Protection Chemical splash gogglesTo protect against splashes and dust, which can cause serious eye irritation.
Lab Coat Full-length, long-sleeved lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols, which can cause respiratory irritation.

This multi-layered approach to PPE is a cornerstone of safe laboratory practice, ensuring that potential exposure routes are effectively blocked.[5][6][7]

Operational Workflow for Safe Handling

The following step-by-step workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE ReviewSDS 2. Review SDS Prep->ReviewSDS FumeHood 3. Prepare Fume Hood ReviewSDS->FumeHood Weighing 4. Weigh Compound FumeHood->Weighing In Fume Hood Dissolving 5. Dissolve/Dispense Weighing->Dissolving Reaction 6. Perform Reaction Dissolving->Reaction Decontaminate 7. Decontaminate Surfaces Reaction->Decontaminate Post-Experiment Waste 8. Segregate Waste Decontaminate->Waste RemovePPE 9. Doff PPE Waste->RemovePPE

Caption: A visual workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and long pants.[6]

    • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound or its hydrochloride salt.[2][3][8]

    • Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height.[5] All manipulations of the solid compound and its solutions should occur within the fume hood.

  • Handling:

    • Weighing: Carefully weigh the required amount of the compound in the fume hood. Avoid creating dust.[3][8]

    • Dissolving and Dispensing: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Performing the Reaction: Conduct all experimental procedures within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces in the fume hood that may have come into contact with the chemical using an appropriate solvent.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a clearly labeled hazardous waste container. Do not let the chemical enter drains.[3][8]

    • Doffing PPE: Remove your gloves and lab coat before leaving the laboratory. Wash your hands thoroughly with soap and water.[5][7]

Emergency Procedures: Plan for the Unexpected

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][8]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]

Storage and Disposal: Maintaining a Safe Environment
  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.

References

  • 4,7-Diazaspiro(2.5)octane. PubChem. [Link]

  • 4-Methyl-4,7-diazaspiro[2.5]octan-5-one. PubChem. [Link]

  • 4,7-Diazaspiro(2.5)octane dihydrochloride. PubChem. [Link]

  • SAFETY DATA SHEET - TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE. Shanghai Canbi Pharma Ltd. [Link]

  • Safety Data Sheet - 4,7-Diazaspiro[2.5]octane dihydrochloride. Angene Chemical. (2021-05-01). [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Diazaspiro[2.5]octan-5-one
Reactant of Route 2
4,7-Diazaspiro[2.5]octan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.